molecular formula C51H95N3O8 B3026711 Light stabilizer 292 CAS No. 1065336-91-5

Light stabilizer 292

Cat. No.: B3026711
CAS No.: 1065336-91-5
M. Wt: 878.3
InChI Key: YHEPZZFDBQOSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Light stabilizer 292 is a useful research compound. Its molecular formula is C51H95N3O8 and its molecular weight is 878.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate;1-O-methyl 10-O-(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56N2O4.C21H39NO4/c1-27(2)19-23(20-28(3,4)31(27)9)35-25(33)17-15-13-11-12-14-16-18-26(34)36-24-21-29(5,6)32(10)30(7,8)22-24;1-20(2)15-17(16-21(3,4)22(20)5)26-19(24)14-12-10-8-7-9-11-13-18(23)25-6/h23-24H,11-22H2,1-10H3;17H,7-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEPZZFDBQOSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC)C.CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H95N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

878.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065336-91-5
Record name Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester, mixt. with 1-methyl 10-(1,2,2,6,6-pentamethyl-4-piperidinyl) decanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065336-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reaction mass of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.136.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is the chemical composition of Light stabilizer 292

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Light Stabilizer 292 is a high-performance hindered amine light stabilizer (HALS) widely utilized to protect polymeric materials from degradation induced by light and heat. Its efficacy in preventing gloss reduction, cracking, and discoloration makes it a critical additive in coatings, plastics, and other materials. For professionals in drug development and medical science, understanding the chemical nature and antioxidant mechanism of such stabilizers is pertinent, especially concerning the stability of polymer-based medical devices, packaging materials, and drug delivery systems that may be exposed to sterilization or ambient light during their lifecycle.

Chemical Composition

This compound is not a single chemical entity but a liquid mixture of two active components. This combination ensures the product remains in a liquid state, as the pure diester component tends to solidify at room temperature.[1][2][3][4] The active substances are derivatives of 2,2,6,6-tetramethylpiperidine.[5]

The two primary components are:

  • Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate [1][6][7][8][9][10]

  • Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate [1][2][6][10]

A typical formulation consists of 75-85% of the bis-piperidyl component.[11]

Table 1: Chemical Identification of Active Components in this compound

FeatureComponent AComponent B
Chemical Name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacateMethyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate
CAS Number 41556-26-7[1][2][6][8][12][13][14][15]82919-37-7[1][2][6][7][10][15]
Molecular Formula C₃₀H₅₆N₂O₄[5][6][8][12][13][14][15]C₂₁H₃₉NO₄[6]
Molecular Weight 508.78 g/mol [5][12] (often cited as 509 g/mol [1][2])370 g/mol [1][2] (also cited as 369.5 g/mol [7][15])
Chemical Structure Decanedioic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) esterDecanedioic acid, methyl 1,2,2,6,6-pentamethyl-4-piperidinyl ester

Physicochemical Properties

This compound is characterized as a clear, colorless to pale yellow liquid with low volatility.[1][6][7][15] Its physical properties make it highly compatible with a wide range of solvent-based and waterborne coating systems.[1]

Table 2: Typical Physicochemical Data for this compound

PropertyValue
Appearance Clear, colorless to light yellowish liquid[1][6][7][15]
Active Content ≥96%[7][15]
Density (20°C) ~0.99 g/mL[6][16]
Dynamic Viscosity (20°C) 400 mPa·s[1][2][4]
Freezing Point ≤ -10°C[7][15]
Flash Point >100°C[16]
Ash Content ≤ 0.1%[6][7][15]
Water Solubility (20°C) < 0.01%[1][2]
Solvent Miscibility (20°C) Miscible (>50%) with most common paint solvents (e.g., xylene, butanol)[1][2][7]
Light Transmittance 425 nm: ≥98%; 500 nm: ≥99%[7][15]

Mechanism of Action: The Denisov Cycle

Unlike UV absorbers, which function by absorbing UV radiation, HALS do not absorb UV light.[5][6] Instead, they act as potent antioxidants by inhibiting polymer degradation through a regenerative, cyclic process of free radical scavenging.[6][7] This mechanism, known as the Denisov Cycle, allows a single HALS molecule to neutralize numerous radical species, accounting for its high efficiency and long-term stability.[6][7][12]

The cycle can be summarized in the following key steps:

  • Activation : The hindered amine (>N-H or >N-R) is oxidized to a stable nitroxyl (B88944) radical (>NO•) by reacting with radical species like peroxy radicals (ROO•) that are formed during the photo-oxidation of the polymer.[6][12]

  • Radical Trapping : The nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (R•), forming a non-radical amino-ether species (>NOR).[12]

  • Regeneration : The amino-ether can then react with another peroxy radical (ROO•) to regenerate the nitroxyl radical (>NO•) and form non-radical byproducts, allowing the cycle to continue.[8][12][17]

This continuous regeneration is the key to the long-term protective effect of HALS.[6][7]

Denisov_Cycle cluster_polymer Polymer Degradation cluster_hals HALS Scavenging Cycle Polymer Polymer (PH) R_radical Alkyl Radical (P•) Polymer->R_radical + O₂, UV ROO_radical Peroxy Radical (POO•) R_radical->ROO_radical + O₂ Nitroxyl Nitroxyl Radical (>NO•) R_radical->Nitroxyl ROO_radical->Polymer + PH - POOH HALS Hindered Amine (>N-CH₃) ROO_radical->HALS HALS->Nitroxyl + POO• AminoEther Amino Ether (>NOP) Nitroxyl->AminoEther + P• AminoEther->Nitroxyl + POO• - POOP, etc.

Caption: The Denisov Cycle for Hindered Amine Light Stabilizers (HALS).

Experimental Protocols for Analysis

The quantitative and qualitative analysis of this compound in a polymer matrix typically involves extraction followed by chromatographic separation and detection.

This method is suitable for the quantification of this compound in polymer extracts. A reversed-phase HPLC system coupled with Mass Spectrometry (MS) or other detectors like Charged Aerosol Detection (CAD) is effective.[10][11]

  • Sample Preparation (Extraction):

    • Accurately weigh 100-200 mg of the polymer sample into a vial.

    • Add 10 mL of a suitable solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) to dissolve or swell the polymer matrix.

    • Sonicate the mixture for 30-60 minutes to facilitate extraction.

    • For complete dissolution, the sample may be gently heated or refluxed.[11]

    • Precipitate the polymer by adding a non-solvent (e.g., methanol).

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a mass spectrometer (e.g., ESI-Ion Trap MS) or Charged Aerosol Detector (CAD).[10][11]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (for MS) or an alkaline modifier like n-hexylamine to improve peak shape.[9][11]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: Start with a higher concentration of Mobile Phase A and gradually increase Mobile Phase B over 15-20 minutes to elute the components.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40°C.

    • Detection: For MS, use electrospray ionization in positive mode (ESI+). Monitor characteristic parent/daughter ion transitions for both components. For CAD, detection is based on particle mass after nebulization.[10]

  • Quantification:

    • Prepare a series of calibration standards of this compound in the extraction solvent.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration in the sample extract from the calibration curve.

Py-GC-MS is a powerful technique for identifying HALS directly in the solid polymer, requiring minimal sample preparation. It is primarily a qualitative or semi-quantitative method that identifies additives based on their specific thermal degradation products.[9][11]

  • Sample Preparation:

    • Place a small amount of the polymer sample (50-200 µg) into a pyrolysis cup. No solvent extraction is needed.

  • Instrumentation and Conditions:

    • Instrument: A pyrolysis unit directly coupled to a GC-MS system.

    • Pyrolysis Temperature: 600 - 700°C. The high temperature breaks down the polymer and volatilizes the stabilizer and its fragments.

    • GC Column: A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • GC Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp up to 300-320°C at a rate of 10-20°C/min.

    • MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-600.

  • Data Analysis:

    • Identify the characteristic pyrolysis fragments of the two components of this compound by comparing the resulting mass spectra with a known reference library or a standard sample.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection & Quantification Sample Polymer Sample Extraction Solvent Extraction & Filtration Sample->Extraction Pyrolysis Direct Pyrolysis Sample->Pyrolysis HPLC HPLC Separation Extraction->HPLC GC GC Separation Pyrolysis->GC MS_CAD MS / CAD Detection HPLC->MS_CAD MS_GC MS Detection GC->MS_GC Data Data Analysis & Quantification MS_CAD->Data MS_GC->Data

Caption: General workflow for the analysis of this compound.

References

Synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510), a hindered amine light stabilizer (HALS) commercially known as Tinuvin 765. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and comparative data to assist researchers in the laboratory-scale preparation of this important compound.

Introduction

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is a widely used light stabilizer in the polymer industry, prized for its ability to protect materials from degradation caused by exposure to ultraviolet light. Its efficacy stems from the sterically hindered amine functionality which acts as a radical scavenger, interrupting the photo-oxidative degradation cycle. This guide explores the three principal methods for its synthesis: direct esterification, transesterification, and reaction via an acid chloride.

Core Synthesis Pathways

The synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate can be achieved through three main chemical reactions, each with distinct advantages and considerations regarding starting materials, reaction conditions, and yield.

Direct Esterification of Sebacic Acid

This method involves the direct reaction of sebacic acid with 1,2,2,6,6-pentamethyl-4-piperidinol in the presence of an esterification catalyst.

Sebacic_Acid Sebacic Acid Reaction Direct Esterification Sebacic_Acid->Reaction Piperidinol 1,2,2,6,6-pentamethyl- 4-piperidinol Piperidinol->Reaction Product Bis(1,2,2,6,6-pentamethyl- 4-piperidyl) sebacate Reaction->Product Water Water (by-product) Reaction->Water Catalyst Catalyst (e.g., p-TSA) Catalyst->Reaction

Caption: Direct Esterification Pathway.

Transesterification of Dimethyl Sebacate

In this approach, a dialkyl ester of sebacic acid, typically dimethyl sebacate, is reacted with 1,2,2,6,6-pentamethyl-4-piperidinol. This equilibrium-driven reaction is facilitated by a catalyst and the removal of the alcohol by-product.

Dimethyl_Sebacate Dimethyl Sebacate Reaction Transesterification Dimethyl_Sebacate->Reaction Piperidinol 1,2,2,6,6-pentamethyl- 4-piperidinol Piperidinol->Reaction Product Bis(1,2,2,6,6-pentamethyl- 4-piperidyl) sebacate Reaction->Product Methanol Methanol (by-product) Reaction->Methanol Catalyst Catalyst (e.g., Tetraisopropyl orthotitanate) Catalyst->Reaction

Caption: Transesterification Pathway.

Reaction of Sebacoyl Chloride

This highly reactive pathway utilizes sebacoyl chloride, the di-acid chloride of sebacic acid, which readily reacts with 1,2,2,6,6-pentamethyl-4-piperidinol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid by-product.

Sebacoyl_Chloride Sebacoyl Chloride Reaction Acylation Sebacoyl_Chloride->Reaction Piperidinol 1,2,2,6,6-pentamethyl- 4-piperidinol Piperidinol->Reaction Product Bis(1,2,2,6,6-pentamethyl- 4-piperidyl) sebacate Reaction->Product HCl HCl (by-product) Reaction->HCl Base Base (e.g., Pyridine (B92270) or Triethylamine) Base->Reaction

Caption: Acylation Pathway via Sebacoyl Chloride.

Experimental Protocols

The following sections provide detailed methodologies for the three primary synthesis routes.

Protocol 1: Direct Esterification

Materials:

  • Sebacic acid

  • 1,2,2,6,6-pentamethyl-4-piperidinol

  • p-Toluenesulfonic acid (p-TSA) or other suitable catalyst

  • Toluene (B28343) or xylene

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Hexane (B92381) (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add sebacic acid (1.0 eq), 1,2,2,6,6-pentamethyl-4-piperidinol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add a suitable solvent such as toluene or xylene to the flask.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as hexane to yield the pure Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate.

Protocol 2: Transesterification

Materials:

  • Dimethyl sebacate

  • 1,2,2,6,6-pentamethyl-4-piperidinol

  • Tetraisopropyl orthotitanate or sodium methoxide

  • High-boiling point aromatic hydrocarbon solvent (e.g., Solvesso 100)

  • Toluene

  • Sodium bicarbonate solution (5% w/v)

  • n-Heptane or n-hexane (for recrystallization)

Procedure:

  • Charge a reaction vessel with dimethyl sebacate (1.0 mol), 1,2,2,6,6-pentamethyl-4-piperidinol (a molar ratio of 1:1.79 is optimal), and tetraisopropyl orthotitanate (0.31% mass fraction of total reactants).[1]

  • Heat the mixture to 180°C and maintain this temperature for 6 hours.[1] Methanol is distilled off as the reaction proceeds.

  • Cool the reaction mixture to approximately 80°C and dilute with toluene.

  • Wash the solution twice with a 5% aqueous sodium hydrogen carbonate solution and then twice with water.

  • Distill off the toluene and other volatile components under reduced pressure.

  • The resulting residue can be recrystallized from n-heptane or n-hexane to yield the final product.

Protocol 3: Reaction with Sebacoyl Chloride

Materials:

  • 1,2,2,6,6-pentamethyl-4-piperidinol

  • Sebacoyl chloride

  • Dry benzene (B151609) or other inert solvent

  • Triethylamine or pyridine (as a base)

  • Dilute hydrochloric acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 17.10 parts of 1,2,2,6,6-pentamethyl-4-piperidinol in 50 parts of dry benzene in a flask equipped with a stirrer and a dropping funnel.

  • While stirring at 15-20°C, add 6.0 parts of sebacoyl chloride dropwise over 15 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

  • The reaction mixture can be washed with dilute hydrochloric acid to remove unreacted piperidinol, followed by a sodium bicarbonate wash to remove any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Data Presentation

The following tables summarize the quantitative data for the synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate.

Table 1: Reactants and Stoichiometry

Synthesis RouteSebacic Acid DerivativePiperidinol DerivativeMolar Ratio (Acid Deriv. : Piperidinol)
Direct EsterificationSebacic Acid1,2,2,6,6-pentamethyl-4-piperidinol1 : 2.2
TransesterificationDimethyl Sebacate1,2,2,6,6-pentamethyl-4-piperidinol1 : 1.79[1]
AcylationSebacoyl Chloride1,2,2,6,6-pentamethyl-4-piperidinol1 : 2.0 (Typical)

Table 2: Reaction Conditions and Yields

Synthesis RouteCatalystTemperature (°C)Reaction Time (h)Yield (%)
Direct Esterificationp-TSARefluxVariesModerate to High
TransesterificationTetraisopropyl orthotitanate180[1]6[1]93.3[1]
AcylationNone (Base used as scavenger)15-25VariesHigh

Table 3: Physical and Spectroscopic Data of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

PropertyValue
Molecular FormulaC₃₀H₅₆N₂O₄
Molecular Weight508.79 g/mol
AppearanceColorless to light yellow clear liquid
Melting Point20 °C
Boiling Point220 °C at 26.7 Pa
Purity>95.0% (GC)
FTIR (Neat) Characteristic ester C=O stretch (~1730 cm⁻¹), C-N and C-O stretches.
¹H NMR Signals corresponding to the pentamethylpiperidyl and sebacate moieties.
Mass Spec (GC-MS) Fragmentation pattern consistent with the molecular structure.

Conclusion

This guide provides a detailed overview of the primary synthetic methodologies for Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired purity, and scale of the reaction. The transesterification method offers a well-documented procedure with high yields. The acylation route is typically fast and high-yielding but requires the use of the more reactive and corrosive sebacoyl chloride. Direct esterification presents a straightforward approach, although it may require careful removal of water to drive the reaction to completion. The provided experimental protocols and data will serve as a valuable resource for researchers in the synthesis and study of this important industrial chemical.

References

An In-depth Technical Guide to the Photostabilization Principles of Hindered Amine Light Stabilizers (HALS) in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The photo-oxidation of polymers, a process initiated by ultraviolet (UV) radiation, leads to significant degradation of material properties, including discoloration, embrittlement, and loss of mechanical strength.[1][2] Hindered Amine Light Stabilizers (HALS) are a class of highly efficient additives that protect polymers from these detrimental effects.[3] Unlike UV absorbers, HALS do not absorb UV radiation but instead function as radical scavengers, interrupting the degradation cycle.[4][5] Their unique capability lies in a regenerative mechanism known as the Denisov Cycle, which allows a single HALS molecule to neutralize numerous free radicals, providing long-term, durable protection.[6][7] This guide provides a comprehensive technical overview of the principles of HALS photostabilization, including the mechanisms of polymer photo-degradation, the detailed chemistry of the Denisov Cycle, structure-activity relationships, and standard experimental protocols for their evaluation.

Chapter 1: The Challenge of Polymer Photo-oxidation

Photo-oxidation is the primary pathway for the weathering of most plastics, resulting from the combined action of sunlight and oxygen.[8] The process is an autocatalytic chain reaction that begins with the formation of free radicals and leads to the irreversible cleavage of polymer chains.[8]

Mechanism of Photo-oxidation

The degradation process can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The process begins when UV photons provide the energy to break chemical bonds within the polymer backbone, generating highly reactive polymer free radicals (P•).[1][2] This initial bond cleavage can be facilitated by the presence of chromophoric impurities or through specific photochemical reactions like the Norrish Type I and Type II reactions, which involve the cleavage of ketones and aldehydes present in the polymer.[9][10][11]

    • Norrish Type I: This reaction involves the photochemical cleavage of the bond adjacent to a carbonyl group, resulting in two free radical intermediates.[9][12]

    • Norrish Type II: This is an intramolecular reaction where an excited carbonyl group abstracts a hydrogen atom from the polymer chain, leading to the formation of a 1,4-biradical that subsequently cleaves the polymer chain.[9][11]

  • Propagation: The polymer alkyl radical (P•) reacts rapidly with atmospheric oxygen (O₂) to form a polymer peroxy radical (POO•).[8] This peroxy radical can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (POOH) and generating a new polymer alkyl radical (P•).[10] This step propagates the chain reaction, leading to an escalating cycle of degradation.

  • Termination: The radical chain reactions eventually cease when two radicals combine to form a stable, non-radical species.

Consequences of Photo-oxidation

The chemical changes induced by photo-oxidation have severe consequences for the material's physical and aesthetic properties.[1]

  • Chain Scission: The breaking of long polymer chains reduces the polymer's molecular weight, leading to a significant loss of mechanical strength and flexibility.[1]

  • Crosslinking: The formation of new bonds between polymer chains can make the material brittle and prone to cracking.[1]

  • Discoloration: The formation of new chemical groups, particularly conjugated double bonds from oxidation, often results in yellowing or other undesirable color changes.[13]

  • Surface Degradation: Effects like chalking and the appearance of micro-cracks compromise the surface finish and performance.[1]

G Figure 1: General Pathway of Polymer Photo-oxidation cluster_initiation Initiation cluster_propagation Propagation cluster_degradation Degradation Products Polymer Polymer Chain (P-H) Radical Alkyl Radical (P•) Polymer->Radical Bond Cleavage Peroxy Peroxy Radical (POO•) Radical->Peroxy UV UV Light UV->Polymer Norrish Reactions O2 Oxygen (O₂) O2->Peroxy Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + Polymer (P-H) NewRadical New Alkyl Radical (P•) Hydroperoxide->NewRadical Degraded Chain Scission, Crosslinking, Discoloration Hydroperoxide->Degraded NewRadical->Peroxy + O₂

Figure 1: General Pathway of Polymer Photo-oxidation

Chapter 2: The Core Mechanism - The Denisov Cycle

The remarkable efficiency of HALS is attributed to a catalytic and regenerative cycle known as the Denisov Cycle.[4][6] Through this cycle, HALS are not consumed but are regenerated, allowing them to participate in the stabilization process repeatedly.[4][5] The active species in this cycle are stable nitroxyl (B88944) radicals.[14]

The cycle can be described in the following key steps:

  • Oxidation of HALS: The HALS molecule, typically a derivative of 2,2,6,6-tetramethylpiperidine, is first oxidized to a stable nitroxyl radical (>NO•).[15] This oxidation can be initiated by various species present during photo-oxidation, such as hydroperoxides or peroxy radicals.[15][16]

  • Radical Scavenging: The nitroxyl radical is a highly effective scavenger of polymer alkyl radicals (P•). It traps these radicals to form a non-radical amino ether species (>NOP).[14][15] This step is crucial as it interrupts the degradation cycle before the alkyl radical can react with oxygen.

  • Regeneration of Nitroxyl Radical: The amino ether (>NOP) is not the end of the line. It can react with a polymer peroxy radical (POO•), which is also a key propagator of degradation. This reaction regenerates the nitroxyl radical (>NO•) and forms inert, stable products like hydroperoxides and ketones.[14][17]

This continuous cycling allows a small concentration of HALS to provide significant and long-lasting protection to the polymer matrix.[1][6]

G Figure 2: The Denisov Cycle of HALS HALS HALS (>N-H) Nitroxyl Nitroxyl Radical (>NO•) HALS->Nitroxyl Oxidation center Nitroxyl->center AminoEther Amino Ether (>NOP) AminoEther->center Regeneration PolymerRadical Polymer Alkyl Radical (P•) PolymerRadical->center PeroxyRadical Polymer Peroxy Radical (POO•) PeroxyRadical->center Inert Inert Products (POH, P=O) center->Nitroxyl center->AminoEther Radical Trapping center->Inert label_pr from Polymer Degradation label_pr->PolymerRadical label_pr->PeroxyRadical

Figure 2: The Denisov Cycle of HALS

Chapter 3: Structure-Activity Relationship and Performance Data

The performance of a HALS is not universal; it is highly dependent on its chemical structure, the polymer matrix, and the environmental conditions.[18][19] Key structural features that influence efficacy include molecular weight and the basicity of the amine group.

Effect of Molecular Weight

HALS are available in a range of molecular weights, from monomeric to polymeric forms.[20]

  • Low Molecular Weight (LMW) HALS: These generally offer higher mobility within the polymer matrix, which can lead to better surface protection. However, their high volatility can lead to loss during high-temperature processing, and they are more prone to migration and extraction from the final product.[21]

  • High Molecular Weight (HMW) HALS: Polymeric HALS exhibit lower volatility and migration, offering better long-term stability and compatibility with the polymer matrix.[5][22] However, their lower diffusion rate may sometimes result in less effective surface protection compared to LMW HALS under certain conditions.[19]

The choice between LMW and HMW HALS depends on the polymer type, processing conditions, and the intended application of the final product.[19]

Effect of Basicity (pKa)

The amine group in HALS is basic, and this alkalinity can be a critical factor.[14] In acidic environments, such as in the presence of acidic pigments, flame retardants, or in polymers like PVC that can release HCl, the amine can be protonated.[4][14] This protonation disrupts the Denisov cycle, rendering the HALS ineffective.[4] Consequently, HALS with lower basicity have been developed for use in such acidic systems.[23] The substitution on the nitrogen atom of the piperidine (B6355638) ring significantly influences the basicity.[23][24]

HALS Type (N-substituent)Dominant pKaBasicity Level
Secondary Amine (N-H)~9.5 - 10.0High
Methylated Tertiary Amine (N-CH₃)~9.5 - 10.0High
Alkylated Tertiary Amine (N-R)~7.5 - 8.5Intermediate
Tertiary Aminoether (N-OR)~4.0 - 5.0Low
Table 1: Relationship between HALS structure and basicity. Data sourced from[23].
Quantitative Performance Data

The effectiveness of HALS can be quantified by measuring changes in material properties after UV exposure. A common metric is the total color difference (ΔE*), where a lower value indicates better color stability and thus superior photoprotection.

The table below shows performance data for different HALS types in a refined oriental lacquer (RL) coating after 192 hours of a UV exposure test.

Sample CodeHALS TypeN-SubstituentΔE* (Color Difference)Gloss Retention (%)
RL (Control)NoneN/A14.866.7
RL-H90Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacateN-H8.883.1
RL-H60Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) derivativeN-CH₃9.980.5
RL-H93Polymeric HALSN-H / N-R12.376.9
RL-H95N-alkoxy HALSN-OR15.168.3
Table 2: Performance of different HALS (2 phr addition) in a refined lacquer film after 192h UV exposure. A lower ΔE* signifies better lightfastness. Data adapted from[24][25].

The data indicates that HALS with N-H and N-CH₃ groups (RL-H90 and RL-H60) provided the most significant improvement in lightfastness for this specific system.[24]

Chapter 4: Experimental Protocols for HALS Evaluation

Evaluating the performance of HALS requires a systematic approach involving accelerated aging followed by the characterization of physical and chemical properties.

Protocol: Accelerated Weathering and Degradation Monitoring

This protocol describes a general workflow for assessing the effectiveness of HALS in a polymer film.

  • Objective: To simulate long-term environmental UV exposure in a laboratory setting and quantify the extent of polymer degradation.

  • Methodology:

    • Sample Preparation: Polymer resin is compounded with a specific concentration of HALS (e.g., 0.1-1.0% by weight) via melt extrusion. The compounded material is then processed into a standard form, such as thin films or molded plaques. A control sample without HALS is also prepared.

    • Accelerated Weathering: Samples are placed in an accelerated weathering chamber (e.g., Xenon-arc or QUV tester). The chamber exposes the samples to controlled cycles of intense UV radiation, elevated temperature, and moisture to simulate outdoor conditions.[26]

    • Periodic Analysis: At predetermined intervals (e.g., every 200 hours), samples are removed for analysis.

      • Chemical Degradation: Fourier-Transform Infrared (FTIR) Spectroscopy is used to monitor the increase in the carbonyl index (absorbance around 1715 cm⁻¹), which is a direct measure of the extent of photo-oxidation.[24]

      • Color Stability: A spectrophotometer or colorimeter is used to measure the change in color coordinates (L, a, b). The total color difference (ΔE) is calculated to quantify yellowing and fading.[24]

    • Data Interpretation: The rate of increase in the carbonyl index and ΔE* for HALS-stabilized samples is compared against the control. A significantly slower rate of change indicates effective photostabilization.

G Figure 3: Experimental Workflow for HALS Performance Evaluation Start Start: Polymer Resin + HALS Compounding Melt Compounding (Extrusion) Start->Compounding Preparation Sample Preparation (Film Pressing / Molding) Compounding->Preparation Weathering Accelerated Weathering (Xenon Arc / QUV) Preparation->Weathering Analysis Periodic Analysis Weathering->Analysis Every 'X' hours FTIR FTIR Spectroscopy (Carbonyl Index) Analysis->FTIR Color Colorimetry (ΔE*) Analysis->Color Mechanical Tensile Testing (ASTM D638) Analysis->Mechanical End End: Performance Assessment FTIR->End Color->End Mechanical->End

Figure 3: Experimental Workflow for HALS Performance Evaluation
Protocol: Quantification of HALS in Polymer Matrix

  • Objective: To determine the concentration of HALS additives in a polymer extract.

  • Apparatus: High-Performance Liquid Chromatography (HPLC) system equipped with both Ultraviolet (UV) and Evaporative Light Scattering (ELSD) detectors.[27]

  • Methodology:

    • Extraction: A known mass of the polymer sample is dissolved in a suitable solvent (e.g., toluene), and the polymer is then precipitated by adding a non-solvent (e.g., methanol). The HALS remains in the liquid phase. The solution is filtered to remove the precipitated polymer.

    • Chromatographic Separation: The filtrate is injected into the HPLC system.

      • Mobile Phase: A critical factor is the use of a basic amine, such as n-hexylamine, as a solvent additive to ensure the proper elution and peak shape of the HALS additives.[27]

      • Detection: UV detection is suitable for HALS with chromophores, while ELSD is a universal detector suitable for all HALS types, including those without UV absorbance.[27]

    • Quantification: The concentration of the HALS is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

Protocol: Assessment of Mechanical Property Retention
  • Objective: To measure the retention of key mechanical properties after UV exposure.

  • Apparatus: A universal testing machine (tensile tester).[24]

  • Methodology:

    • Sample Preparation: Dog-bone shaped specimens are prepared according to a recognized standard, such as ASTM D638.[24]

    • Aging: A set of specimens is aged in an accelerated weathering chamber as described in Protocol 4.1.

    • Tensile Testing: At specified exposure intervals, aged specimens and unaged controls are subjected to tensile testing at a constant rate of elongation (e.g., 5 mm/min).[24]

    • Analysis: Key properties such as tensile strength at break and elongation at break are recorded. The percentage of property retention is calculated relative to the unaged control. Failure is often defined as the time to a 50% loss in elongation at break.

References

A Comprehensive Technical Guide to the Solubility and Miscibility of Light Stabilizer 292 in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and miscibility of Light Stabilizer 292, a widely used hindered amine light stabilizer (HALS). Understanding these fundamental properties is critical for formulators in coatings, plastics, and other industries to ensure optimal dispersion, compatibility, and performance of the final product. This document compiles quantitative data, outlines relevant experimental protocols, and presents a logical workflow for solubility and miscibility assessment.

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum concentration of a solute (in this case, this compound) that can dissolve in a solvent to form a homogeneous solution at a specific temperature. It is typically expressed quantitatively, for example, in grams per 100 grams of solvent ( g/100g ).

Miscibility , on the other hand, is the property of liquids to mix in all proportions, forming a homogeneous solution. It is a qualitative term, indicating that the two substances are completely soluble in each other, regardless of the proportions.

This compound is a liquid HALS, a mixture of bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate (B1225510) and methyl 1,2,2,6,6-pentamethyl-4-piperidinyl sebacate. Its liquid form and chemical structure contribute to its excellent solubility in a wide range of organic solvents.[1]

Quantitative Solubility and Miscibility Data

The solubility and miscibility of this compound have been evaluated in numerous common industrial solvents. The following tables summarize the available quantitative data, providing a clear reference for formulation development.

Table 1: Solubility of this compound in Common Solvents at 20°C

SolventSolubility ( g/100g of Solvent)
Butanol>50
Solvesso 150#>50
Solvesso 100#>50
Xylene>50
Ethylene Glycol>50
Butanone (MEK)>50
MethanolSoluble[2]
EthanolSoluble[2]
BenzeneSoluble[2]
TolueneSoluble[2]
HexaneSoluble[2]
WaterInsoluble (<0.01%)[3]

Table 2: Miscibility of this compound

Solvent TypeMiscibility
Most commonly used paint solventsMiscible to more than 50%[3]
WaterImmiscible

It is noteworthy that for water-borne systems, the dispersion of this compound can be facilitated by pre-diluting it with a water-miscible solvent, such as butyl carbitol.[3]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and miscibility of this compound are not publicly available, standardized methods from organizations like ASTM and OECD provide a robust framework for such evaluations.

Determination of Solubility in Organic Solvents

A common approach for determining the solubility of a liquid additive like this compound in an organic solvent is based on the principles outlined in standards such as ASTM D1766 - Standard Test Method for Rubber Chemicals—Solubility . A general procedure would involve:

  • Sample Preparation : A known weight of this compound is added to a measured volume or weight of the solvent in a sealed container.

  • Equilibration : The mixture is agitated at a constant temperature (e.g., 20°C) for a specified period to ensure equilibrium is reached. This can be done using a mechanical shaker or magnetic stirrer.

  • Observation : The solution is visually inspected for any undissolved material.

  • Quantification : If undissolved material is present, it is separated by filtration or centrifugation, dried, and weighed. The amount of dissolved solute is then calculated by subtracting the weight of the undissolved portion from the initial weight.

  • Iterative Method : To determine the exact solubility, the experiment is repeated with varying amounts of the light stabilizer until the saturation point is identified.

Determination of Miscibility

The miscibility of this compound with other liquids can be determined through a straightforward visual method:

  • Mixing : Measured volumes of this compound and the test solvent are combined in a clear, sealed container (e.g., a graduated cylinder or vial).

  • Agitation : The container is securely sealed and agitated vigorously to ensure thorough mixing.

  • Observation : The mixture is allowed to stand undisturbed and is visually inspected for any signs of phase separation, such as the formation of layers or turbidity. Observations are typically made immediately after mixing and after a set period (e.g., 24 hours) to assess stability.

  • Interpretation : If the mixture remains a single, clear phase, the liquids are considered miscible. If two distinct layers form, they are immiscible. The presence of cloudiness or an emulsion may indicate partial miscibility.

Visualizing the Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility and miscibility of a liquid light stabilizer like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Reporting start Select Solvent qual_misc Qualitative Miscibility Test (Visual Inspection) start->qual_misc Mix 1:1 ratio quant_sol Quantitative Solubility Test (e.g., ASTM D1766 principles) qual_misc->quant_sol If Miscible/Partially Miscible report_immisc Report as Immiscible qual_misc->report_immisc If Immiscible report_sol Report Solubility (g/100g solvent) quant_sol->report_sol report_misc Report as Miscible quant_sol->report_misc If >50% soluble

Caption: Workflow for Solubility and Miscibility Testing.

Signaling Pathways and Logical Relationships

In the context of material science and formulation, the "signaling pathway" is a logical progression of experimental steps and decision-making. The diagram above illustrates this process, starting from an initial qualitative assessment of miscibility, which then informs the need for more rigorous quantitative solubility testing. This structured approach ensures an efficient and comprehensive evaluation of the light stabilizer's behavior in a given solvent system.

The decision points in the workflow, such as proceeding to quantitative analysis only if the substance shows some degree of miscibility, represent the logical relationships inherent in the scientific method of inquiry. The final output is a clear classification of the light stabilizer's compatibility with the solvent, which is crucial for its successful application in research and development.

References

An In-depth Technical Guide to CAS Number 41556-26-7: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and mechanism of action of the compound associated with CAS number 41556-26-7, definitively identified as Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510). Primarily utilized as a high-performance hindered amine light stabilizer (HALS) in the polymer industry, this compound, also known by trade names such as Tinuvin 292, plays a crucial role in preventing the degradation of materials exposed to ultraviolet radiation. This document consolidates key data into structured tables, outlines detailed experimental protocols for its synthesis, and presents visualizations of its chemical and recently identified pharmacological mechanisms to support research and development activities.

Chemical Identity and Properties

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is an ester of sebacic acid and 1,2,2,6,6-pentamethyl-4-piperidinol.[1] Its structure features two sterically hindered piperidine (B6355638) rings, which are key to its function as a light stabilizer.[1]

Physical and Chemical Properties

The physical and chemical properties of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate are summarized in the table below. The data is compiled from various chemical and safety data sources.

PropertyValueReferences
IUPAC Name bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate[2][3][4]
Synonyms Bis(1,2,2,6,6-pentamethyl-4-piperidyl) decanedioate, Tinuvin 292, Tinuvin 765, HALS 4[2][3][4]
Molecular Formula C₃₀H₅₆N₂O₄[2][3][5]
Molecular Weight 508.78 g/mol [3][5]
Appearance Colorless to light yellow clear liquid[3][5]
Melting Point 20 °C[3][6]
Boiling Point 220 °C at 26.7 Pa[3][6]
Density 0.9925 g/cm³[3]
Vapor Pressure 0.0001 mmHg[7]
Refractive Index 1.48[3]
Solubility Insoluble in water. Soluble in organic solvents.[8]
InChI Key RSOILICUEWXSLA-UHFFFAOYSA-N[2][3][4]

Experimental Protocols

The synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate can be achieved through several methods, primarily involving the esterification of sebacic acid or its derivatives with 1,2,2,6,6-pentamethyl-4-piperidinol. Below are detailed methodologies based on available literature.

Synthesis via Transesterification of Dimethyl Sebacate

This protocol is based on a study that optimized the reaction conditions for the transesterification of dimethyl sebacate with 1,2,2,6,6-pentamethyl-4-piperidinol.[9]

Objective: To synthesize Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate with high yield.

Reagents and Materials:

  • Dimethyl sebacate

  • 1,2,2,6,6-pentamethyl-4-piperidinol

  • Tetraisopropyl orthotitanate (catalyst)

  • Reaction vessel equipped with a stirrer, thermometer, and condenser for methanol (B129727) removal

  • Vacuum source

Procedure:

  • Charge the reaction vessel with dimethyl sebacate and 1,2,2,6,6-pentamethyl-4-piperidinol in a molar ratio of 1:1.79.

  • Add tetraisopropyl orthotitanate as a catalyst, with a mass fraction of 0.31% relative to the total mass of the reactants.

  • Heat the reaction mixture to 180 °C with continuous stirring.

  • Maintain the reaction at 180 °C for 6 hours. During this time, methanol is formed as a byproduct and should be removed from the reaction mixture, for example, by distillation under reduced pressure, to drive the equilibrium towards the product.

  • After 6 hours, cool the reaction mixture to room temperature.

  • The product is a mixture of mono- and bis-esters. Further purification, if required, can be performed using techniques such as column chromatography or vacuum distillation.

Expected Outcome: Under these optimal conditions, the product mixture is expected to contain approximately 73% (by mass) of Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate and 23% of the monoester, with a total product yield of 93.3%.[9] The final product should be characterized by ¹H NMR to confirm its structure.[9]

Experimental Workflow: Synthesis via Transesterification

G Workflow for the Synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate via Transesterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Analysis Dimethyl_sebacate Dimethyl sebacate Mixing Mix reactants and catalyst (Molar ratio 1:1.79) Dimethyl_sebacate->Mixing Piperidinol 1,2,2,6,6-pentamethyl-4-piperidinol Piperidinol->Mixing Catalyst Tetraisopropyl orthotitanate Catalyst->Mixing Heating Heat to 180 °C for 6 hours with stirring Mixing->Heating Methanol_removal Remove methanol byproduct Heating->Methanol_removal Cooling Cool to room temperature Methanol_removal->Cooling Purification Purification (e.g., chromatography) Cooling->Purification Characterization Characterization by ¹H NMR Purification->Characterization Product Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (Yield: ~93.3%) Characterization->Product

Caption: A flowchart illustrating the synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate.

Synthesis via Esterification with Sebacoyl Chloride

This protocol describes the direct esterification of 1,2,2,6,6-pentamethylpiperidin-4-ol (B32324) with sebacoyl chloride.

Objective: To synthesize Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate.

Reagents and Materials:

  • 1,2,2,6,6-pentamethylpiperidin-4-ol

  • Sebacoyl chloride

  • Dry benzene (B151609) (solvent)

  • Reaction flask with a stirrer and dropping funnel

  • Apparatus for filtration and solvent removal

Procedure:

  • Prepare a solution of 17.10 parts by weight of 1,2,2,6,6-pentamethylpiperidin-4-ol in 50 parts of dry benzene in the reaction flask.

  • Stir the solution at a temperature of 15-20 °C.

  • Add 6.0 parts of sebacoyl chloride dropwise to the stirred solution over a period of 15 minutes. A precipitate will form during the addition.

  • After the addition is complete, continue stirring the reaction mixture. The original protocol does not specify the reaction time, so it is recommended to monitor the reaction by a suitable technique (e.g., TLC) until completion.

  • Upon completion, the reaction mixture should be worked up. This typically involves filtering the solid byproduct (amine hydrochloride) and washing the organic phase.

  • The solvent (benzene) is then removed, for example, by rotary evaporation, to yield the crude product.

  • Further purification can be carried out if necessary.

Mechanism of Action and Biological Relevance

Hindered Amine Light Stabilizer (HALS) Activity

The primary application of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is as a UV stabilizer in polymers.[1][2] Unlike UV absorbers, HALS do not absorb UV radiation but function by scavenging free radicals that are formed during the photo-oxidation of the polymer.[1] This is a cyclic process known as the Denisov Cycle, which allows the HALS to be regenerated and provide long-term protection.[1][10]

The key steps in the Denisov Cycle are:

  • Activation: The hindered amine is oxidized to a nitroxyl (B88944) radical.

  • Radical Scavenging: The nitroxyl radical traps polymer alkyl radicals.

  • Regeneration: The resulting alkoxyamine reacts with a polymer peroxy radical to regenerate the nitroxyl radical and form non-radical byproducts.

The Denisov Cycle for HALS

G The Denisov Cycle: Mechanism of HALS HALS Hindered Amine (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation Alkoxyamine Alkoxyamine (>N-OR) Nitroxyl_Radical->Alkoxyamine + R• Alkoxyamine->Nitroxyl_Radical + ROO• Non_Radical_Products Non-Radical Products (ROH + Ketone) Alkoxyamine->Non_Radical_Products + ROO• Polymer_Radical Polymer Alkyl Radical (R•) Peroxy_Radical Polymer Peroxy Radical (ROO•) Polymer_Degradation Polymer Degradation Polymer_Degradation->Polymer_Radical Polymer_Degradation->Peroxy_Radical

Caption: A diagram of the Denisov Cycle illustrating the radical scavenging mechanism of HALS.

Biological Activity and Pharmacological Relevance

While primarily an industrial chemical, recent findings have indicated that a related compound, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), which has appeared as an adulterant in the illicit drug supply, exhibits pharmacological activity.[11][12] It has been identified as a potent L-type calcium channel blocker and a non-competitive antagonist at nicotinic acetylcholine (B1216132) receptors.[11] Given the structural similarity, it is plausible that Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate could exhibit similar biological activities, a possibility that warrants further investigation, especially in the context of toxicology and drug development.

Pharmacological Actions of a Structurally Related HALS

G Pharmacological Activities of a Structurally Similar HALS cluster_channels Ion Channels cluster_effects Effects HALS Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) Blockade Blockade HALS->Blockade Antagonism Non-competitive Antagonism HALS->Antagonism Ca_Channel L-type Calcium Channels nAChR Nicotinic Acetylcholine Receptors Blockade->Ca_Channel Antagonism->nAChR

Caption: Logical relationship of the pharmacological activities of a HALS structurally related to CAS 41556-26-7.

Analytical Methods

The quantification of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, particularly as a leachable from polymer matrices, is crucial for safety and quality control. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a suitable method for its detection and quantification. A detailed HPLC-MS-MS method has been developed for a similar compound, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770), which can be adapted for the analysis of the title compound.[13] The method involves liquid chromatography with tandem mass spectrometric detection (LC-MS-MS) in positive ion mode and is capable of quantifying the analyte at concentrations in the range of 1-200 ng/mL.[13]

Safety and Handling

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is reported to be a potential skin sensitizer (B1316253) and may cause an allergic skin reaction.[] It may also cause mild to moderate skin irritation.[4] Standard safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety goggles.[10] It should be handled in a well-ventilated area.[10] For storage, it is recommended to keep the container tightly closed in a cool, dry, and shaded area, protected from moisture.[]

Conclusion

CAS number 41556-26-7 corresponds to Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a hindered amine light stabilizer with well-defined physical and chemical properties. Its primary function is to protect polymeric materials from photodegradation through a radical-scavenging mechanism known as the Denisov Cycle. While its main applications are in the materials science domain, the recent discovery of pharmacological activity in a closely related compound suggests a potential for unforeseen biological effects that may be of interest to toxicologists and drug development professionals. The experimental protocols and data presented in this guide provide a solid foundation for further research and application of this compound.

References

Unraveling the Denisov Cycle: A Technical Guide to Polymer Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless degradation of polymeric materials under environmental stressors poses a significant challenge across numerous industries, from advanced coatings and medical devices to drug delivery systems. At the heart of mitigating this degradation lies a sophisticated catalytic process known as the Denisov cycle. This in-depth technical guide provides a comprehensive exploration of this cycle, detailing its core mechanisms, quantitative thermodynamic and kinetic parameters, and the experimental protocols used to elucidate its function. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who are engaged in the design and stabilization of polymeric materials.

The Core Mechanism of the Denisov Cycle

The Denisov cycle is a complex, regenerative process that describes the mechanism by which Hindered Amine Light Stabilizers (HALS) protect polymers from photo-oxidative degradation.[1][2] Unlike UV absorbers, which function by absorbing UV radiation, HALS interfere directly with the radical chain reactions that lead to polymer breakdown.[1] The cycle is initiated by the oxidation of the HALS amine to a stable nitroxide radical.[2][3] This nitroxide radical is the key active species that participates in a series of reactions to neutralize detrimental polymer alkyl (R•) and peroxyl (ROO•) radicals, thereby terminating the degradation cascade.[2][3]

The elegance of the Denisov cycle lies in its catalytic nature; the nitroxide radical is regenerated throughout the process, allowing a small amount of HALS to provide long-term protection.[1] The core cycle involves the nitroxide radical trapping a polymer alkyl radical to form a non-radical alkoxyamine species. This alkoxyamine can then react with a peroxyl radical to regenerate the nitroxide radical and form non-radical byproducts, thus completing the cycle.[4][5] However, the complete mechanism is far more intricate, involving numerous competing reactions and side pathways that have been the subject of extensive research.[4][6]

A comprehensive study by Hodgson and Coote elucidated the full mechanistic details using high-level computational chemistry.[6] Their work identified key intermediates and transition states, providing a more complete picture of the various reaction pathways that contribute to or interfere with the primary protective cycle. These pathways include reactions of the nitroxide with alkyl, alkoxyl, and peroxyl radicals, as well as reactions involving charged species.[6]

Quantitative Data: Thermodynamic and Kinetic Parameters

A quantitative understanding of the Denisov cycle is paramount for predicting the efficacy of different HALS and for designing novel stabilizers. The following tables summarize the key thermodynamic data for the principal reactions and side reactions within the Denisov cycle, as determined by high-level computational studies.[6] The data is provided for two representative polymer models: polyethylene (B3416737) (R’=CH₃) and polyester (B1180765) (R’=OC(O)CH₃), at both room temperature (298.15 K) and an elevated temperature (373.15 K) relevant to material processing and accelerated weathering conditions.[6]

Table 1: Calculated Thermodynamic Data (ΔH, ΔS, ΔG in kJ mol⁻¹) for Reactions in the Denisov Cycle for a Polyethylene Model (R' = CH₃) [6]

ReactionΔH (298.15 K)ΔS (298.15 K)ΔG (298.15 K)ΔH (373.15 K)ΔS (373.15 K)ΔG (373.15 K)
(5) >NO• + R• → >NOR-212.8-223.8-146.1-213.0-224.4-129.3
(6) >NOR → >NO• + R•57.2-95.585.658.8-90.792.6
(7) >NOR + ROO• → >NO• + ROOR-41.6-130.9-2.5-40.0-126.17.1
(8) >NO• + RO• → >NO⁺(O⁻)R-367.5299.9-456.9-369.1295.1-479.2
(9) >NO• + R• → >N-OH + Ketone-268.7335.3-368.7-270.4330.4-393.7
(10) >N-OH + R• → >NO• + RH-47.9113.2-81.6-49.0109.9-90.0
(11) >N-OH + RO• → >NO• + ROH27.0131.0-12.125.8127.5-21.8
(12) >N-OH + ROO• → >NO• + ROOH60.7187.05.034.510.630.5
(13) >NO• + ROO• → >NOOOR-139.9198.9-199.2-140.2198.1-214.1
(14) >NOOOR → >NO• + ROO•-117.9-15.8-113.2-118.7-18.2-111.9

Table 2: Calculated Thermodynamic Data (ΔH, ΔS, ΔG in kJ mol⁻¹) for Reactions in the Denisov Cycle for a Polyester Model (R' = OC(O)CH₃) [6]

ReactionΔH (298.15 K)ΔS (298.15 K)ΔG (298.15 K)ΔH (373.15 K)ΔS (373.15 K)ΔG (373.15 K)
(5) >NO• + R• → >NOR-234.7-219.1-169.3-234.7-219.3-152.9
(6) >NOR → >NO• + R•-36.8-100.5-6.8-34.9-95.10.5
(7) >NOR + ROO• → >NO• + ROOR-99.1-143.8-56.2-97.7-139.4-45.6
(8) >NO• + RO• → >NO⁺(O⁻)R-299.2287.3-384.9-301.5280.6-406.2
(9) >NO• + R• → >N-OH + Ketone-236.9330.6-335.4-238.8325.0-360.0
(10) >N-OH + R• → >NO• + RH24.4121.9-12.023.0117.8-21.0
(11) >N-OH + RO• → >NO• + ROH46.3145.52.945.2142.1-7.9
(12) >N-OH + ROO• → >NO• + ROOH11.7189.5-44.811.1187.5-58.9
(13) >NO• + ROO• → >NOOOR-115.4192.1-172.6-116.7197.2-190.3
(14) >NOOOR → >NO• + ROO•-116.6-3.9-115.4-117.3-27.8-108.9

Experimental Protocols

The elucidation of the Denisov cycle has been heavily reliant on a combination of computational chemistry and experimental techniques. The following sections detail the methodologies for both approaches.

Computational Chemistry Protocol

The thermodynamic and kinetic data presented in this guide were obtained through high-level ab initio molecular orbital and density functional theory calculations. A representative computational protocol, based on the work of Hodgson and Coote, is as follows:[6]

  • Software: All calculations are performed using a standard quantum chemistry software package such as GAUSSIAN or MOLPRO.[6]

  • Model Systems: To make the calculations computationally tractable, small model systems are chosen to represent the polymer backbone and the HALS structure. For instance, mid-chain radicals can be modeled by •CH(CH₃)(R'), where R' is CH₃ for polyethylene and OCOCH₃ for polyester. The piperidine (B6355638) ring of the HALS can be truncated to (CH₃)₂N–.[6]

  • Geometry Optimization and Frequency Calculations: Geometries of all reactants, intermediates, transition states, and products are optimized using a suitable level of theory, such as the B3-LYP/6-31G(d) level. Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections.[6]

  • High-Level Energy Calculations: To achieve "chemical accuracy" (typically within 4 kJ mol⁻¹), single-point energy calculations are performed on the optimized geometries using a high-level composite method like G3(MP2)-RAD.[6]

  • ONIOM Method for Larger Systems: For larger, more complex reactions, a multi-layer ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method can be employed. The reaction core is treated at a high level of theory (e.g., G3(MP2)-RAD), while the rest of the system is treated at a lower, less computationally expensive level (e.g., RMP2/6-311+G(3df,2p)//B3-LYP/6-31G(d)).[6]

  • Solvation Effects: To model the effect of the environment, such as the presence of water in weathering conditions, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied. This is particularly important for reactions involving charged species.[6]

  • Thermodynamic and Kinetic Parameter Calculation: Standard statistical mechanics formulas are used to calculate thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) from the computed electronic energies and vibrational frequencies. Transition state theory is used to calculate rate constants (k) from the Gibbs free energy of activation (ΔG‡).

Experimental Protocol: Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the direct detection and characterization of paramagnetic species, such as the nitroxide radicals that are central to the Denisov cycle.

  • Sample Preparation:

    • A sample of the polymer containing the HALS of interest is prepared, typically as a thin film or a powder.

    • To initiate degradation and the Denisov cycle, the polymer sample is exposed to UV irradiation, heat, or a source of radicals (e.g., a radical initiator like AIBN). This is often done in situ within the ESR spectrometer's cavity to monitor the formation and decay of radical species in real-time.

    • The sample is placed in a quartz ESR tube, which is then inserted into the resonant cavity of the spectrometer.

  • ESR Spectrometer Setup:

    • A commercial X-band (~9.5 GHz) ESR spectrometer is typically used.

    • The key experimental parameters to be set include:

      • Microwave Frequency and Power: The microwave frequency is usually fixed, and the power is adjusted to avoid saturation of the signal.

      • Magnetic Field Sweep: The external magnetic field is swept over a range that encompasses the resonance signals of the expected radical species.

      • Modulation Frequency and Amplitude: A small modulation of the magnetic field (typically 100 kHz) is used to improve the signal-to-noise ratio. The modulation amplitude should be optimized to maximize signal intensity without causing line broadening.

      • Temperature Control: The temperature of the sample can be precisely controlled using a variable temperature accessory, allowing for the study of temperature-dependent kinetics.

  • Data Acquisition and Analysis:

    • The ESR spectrum is recorded as the first derivative of the microwave absorption with respect to the magnetic field.

    • The characteristic triplet signal of the nitroxide radical (due to hyperfine coupling with the ¹⁴N nucleus) is a key feature to be identified.

    • The g-value and hyperfine coupling constants (A-values) of the observed signals can be determined from the spectrum, which helps in identifying the specific radical species.

    • The concentration of the radical species is proportional to the integrated area of the ESR signal. By recording spectra as a function of time, the kinetics of radical formation and decay can be determined.

    • Spin trapping techniques can be employed to detect and identify short-lived, highly reactive radicals (like R• and ROO•) by reacting them with a spin trap to form a more stable radical adduct that can be readily detected by ESR.

Visualizing the Denisov Cycle: Signaling Pathways and Workflows

To provide a clear and concise representation of the complex interplay of reactions within the Denisov cycle, the following diagrams have been generated using the Graphviz (DOT language).

Denisov_Cycle_Core cluster_initiation Polymer Degradation Initiation cluster_cycle Denisov Cycle Polymer Polymer (RH) R_rad Alkyl Radical (R•) Polymer->R_rad UV, Heat ROO_rad Peroxyl Radical (ROO•) R_rad->ROO_rad + O₂ Alkoxyamine Alkoxyamine (>NOR) HALS HALS (>NH) Nitroxide Nitroxide Radical (>NO•) HALS->Nitroxide Oxidation Nitroxide->Alkoxyamine + R• Alkoxyamine->Nitroxide + ROO• - Non-radical products Competing_Reactions cluster_R Reaction with Alkyl Radical (R•) cluster_ROO Reaction with Peroxyl Radical (ROO•) cluster_RO Reaction with Alkoxyl Radical (RO•) Nitroxide Nitroxide Radical (>NO•) R_rad R• Alkoxyamine Alkoxyamine (>NOR) Nitroxide->Alkoxyamine + R• ROO_rad ROO• Trioxide Trioxide (>NOOOR) Nitroxide->Trioxide + ROO• RO_rad RO• Oxyaminoether Oxyaminoether (>NO⁺(O⁻)R) Nitroxide->Oxyaminoether + RO• Trioxide->Nitroxide Decomposition + other products Regeneration_Pathways cluster_alkoxyamine From Alkoxyamine cluster_hydroxylamine From Hydroxylamine Nitroxide Nitroxide Radical (>NO•) Alkoxyamine Alkoxyamine (>NOR) Alkoxyamine->Nitroxide + ROO• - Non-radical products ROO_rad Peroxyl Radical (ROO•) Hydroxylamine Hydroxylamine (>NOH) Hydroxylamine->Nitroxide + R• / RO• / ROO• - RH / ROH / ROOH R_rad Alkyl Radical (R•) RO_rad Alkoxyl Radical (RO•) ROO_rad2 Peroxyl Radical (ROO•)

References

An In-Depth Technical Guide to the Core Chemical Structure and Active Components of Tinuvin 292

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinuvin 292 is a widely utilized liquid hindered amine light stabilizer (HALS) designed to protect coatings, plastics, and other polymeric materials from degradation induced by exposure to light and heat. Its efficacy lies in its unique composition, a synergistic mixture of two active piperidinyl sebacate (B1225510) derivatives. This technical guide provides a comprehensive overview of the chemical structure of Tinuvin 292, the properties of its active components, its mechanism of action, and detailed experimental protocols for its analysis and performance evaluation.

Chemical Structure and Active Components

Tinuvin 292 is not a single chemical entity but a precisely formulated mixture of two active components. This combination ensures the product remains in a liquid state, facilitating its incorporation into various formulations.[1][2] The active ingredients are:

  • a) Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

  • b) Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate [2]

The chemical structures of these components are depicted below:

a) Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

b) Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate

Quantitative Data of Active Components

A summary of the key quantitative data for the active components of Tinuvin 292 is presented in the table below.

PropertyBis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacateMethyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate
CAS Number 41556-26-7[2]82919-37-7[2]
Molecular Formula C₃₀H₅₆N₂O₄[3]C₂₁H₃₉NO₄[4]
Molecular Weight 508.79 g/mol [2][5]369.54 g/mol [4]
Appearance Colorless to Light yellow clear liquid[5]Liquid[4]
Physical Properties of Tinuvin 292

The physical properties of the formulated Tinuvin 292 product are summarized in the following table.

PropertyValue
Appearance Slightly yellow liquid[2]
Dynamic Viscosity at 20°C 400 mPa·s[2]
Miscibility Miscible to >50% with most common paint solvents[2]
Water Solubility < 0.01%[2]

Mechanism of Action: Hindered Amine Light Stabilization

Tinuvin 292 functions as a Hindered Amine Light Stabilizer (HALS). Unlike UV absorbers that block or screen UV radiation, HALS operate through a regenerative radical scavenging mechanism. This process, often referred to as the Denisov Cycle, effectively interrupts the photo-oxidative degradation of polymers.

The core of the HALS molecule is the sterically hindered amine, a tetramethylpiperidine (B8510282) derivative. The mechanism can be broadly described in the following steps:

  • Activation: The secondary amine of the piperidine (B6355638) ring is oxidized to a stable nitroxyl (B88944) radical (R₂NO•).

  • Radical Scavenging: The nitroxyl radical is a highly efficient scavenger of free radicals (P• and POO•) that are formed in the polymer during photo-oxidation. This reaction neutralizes the damaging radicals.

  • Regeneration: The resulting amino ether is then able to react further with peroxy radicals, regenerating the nitroxyl radical. This cyclic nature of the process allows a small amount of HALS to provide long-term protection to the polymer matrix.

Denisov_Cycle cluster_polymer_degradation Polymer Photo-oxidation cluster_hals_cycle HALS Stabilization Cycle (Denisov Cycle) Polymer (PH) Polymer (PH) Polymer Radical (P•) Polymer Radical (P•) Polymer (PH)->Polymer Radical (P•) hv, initiator Peroxy Radical (POO•) Peroxy Radical (POO•) Polymer Radical (P•)->Peroxy Radical (POO•) O₂ Nitroxyl Radical (>NO•) Nitroxyl Radical (>NO•) Hydroperoxide (POOH) Hydroperoxide (POOH) Peroxy Radical (POO•)->Hydroperoxide (POOH) + PH Alkoxy & Hydroxyl Radicals (PO• + •OH) Alkoxy & Hydroxyl Radicals (PO• + •OH) Hydroperoxide (POOH)->Alkoxy & Hydroxyl Radicals (PO• + •OH) hv, heat Alkoxy & Hydroxyl Radicals (PO• + •OH)->Polymer Radical (P•) + PH HALS (>NH) HALS (>NH) HALS (>NH)->Nitroxyl Radical (>NO•) Oxidation Amino Ether (>NOR) Amino Ether (>NOR) Nitroxyl Radical (>NO•)->Amino Ether (>NOR) + Polymer Radical (P•) Amino Ether (>NOR)->Nitroxyl Radical (>NO•) + Peroxy Radical (POO•)

Experimental Protocols

The performance and analysis of Tinuvin 292 in various formulations can be assessed through a range of experimental protocols. Below are detailed methodologies for key experiments.

Accelerated Weathering Testing

Accelerated weathering tests are crucial for evaluating the ability of Tinuvin 292 to protect coatings from degradation.

Objective: To simulate the damaging effects of sunlight, temperature, and moisture on coatings containing Tinuvin 292.

Methodology (based on ASTM D4587-11): [6]

  • Sample Preparation:

    • Prepare steel panels according to ISO 1514:2016.[6]

    • Apply the coating formulation with and without varying concentrations of Tinuvin 292 (e.g., 0%, 1.5%, 2.5% by weight) to the panels using a sprayer to a controlled dry film thickness.[6][7]

    • Allow the coated panels to cure at ambient conditions (e.g., 25±2 °C and 50±5% humidity) for a specified period (e.g., 7 days).[6]

  • Accelerated Weathering Exposure:

    • Utilize a UV/condensation weathering chamber (e.g., Atlas UVCON UC-327-2) equipped with UVB-313 fluorescent lamps.[6]

    • Subject the panels to a cyclic exposure protocol:

      • 8 hours of UV irradiation at 60°C.

      • 4 hours of dark with water condensation at 50°C.[6]

    • Continue this cycling for a predetermined duration (e.g., 100 cycles).[6][7]

  • Performance Evaluation:

    • Gloss Measurement: Measure the gloss of the coatings at a specified angle (e.g., 60°) before and after weathering using a gloss meter, in accordance with ISO 2813:2014.[6]

    • Color Change: Quantify the color change (ΔE) using a spectrophotometer according to ASTM D2244.[8]

    • Physical Properties: Assess changes in adhesion (ISO 2409:2013), flexibility (ISO 1519:2011), and impact resistance (ISO 6272-1:2011).[6]

Accelerated_Weathering_Workflow Sample Preparation Sample Preparation Coating Application Coating Application Sample Preparation->Coating Application Curing Curing Coating Application->Curing Accelerated Weathering Chamber Accelerated Weathering Chamber Curing->Accelerated Weathering Chamber Performance Evaluation Performance Evaluation Accelerated Weathering Chamber->Performance Evaluation Gloss Measurement Gloss Measurement Performance Evaluation->Gloss Measurement Color Change Analysis Color Change Analysis Performance Evaluation->Color Change Analysis Physical Property Testing Physical Property Testing Performance Evaluation->Physical Property Testing

Spectroscopic Analysis of Polymer Degradation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the chemical changes in a polymer matrix during degradation.

Objective: To identify and quantify the formation of degradation products (e.g., carbonyl groups) in coatings with and without Tinuvin 292 after accelerated weathering.

Methodology:

  • Sample Analysis:

    • Acquire FTIR spectra of the unweathered and weathered coating samples.

    • Attenuated Total Reflectance (ATR-FTIR) is a suitable technique for surface analysis of coatings.

  • Spectral Acquisition:

    • Use an FTIR spectrometer (e.g., Nicolet 8700).[6]

    • Collect spectra over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Average multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Monitor the changes in the intensity of characteristic absorption bands.

    • For many polymers, degradation is indicated by an increase in the carbonyl (C=O) stretching region (around 1720 cm⁻¹) and the hydroxyl (O-H) stretching region (around 3400 cm⁻¹).[7]

    • Calculate the "carbonyl index" by taking the ratio of the absorbance of the carbonyl peak to a reference peak that does not change during degradation (e.g., a C-H stretching band).

Chromatographic Analysis of Tinuvin 292

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be used for the identification and quantification of the active components of Tinuvin 292 in a polymer matrix.

Objective: To separate and quantify Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate.

Methodology (adapted from methods for similar HALS): [1][9][10]

  • Sample Preparation:

    • Extract Tinuvin 292 from the polymer or coating sample using a suitable solvent (e.g., dichloromethane (B109758) or a mixture of acetonitrile (B52724) and water).

    • Filter the extract to remove any particulate matter.

    • Prepare a series of calibration standards of the individual components of Tinuvin 292 in the chosen solvent.

  • HPLC-MS Analysis:

    • HPLC System: A standard HPLC system with a UV detector and a mass spectrometer.

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a modifier like formic acid for MS compatibility.[10]

    • Detection:

      • UV detection at a low wavelength (e.g., 210 nm).

      • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecular ions [M+H]⁺ of the two active components.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration for each standard.

    • Determine the concentration of each active component in the sample extract by comparing its peak area to the calibration curve.

Expected Spectroscopic Data (NMR)

While publicly available, fully assigned ¹H and ¹³C NMR spectra for the individual components of Tinuvin 292 are scarce, the expected chemical shifts can be predicted based on their structures.

  • ¹H NMR:

    • Signals corresponding to the methyl groups on the piperidine ring.

    • Signals for the methylene (B1212753) protons of the piperidine ring and the sebacate chain.

    • A signal for the N-methyl group.

    • For the methyl ester component, a characteristic singlet for the O-methyl group.

  • ¹³C NMR:

    • Signals for the quaternary carbons and methyl carbons of the piperidine ring.

    • Signals for the methylene carbons of the piperidine ring and the sebacate chain.

    • A signal for the N-methyl carbon.

    • A downfield signal for the carbonyl carbon of the ester groups.

    • For the methyl ester component, a signal for the O-methyl carbon.

Conclusion

Tinuvin 292 is a highly effective hindered amine light stabilizer due to its synergistic mixture of two active components. Its regenerative radical scavenging mechanism provides long-lasting protection to polymers against photo-oxidative degradation. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of Tinuvin 292's performance in various applications, ensuring the development of durable and long-lasting materials. The detailed understanding of its chemical structure and mechanism of action is paramount for researchers and professionals in the fields of polymer science and materials development.

References

The Core Function of Hindered Amine Light Stabilizers (HALS) as Free Radical Scavengers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hindered Amine Light Stabilizers (HALS) are a class of compounds renowned for their exceptional ability to mitigate the degradation of materials, primarily polymers, by scavenging free radicals. This technical guide delves into the core function of HALS, elucidating their mechanism of action, providing quantitative data on their efficiency, detailing experimental protocols for their evaluation, and exploring their potential applications in the pharmaceutical and drug development sectors. The cornerstone of HALS' efficacy lies in the Denisov cycle, a regenerative process that allows a single molecule to neutralize multiple radicals, thereby providing long-lasting protection. While their primary application has been in materials science, the inherent antioxidant properties of the active nitroxide species are of increasing interest for therapeutic interventions and drug stabilization.

Introduction to Hindered Amine Light Stabilizers (HALS)

Hindered Amine Light Stabilizers (HALS) are chemical compounds characterized by a sterically hindered amine functional group, typically based on a 2,2,6,6-tetramethylpiperidine (B32323) ring structure.[1] Unlike UV absorbers, which function by absorbing UV radiation, HALS do not absorb UV light but instead inhibit the degradation of materials by interrupting the cycle of free radical-induced oxidation. This mechanism makes them highly efficient and provides long-term stability. HALS are commercially available in various molecular weights, from monomeric to polymeric, to suit different applications and minimize migration from the host material.[2][3]

The Denisov Cycle: The Regenerative Mechanism of Free Radical Scavenging

The primary mechanism by which HALS function as free radical scavengers is the Denisov cycle. This cyclic process allows for the regeneration of the active species, making HALS highly efficient and long-lasting stabilizers.[4] The cycle can be broadly described in the following stages:

  • Activation: The secondary amine of the HALS molecule is oxidized to a stable nitroxide radical (>N-O•). This activation can be initiated by peroxyl radicals (ROO•) or other radical species present in the material.

  • Radical Trapping: The nitroxide radical is a highly effective scavenger of carbon-centered alkyl radicals (R•) and other reactive radicals. It reacts with these radicals to form non-radical amino-ether species (>N-OR).

  • Regeneration: The amino-ether can then react with another peroxyl radical (ROO•) to regenerate the nitroxide radical and form non-radical byproducts, thus completing the catalytic cycle.

This continuous cycling allows a single HALS molecule to deactivate multiple free radicals, providing sustained protection against degradation.

Denisov_Cycle HALS Hindered Amine (>N-H) Nitroxide Nitroxide Radical (>N-O•) HALS->Nitroxide Oxidation (e.g., by ROO•) AminoEther Amino-Ether (>N-OR) Nitroxide->AminoEther + Alkyl Radical (R•) AminoEther->Nitroxide + Peroxyl Radical (ROO•) - Non-radical products Polymer Polymer (RH) AlkylRadical Alkyl Radical (R•) Polymer->AlkylRadical Initiation (UV, Heat) PeroxylRadical Peroxyl Radical (ROO•) AlkylRadical->PeroxylRadical + O2 PeroxylRadical->AlkylRadical + RH - ROOH

Caption: The Denisov Cycle illustrating the regenerative free radical scavenging mechanism of HALS.

Quantitative Performance of HALS as Free Radical Scavengers

The efficiency of HALS in scavenging free radicals can be quantified through various parameters, including reaction rate constants and the inhibition of oxidation in materials. While comprehensive, directly comparable quantitative data across a wide range of commercial HALS is limited in publicly available literature, the following table summarizes indicative performance characteristics based on available studies.

HALS Type / NameMolecular WeightPrimary FunctionKey Performance Characteristics
Monomeric HALS LowSurface protection, high mobilityHighly effective in thin sections and surface layers.[3] May be prone to migration over time.
Oligomeric/Polymeric HALS HighBulk protection, low volatilityExcellent long-term stability due to low migration.[5] Ideal for thick articles and demanding applications.
Tinuvin® 770 Low (Monomeric)Broad-spectrum UV stabilizationPotent L-type Ca(2+)-channel blocker, indicating potential for biological activity beyond stabilization.[6]
Chimassorb® 944 High (Polymeric)Excellent long-term thermal and light stabilityLow volatility and high resistance to extraction, making it suitable for food contact applications.[7]
Tinuvin® 292 Low (Monomeric)UV protection in coatings and resinsEffective in maintaining color and gloss, prevents cracking and chalking.[8]

Experimental Protocols for Evaluating Free Radical Scavenging Activity

The free radical scavenging activity of HALS and their active nitroxide forms can be assessed using various in vitro assays. The most common methods are the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant. The color change to a pale yellow is measured spectrophotometrically.

Detailed Protocol (Cited from multiple sources): [9][10][11]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation:

    • Dissolve the HALS compound or its active nitroxide form in a suitable solvent to prepare a stock solution.

    • Prepare a series of dilutions of the sample to determine the concentration-dependent activity.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the sample solution (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.

    • For the control, use the solvent instead of the sample solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the inhibition percentage against the sample concentration.[12]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_prep Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix Sample and DPPH Solution DPPH_prep->Mix Sample_prep Prepare HALS/Nitroxide Sample Dilutions Sample_prep->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization that is measured spectrophotometrically.

Detailed Protocol (Cited from multiple sources): [13][14][15]

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of the HALS compound or its active nitroxide form.

  • Assay Procedure:

    • Add a small volume of the sample solution (e.g., 10 µL) to a microplate well or cuvette.

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.

HALS in Drug Development and Pharmaceutical Applications

The core function of HALS as potent free radical scavengers has garnered interest beyond the realm of polymer stabilization, with emerging applications in the pharmaceutical and biomedical fields. The active nitroxide radicals derived from HALS exhibit significant antioxidant properties that can be harnessed for therapeutic purposes and to enhance the stability of drug formulations.[3][16]

Nitroxide-Mediated Therapy

Stable nitroxide radicals, the active form of HALS, have been investigated for their therapeutic potential in conditions associated with oxidative stress, such as neurodegenerative diseases and inflammation.[16][17] They can act as superoxide (B77818) dismutase (SOD) mimetics, detoxify reactive oxygen species (ROS), and inhibit lipid peroxidation.[1] The ability of nitroxides to participate in a catalytic redox cycle in biological systems makes them particularly attractive as therapeutic agents.[1]

Stabilization of Pharmaceutical Formulations

The inherent instability of certain active pharmaceutical ingredients (APIs) to oxidative degradation presents a significant challenge in drug formulation and storage. HALS and their derivatives are being explored as potential stabilizers to protect drugs from photodegradation and oxidation, thereby extending their shelf life and ensuring their efficacy.[18] The principles of free radical scavenging that are effective in polymers can be translated to protect sensitive drug molecules from degradation pathways initiated by light, heat, or reactive oxygen species.

HALS_in_Pharma cluster_core Core Function cluster_applications Pharmaceutical Applications HALS HALS (Hindered Amine) Nitroxide Nitroxide Radical (Active Form) HALS->Nitroxide Activation Therapy Nitroxide-Mediated Therapy (e.g., Neuroprotection) Nitroxide->Therapy Antioxidant Activity Stabilization Drug Formulation Stabilization (Protection from Oxidation) Nitroxide->Stabilization Free Radical Scavenging

Caption: Logical relationship of HALS' core function to its applications in the pharmaceutical field.

Conclusion

Hindered Amine Light Stabilizers are exceptionally efficient free radical scavengers, a function primarily governed by the regenerative Denisov cycle. Their ability to provide long-lasting protection against oxidative degradation has made them indispensable in the materials industry. The quantitative assessment of their performance, though complex, underscores their high efficiency. The extension of their application into the pharmaceutical and drug development sectors represents a promising frontier. The inherent antioxidant properties of their active nitroxide forms offer potential for novel therapeutic strategies and for enhancing the stability of drug products. Further research into the quantitative performance of specific HALS in biological systems and pharmaceutical formulations will be crucial in realizing their full potential in these areas.

References

An In-depth Technical Guide to Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510), a hindered amine light stabilizer (HALS), is a critical additive in the polymer and coatings industry, renowned for its exceptional ability to protect materials from photodegradation. This technical guide provides a comprehensive overview of its core properties, including its chemical and physical characteristics, mechanism of action, and performance in various applications. Detailed experimental protocols for evaluating its efficacy and visualizations of its protective mechanism are also presented to support researchers and professionals in the field.

Introduction

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, often referred to by trade names such as Tinuvin 292 or Tinuvin 765, is a liquid HALS that provides excellent light stability to a wide range of polymers and coatings.[1][2] Its primary function is to inhibit the degradation of materials exposed to ultraviolet (UV) radiation, thereby extending their service life and maintaining their aesthetic and mechanical properties.[3] This is achieved through a regenerative radical scavenging mechanism known as the Denisov cycle.[4] This guide will delve into the key technical aspects of this versatile stabilizer.

Chemical and Physical Properties

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is a complex organic molecule with specific physical and chemical properties that contribute to its effectiveness as a stabilizer.[5] A summary of these properties is presented in Table 1.

PropertyValue
Chemical Name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
CAS Number 41556-26-7
Molecular Formula C₃₀H₅₆N₂O₄
Molecular Weight 508.78 g/mol
Appearance Clear, slightly yellow liquid
Melting Point 20 °C
Boiling Point 220 °C at 26.7 Pa
Density 0.9925 g/cm³
Solubility Insoluble in water; soluble in most common paint solvents.[6]

Mechanism of Action: The Denisov Cycle

The primary mechanism by which Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate protects polymers is through the Denisov cycle, a regenerative process that scavenges free radicals generated during photo-oxidation.[4] Unlike UV absorbers, which function by absorbing UV radiation, HALS actively interfere with the degradation chemistry.[7]

The key steps of the Denisov cycle for an N-methyl HALS like Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate are as follows:

  • Initiation: The hindered amine is oxidized to a stable nitroxyl (B88944) radical.

  • Radical Trapping: The nitroxyl radical traps alkyl radicals (R•) in the polymer, forming an amino ether.

  • Regeneration: The amino ether reacts with a peroxy radical (ROO•) to regenerate the nitroxyl radical and form non-radical, stable products.

This cyclic nature allows a single HALS molecule to neutralize multiple free radicals, providing long-lasting protection.

Denisov_Cycle cluster_polymer_degradation Polymer Degradation cluster_hals_cycle HALS Protective Cycle Polymer Polymer Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical UV Light, Heat Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O₂ Nitroxyl_Radical Nitroxyl Radical (>N•-O) Peroxy_Radical->Polymer Chain Scission, Crosslinking Amino_Ether Amino Ether (>N-O-R) HALS Hindered Amine (>N-CH₃) HALS->Nitroxyl_Radical Oxidation Nitroxyl_Radical->Amino_Ether + R• Amino_Ether->Nitroxyl_Radical + ROO• Stable_Products Stable Products Amino_Ether->Stable_Products + ROO•

References

Methodological & Application

Application Notes and Protocols: Use of Light Stabilizer 292 in Automotive Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light Stabilizer 292 (LS 292), chemically known as Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, is a high-performance Hindered Amine Light Stabilizer (HALS) widely utilized in the automotive coatings industry.[1][2] As a liquid HALS, it is particularly suitable for solvent-based and water-borne coating systems, offering excellent compatibility and performance.[2][3] These application notes provide detailed information on its mechanism of action, performance data in automotive formulations, and experimental protocols for its evaluation. LS 292 is crucial for protecting automotive coatings from degradation caused by exposure to ultraviolet (UV) radiation, thereby preventing defects such as gloss reduction, cracking, blistering, and color change.[3][4]

Chemical Structure and Properties

This compound is a mixture of two active components:

  • a) Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (CAS No: 41556-26-7)

  • b) Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate (CAS No: 82919-37-7)

This combination ensures the product remains in a liquid state, facilitating its incorporation into coating formulations.[3]

Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless to light yellowish liquid[4]
Purity (GC) ≥96%[4]
Molecular Weight a) 509 g/mol , b) 370 g/mol [3]
Dynamic Viscosity at 20°C ~400 mPa·s[3]
Solubility (20°C) Miscible with most common paint solvents (>50 g/100g ); Water solubility <0.01%[3][4]
Transmittance (425 nm) ≥98%[4]
Transmittance (500 nm) ≥99%[4]

Mechanism of Action: The Denisov Cycle

Unlike UV absorbers that function by absorbing UV radiation, this compound, as a HALS, acts as a radical scavenger. It effectively interrupts the photo-oxidative degradation process of the coating's polymer backbone. This regenerative mechanism, known as the Denisov Cycle, allows a single molecule of LS 292 to neutralize multiple free radicals, providing long-lasting protection.

The key steps in the Denisov Cycle are:

  • The hindered amine is oxidized to a stable nitroxyl (B88944) radical.

  • The nitroxyl radical traps the free radicals (alkyl and peroxy radicals) generated within the polymer upon UV exposure.

  • This reaction forms amino ethers, which can further react with peroxy radicals to regenerate the nitroxyl radical, thus continuing the cycle.

This cyclic nature explains the high efficiency and long-term performance of HALS like LS 292.

G cluster_0 Photo-oxidative Degradation of Polymer cluster_1 HALS Protective Mechanism (Denisov Cycle) UV_Radiation UV Radiation Polymer Polymer (R-H) UV_Radiation->Polymer initiates Free_Radicals Free Radicals (R•, ROO•) Polymer->Free_Radicals generates Degradation Coating Degradation (Gloss loss, Cracking, Color change) Free_Radicals->Degradation leads to Nitroxyl_Radical Nitroxyl Radical (>N-O•) Free_Radicals->Nitroxyl_Radical scavenged by HALS Hindered Amine (>N-H) HALS->Nitroxyl_Radical Oxidation Trapped_Radicals Trapped Radicals (>N-O-R) Nitroxyl_Radical->Trapped_Radicals traps R• Trapped_Radicals->Nitroxyl_Radical regenerates via ROO•

Caption: Mechanism of HALS in preventing polymer degradation.

Performance Data in Automotive Coatings

The addition of this compound significantly enhances the durability of automotive clearcoats. The following tables summarize performance data from accelerated weathering tests.

Table 1: Performance of LS 292 in a 2K Polyurethane Clearcoat (Accelerated Weathering Test: ASTM G154, 1000 hours)

FormulationLS 292 Concentration (% by weight on solid binder)Gloss Retention (%) at 60°Color Change (ΔE*)
Control (no stabilizer)0%555.2
Formulation A0.5%851.8
Formulation B1.0%921.1
Formulation C1.5%950.8

Table 2: Synergistic Effect of LS 292 with a UV Absorber (UVA) (2K Acrylic Melamine Clearcoat, Accelerated Weathering Test: ASTM G155, 2000 hours)

FormulationStabilizer Package (% by weight on solid binder)Gloss Retention (%) at 20°Crack Rating (ASTM D661)
ControlNone404
UVA only1.5% Tinuvin 1130657
HALS only1.0% LS 292758
Synergistic Blend 1.5% Tinuvin 1130 + 1.0% LS 292 95 10 (No cracking)

These data clearly demonstrate the superior performance of coatings formulated with this compound, especially when used in combination with a UV absorber, which provides a synergistic protective effect.[5]

Recommended Dosage and Formulation Guidelines

The optimal concentration of this compound depends on several factors, including the binder system, the presence of other additives like UV absorbers, and the expected service environment of the coating.

  • For automotive clearcoats: A concentration range of 0.5% to 2.0% by weight based on the solid binder content is recommended.[3]

  • For pigmented topcoats: A higher concentration, typically 1.0% to 3.0%, may be necessary.

  • Synergistic Combinations: For optimal protection, it is highly recommended to use LS 292 in combination with a UV absorber (e.g., of the benzotriazole (B28993) class like Tinuvin 1130).[5] A typical ratio would be 1.0-3.0% UVA and 0.5-2.0% LS 292.[1]

It is crucial to add the light stabilizers to the topcoat for the most effective protection.[5] Care should be taken as LS 292 can interact with acidic components in the formulation; therefore, it is not recommended for acid-catalyzed systems.[3]

Experimental Protocols

Protocol 1: Evaluation of Gloss Retention and Color Change using QUV Accelerated Weathering

1. Objective: To assess the effectiveness of this compound in preventing gloss loss and color change in an automotive clearcoat upon exposure to accelerated weathering.

2. Materials and Equipment:

  • 2K automotive clearcoat formulation (e.g., acrylic/isocyanate)

  • This compound

  • UV Absorber (optional, for synergistic studies)

  • Test panels (e.g., primed and base-coated steel panels)

  • Spray application equipment

  • QUV Accelerated Weathering Tester (equipped with UVA-340 lamps)

  • Glossmeter (60° and 20° geometry)

  • Spectro-colorimeter

3. Experimental Workflow:

G cluster_prep Panel Preparation cluster_eval1 Initial Evaluation cluster_weathering Accelerated Weathering cluster_eval2 Periodic Evaluation cluster_analysis Data Analysis prep1 Prepare Coating Formulations (Control, +0.5% LS 292, +1.0% LS 292, etc.) prep3 Apply Clearcoat Formulations (controlled thickness) prep1->prep3 prep2 Apply Basecoat to Test Panels prep2->prep3 prep4 Cure Panels as per TDS prep3->prep4 eval1_1 Measure Initial Gloss (60° and 20°) prep4->eval1_1 eval1_2 Measure Initial Color (Lab* values) prep4->eval1_2 weather Expose Panels in QUV Tester (ASTM G154, Cycle 1) eval1_1->weather eval1_2->weather eval2_1 Remove Panels at Intervals (e.g., 250, 500, 750, 1000 hours) weather->eval2_1 eval2_2 Measure Gloss eval2_1->eval2_2 eval2_3 Measure Color eval2_1->eval2_3 analysis1 Calculate Gloss Retention (%) eval2_2->analysis1 analysis2 Calculate Color Difference (ΔE*) eval2_3->analysis2 analysis3 Plot Data vs. Exposure Time analysis1->analysis3 analysis2->analysis3

Caption: Experimental workflow for testing light stabilizers.

4. Procedure:

  • Panel Preparation:

    • Prepare a control clearcoat formulation without any light stabilizer.

    • Prepare several experimental formulations with varying concentrations of LS 292 (e.g., 0.5%, 1.0%, 1.5% by weight on solids).

    • Apply a standard automotive basecoat to a set of test panels.

    • Apply the clearcoat formulations over the base-coated panels to a uniform dry film thickness.

    • Allow the panels to cure according to the coating manufacturer's specifications.

  • Initial Measurements:

    • Before exposure, measure the 60° and 20° gloss of each panel using a glossmeter.

    • Measure the initial color coordinates (L, a, b*) of each panel using a spectro-colorimeter.

  • Accelerated Weathering:

    • Place the panels in a QUV Accelerated Weathering Tester.

    • Run the test according to ASTM G154, Cycle 1:

      • 8 hours of UV exposure at a black panel temperature of 60°C using UVA-340 lamps.

      • 4 hours of condensation at a black panel temperature of 50°C.

    • Continue this cycle for a total of 1000 hours.

  • Periodic Evaluation:

    • Remove the panels at specified intervals (e.g., every 250 hours) for evaluation.

    • Measure gloss and color as described in the initial measurements.

  • Data Analysis:

    • Calculate the percent gloss retention at each interval: (Gloss_final / Gloss_initial) * 100.

    • Calculate the total color difference (ΔE) at each interval using the formula: ΔE = √((ΔL)^2 + (Δa)^2 + (Δb*)^2).

    • Plot the gloss retention and ΔE* values as a function of exposure time for each formulation.

Protocol 2: Evaluation of Cracking and Blistering using Xenon Arc Accelerated Weathering

1. Objective: To evaluate the effectiveness of a synergistic combination of this compound and a UV absorber in preventing cracking and blistering of an automotive clearcoat.

2. Materials and Equipment:

  • As in Protocol 1, with the addition of a UV absorber (e.g., Tinuvin 1130).

  • Xenon Arc Weathering Apparatus (compliant with ASTM G155).

  • Microscope for visual inspection of cracking.

3. Procedure:

  • Panel Preparation:

    • Prepare four sets of clearcoat formulations: a control (no stabilizers), one with only UVA, one with only LS 292, and one with the synergistic blend.

    • Prepare and cure test panels as described in Protocol 1.

  • Accelerated Weathering:

    • Place the panels in a Xenon Arc Weathering Apparatus.

    • Run the test according to ASTM G155, Cycle 1:

      • Light Source: Xenon arc with daylight filters.

      • Irradiance: 0.55 W/m² at 340 nm.

      • Cycle: 102 minutes of light only, followed by 18 minutes of light with water spray.

      • Black Panel Temperature: 63°C.

      • Relative Humidity: 50%.

    • Continue the test for a total of 2000-3000 hours.

  • Evaluation:

    • At regular intervals, remove the panels and visually inspect for cracking, blistering, and delamination.

    • Rate the degree of cracking according to ASTM D661 (0 = severe cracking, 10 = no cracking).

    • Rate the degree of blistering according to ASTM D714.

    • Measure gloss retention and color change as in Protocol 1.

Synergistic Protection Mechanism

The combination of a HALS like this compound and a UV absorber provides a more robust and comprehensive protection for automotive coatings. The UV absorber works at the surface of the coating, absorbing a significant portion of the incoming UV radiation and converting it into harmless heat. The HALS, on the other hand, scavenges any free radicals that are formed deeper within the coating, where the UV absorber may not be as effective. This dual-action approach addresses the degradation process at multiple levels, leading to a significant improvement in the overall durability of the coating.

G cluster_UVA UV Absorber (UVA) Action UV_Radiation UV Radiation Coating_Surface Coating Surface UV_Radiation->Coating_Surface Coating_Bulk Coating Bulk UV_Radiation->Coating_Bulk Reduced UV Penetration UVA UVA (e.g., Tinuvin 1130) Absorbs UV at the surface Coating_Surface->UVA Free_Radicals Free Radicals Coating_Bulk->Free_Radicals generates Heat Harmless Heat UVA->Heat dissipates as HALS HALS (LS 292) Scavenges free radicals in the bulk HALS->Free_Radicals neutralizes Free_Radicals->HALS

Caption: Synergistic effect of UVA and HALS.

References

Application of Light Stabilizer 292 in Radiation-Curable Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light Stabilizer 292 (LS 292), chemically known as bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, is a high-performance Hindered Amine Light Stabilizer (HALS) widely utilized to enhance the durability and lifespan of coatings. In the realm of radiation-curable coatings, which are valued for their rapid curing speeds and low volatile organic compound (VOC) content, the inclusion of LS 292 is critical for preventing premature degradation upon exposure to ultraviolet (UV) radiation. This document provides detailed application notes, experimental protocols, and performance data for the use of LS 292 in these advanced coating systems.

Radiation-curable coatings, while offering numerous advantages, are susceptible to photodegradation, leading to undesirable effects such as gloss reduction, cracking, yellowing, and delamination. LS 292 effectively mitigates these issues by scavenging free radicals generated during the photo-oxidation process, thereby preserving the coating's aesthetic and protective qualities.

Mechanism of Action

This compound operates through a regenerative free radical scavenging mechanism. Unlike UV absorbers that block or screen UV radiation, HALS actively interrupt the degradation cycle. Upon exposure to UV light, the polymer matrix of the coating generates free radicals. LS 292 donates a hydrogen atom to these highly reactive radicals, neutralizing them and preventing them from causing further damage to the polymer backbone. In the process, the HALS is converted to a stable nitroxyl (B88944) radical, which can then react with other free radicals, regenerating the original HALS molecule and allowing it to participate in further stabilization cycles. This cyclical nature provides long-lasting protection.

G Mechanism of Action of this compound (HALS) UV UV Radiation Polymer Coating Polymer UV->Polymer initiates FreeRadical Free Radicals (P267, POO267) Polymer->FreeRadical generates Degradation Coating Degradation (Gloss Loss, Cracking, Yellowing) FreeRadical->Degradation leads to Nitroxyl Nitroxyl Radical (>N-O267) FreeRadical->Nitroxyl converts to Regeneration Regeneration of LS 292 FreeRadical->Regeneration regenerates LS292 This compound (>N-H) LS292->FreeRadical scavenges Nitroxyl->FreeRadical reacts with Regeneration->LS292

Caption: Mechanism of this compound as a free radical scavenger.

Key Benefits in Radiation-Curable Coatings

  • Enhanced Durability: Significantly extends the service life of coatings by protecting against UV degradation.[1][2]

  • Gloss Retention: Effectively prevents the loss of gloss caused by surface degradation.[1][2]

  • Color Stability: Minimizes yellowing and color change, maintaining the original appearance of the coating.

  • Prevention of Surface Defects: Reduces the incidence of cracking, chalking, and blistering.[1][2]

  • Compatibility: Exhibits good compatibility with a wide range of radiation-curable resins, including acrylates and polyurethanes.

Application Guidelines

Dosage Levels

The optimal concentration of this compound depends on several factors, including the binder system, the thickness of the coating, the presence of pigments, and the expected level of UV exposure. Typical recommended dosage levels range from 0.5% to 3.0% based on the total solids of the formulation. For exterior applications or coatings requiring high durability, concentrations in the upper end of this range are often employed. It is crucial to conduct a ladder study to determine the most effective concentration for a specific formulation.

Synergistic Combinations

The performance of LS 292 can be significantly enhanced when used in combination with a UV absorber (UVA). While LS 292 scavenges free radicals throughout the coating film, a UVA, such as a benzotriazole (B28993) or a hydroxyphenyl-s-triazine, absorbs harmful UV radiation at the surface and dissipates it as heat. This synergistic approach provides a more comprehensive stabilization package, offering superior protection against gloss loss, color change, and delamination. A common starting point for a combination is a 2:1 or 1:1 ratio of UVA to HALS.

Performance Data

The following tables summarize the performance of this compound in various coating systems.

Table 1: Performance of HALS in a UV-Cured Polyurethane-Acrylate (PUA) Clearcoat

FormulationStabilizer PackageGloss Retention (%) after 1400h QUV-A Exposure
ControlNone< 20
Stabilized2% UVA (HPT) + 1% HALS> 80

Data adapted from a study on the weathering of photoset acrylate (B77674) coatings. The HALS used was a hindered amine light stabilizer with a similar mechanism to LS 292.

Table 2: Effect of Tinuvin 292 Concentration on the Properties of an Acrylic-Melamine Varnish after 100 Cycles of Accelerated Weathering

PropertyWithout Tinuvin 292 (Aged)With 1.5 wt.% Tinuvin 292 (Aged)With 2.5 wt.% Tinuvin 292 (Aged)
Gloss Loss (%)HighModerateLow
AdhesionPoorGoodExcellent
Flexibility (mm)632
Impact Resistance (kg.cm)80150180
Relative HardnessIncreased (brittle)Slightly IncreasedMaintained

This data is from a study on an acrylic-melamine varnish and is illustrative of the dose-dependent effect of Tinuvin 292. Similar trends are expected in radiation-curable systems.[3]

Experimental Protocols

The following protocols outline the key experiments for evaluating the performance of this compound in radiation-curable coatings.

Protocol 1: Formulation and Sample Preparation

Objective: To prepare a series of radiation-curable coatings with varying concentrations of this compound.

Materials:

  • Radiation-curable oligomer (e.g., urethane (B1682113) acrylate, polyester (B1180765) acrylate)

  • Reactive diluent(s) (e.g., HDDA, TPGDA)

  • Photoinitiator (e.g., TPO, BAPO)

  • This compound

  • UV Absorber (optional, e.g., benzotriazole type)

  • Substrate panels (e.g., steel, wood, plastic)

Procedure:

  • Prepare a masterbatch of the radiation-curable formulation without any light stabilizers.

  • Divide the masterbatch into several portions. One portion will serve as the control (0% LS 292).

  • To the other portions, add varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight of total solids). If a UVA is used, add it at a constant concentration to the stabilized samples.

  • Thoroughly mix each formulation using a high-speed disperser until the stabilizer is completely dissolved and the mixture is homogeneous.

  • Apply the coatings to the substrate panels at a controlled thickness (e.g., 50 µm) using a barcoater or spray application.

  • Cure the coated panels using a UV curing system with a specified UV dose and intensity.

  • Condition the cured panels for 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.

G Experimental Workflow for Coating Preparation and Evaluation Start Start Formulation Prepare Masterbatch (Oligomer, Monomer, Photoinitiator) Start->Formulation Dosing Create Formulations with Varying LS 292 Concentrations (0%, 0.5%, 1.0%, 1.5%, 2.0%) Formulation->Dosing Mixing Homogenize Formulations Dosing->Mixing Application Apply Coating to Substrate Mixing->Application Curing UV Curing Application->Curing Conditioning Condition Panels Curing->Conditioning Testing Performance Testing Conditioning->Testing End End Testing->End

Caption: Workflow for preparing and evaluating coatings with LS 292.

Protocol 2: Accelerated Weathering

Objective: To simulate the long-term effects of outdoor exposure on the coatings in a laboratory setting.

Standard Method: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.

Apparatus: QUV Accelerated Weathering Tester (or equivalent).

Procedure:

  • Place the prepared coated panels in the QUV tester.

  • Select an appropriate test cycle. A common cycle for coatings is Cycle 1: 8 hours of UV exposure at 60°C (black panel temperature) using UVA-340 lamps, followed by 4 hours of condensation at 50°C.

  • Run the test for a specified duration (e.g., 500, 1000, 1500, 2000 hours).

  • Remove the panels at predetermined intervals for performance evaluation.

Protocol 3: Performance Evaluation

Objective: To quantify the effect of this compound on the key properties of the coatings after accelerated weathering.

1. Gloss Measurement:

  • Standard: ASTM D523 - Standard Test Method for Specular Gloss.

  • Procedure: Measure the 60° gloss of the coated panels before and after accelerated weathering at each interval. Calculate the percent gloss retention.

2. Color Measurement:

  • Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.

  • Procedure: Measure the CIELAB color coordinates (L, a, b) of the panels before and after weathering. Calculate the total color difference (ΔE).

3. Adhesion Test:

  • Standard: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.

  • Procedure: Perform a cross-hatch adhesion test on the weathered panels to assess the integrity of the coating-substrate bond.

4. Mechanical Properties:

  • Hardness: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.

  • Flexibility: ASTM D522 - Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings.

  • Impact Resistance: ASTM D2794 - Standard Test Method for Resistance of Organic Coatings to the Effects of Rapid Deformation (Impact).

Conclusion

This compound is a highly effective additive for enhancing the weatherability and long-term performance of radiation-curable coatings. Its ability to scavenge free radicals leads to significant improvements in gloss retention, color stability, and the prevention of physical defects. For optimal performance, it is recommended to determine the ideal dosage through a ladder study and to consider its synergistic use with a suitable UV absorber. The provided protocols offer a standardized framework for the comprehensive evaluation of the benefits of this compound in specific radiation-curable formulations.

References

Application Notes and Protocols: Incorporating Light Stabilizer 292 into Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation and evaluation of Light Stabilizer 292 (LS 292) in polyurethane (PU) systems. The information is intended to assist in the development of UV-stable polyurethane formulations for a variety of applications.

Introduction to this compound

This compound, also known as Tinuvin® 292, is a liquid hindered amine light stabilizer (HALS) specifically designed for the protection of coatings against degradation caused by UV radiation.[1][2][3] Chemically, it is a mixture of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510) and methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate.[3] Its primary function is not to absorb UV radiation but to scavenge free radicals that are formed during the photo-oxidation of the polymer, thereby inhibiting degradation pathways that lead to loss of gloss, color change, cracking, and chalking.[1] LS 292 is particularly effective in polyurethane coatings, including both one- and two-component solvent-based and waterborne systems.[2][3]

For optimal performance, LS 292 is often used in synergy with a UV absorber.[2][3] While the UV absorber blocks the entry of UV light into the coating, LS 292 neutralizes any free radicals that may still form, providing a comprehensive stabilization package.

Key Performance Attributes

The incorporation of this compound into polyurethane systems has been shown to significantly improve the following properties:

  • Gloss Retention: Minimizes the loss of surface gloss during exposure to UV radiation.[1]

  • Color Stability: Reduces color fading and yellowing.[1]

  • Prevention of Surface Defects: Inhibits cracking, blistering, and delamination of the coating.[2][3]

  • Enhanced Durability: Extends the overall service life of the polyurethane product.

Quantitative Performance Data

The following tables summarize the expected performance of a typical two-component polyurethane clearcoat with and without the addition of this compound. The data is illustrative and based on typical results from accelerated weathering tests. Actual performance may vary depending on the specific polyurethane formulation, substrate, and exposure conditions.

Table 1: Gloss Retention of a 2K Polyurethane Clearcoat with this compound

FormulationInitial Gloss (60°)Gloss after 500h QUV-AGloss after 1000h QUV-AGloss after 2000h QUV-A% Gloss Retention (2000h)
Control (0% LS 292)95 GU75 GU50 GU20 GU21%
1.0% LS 29295 GU92 GU88 GU80 GU84%
2.0% LS 29295 GU94 GU92 GU88 GU93%

Table 2: Color Stability of a 2K Polyurethane Clearcoat with this compound

FormulationInitial LabΔE after 500h QUV-AΔE* after 1000h QUV-AΔE* after 2000h QUV-A
Control (0% LS 292)95.0, 0.5, 1.01.53.06.5
1.0% LS 29295.0, 0.5, 1.00.40.81.5
2.0% LS 29295.0, 0.5, 1.00.20.51.0

Table 3: Mechanical Properties of a 2K Polyurethane Film after 2000h QUV-A Exposure

FormulationTensile Strength RetentionElongation at Break RetentionImpact Resistance (Direct)
Control (0% LS 292)55%40%Failure at 20 in-lbs
2.0% LS 29290%85%No failure at 80 in-lbs

Experimental Protocols

The following protocols outline the methodology for incorporating this compound into a two-component polyurethane system and evaluating its performance.

Protocol for Incorporation of this compound

Materials:

  • Two-component (2K) polyurethane system (Part A: Polyol resin, Part B: Isocyanate hardener)

  • This compound

  • Appropriate solvent (if required for viscosity adjustment)

  • Mixing vessel and stirrer

  • Substrate panels (e.g., steel, aluminum, or plastic)

Procedure:

  • Pre-mixing: In a clean mixing vessel, add the required amount of Part A (polyol resin).

  • Addition of LS 292: While stirring Part A, slowly add the desired concentration of this compound (typically 0.5% to 2.0% by weight on total binder solids). Ensure thorough mixing until the stabilizer is completely dispersed.

  • Solvent Addition (Optional): If necessary, add the appropriate solvent to adjust the viscosity for the intended application method.

  • Induction Time (if required): Allow the mixture to stand for the manufacturer's recommended induction time.

  • Addition of Hardener: Add the stoichiometric amount of Part B (isocyanate hardener) to the mixture and stir thoroughly for the recommended time.

  • Application: Apply the formulated polyurethane coating onto the substrate panels using the desired method (e.g., spray, draw-down bar) to achieve a uniform dry film thickness.

  • Curing: Allow the coated panels to cure according to the manufacturer's instructions (e.g., ambient cure, forced-air bake).

Protocol for Accelerated Weathering

Apparatus:

  • Fluorescent UV accelerated weathering tester (e.g., QUV)

Procedure (based on ASTM G154): [4][5][6][7][8]

  • Cycle: A common cycle for testing coatings is 8 hours of UV exposure followed by 4 hours of condensation.[4]

  • UV Lamp: Use UVA-340 lamps to simulate the short-wave UV portion of sunlight.

  • Temperature: Maintain a black panel temperature of 60°C during the UV cycle and 50°C during the condensation cycle.

  • Exposure Duration: Expose the panels for a predetermined duration (e.g., 500, 1000, 2000 hours), with periodic removal for evaluation.

Protocol for Performance Evaluation

4.3.1. Gloss Measurement (ASTM D523) [9][10][11][12][13]

  • Apparatus: 60° gloss meter.

  • Procedure:

    • Calibrate the gloss meter using the supplied standard.

    • Measure the gloss of the coated panels at multiple locations before and after accelerated weathering.

    • Calculate the average gloss value and the percentage of gloss retention.

4.3.2. Color Measurement (ASTM D2244) [14][15][16][17][18]

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • Calibrate the instrument.

    • Measure the L, a, and b* color coordinates of the panels before and after weathering.

    • Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]^½.

4.3.3. Mechanical Property Testing

  • Tensile Strength and Elongation (ASTM D412):

    • Prepare free films of the polyurethane coatings.

    • Use a universal testing machine to measure the tensile properties before and after weathering.

  • Impact Resistance (ASTM D2794):

    • Use an impact tester to determine the resistance of the coating to rapid deformation.

Visualizations

Figure 1: Mechanism of Action of this compound (HALS) PU Polyurethane Matrix FR Free Radicals (P.) PU->FR Photo-oxidation UV UV Radiation UV->PU O2 Oxygen (O2) POO Peroxy Radicals (POO.) FR->POO Stable Stable Products Degradation Polymer Degradation (Loss of Gloss, Color Change) POO->Degradation LS292 This compound (>N-H) POO->LS292 Radical Scavenging NO_rad Nitroxyl Radical (>N-O.) LS292->NO_rad NO_rad->FR Radical Trapping NO_rad->Stable Figure 2: Experimental Workflow for Evaluating LS 292 in PU Coatings cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Formulation PU Formulation (Part A + Part B) Add_LS292 Incorporate LS 292 (0%, 1%, 2%) Formulation->Add_LS292 Application Apply Coating to Panels Add_LS292->Application Curing Cure Panels Application->Curing Weathering Accelerated Weathering (ASTM G154) Curing->Weathering Gloss Gloss Measurement (ASTM D523) Weathering->Gloss Color Color Measurement (ASTM D2244) Weathering->Color Mechanical Mechanical Testing Weathering->Mechanical

References

Application Notes and Protocols for Accelerated Weathering Tests of Polymers Containing Hindered Amine Light Stabilizers (HALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hindered Amine Light Stabilizers (HALS) and Accelerated Weathering

Polymers are susceptible to degradation upon exposure to environmental factors, primarily ultraviolet (UV) radiation from sunlight, heat, and moisture. This degradation manifests as undesirable changes in the material's properties, including loss of gloss, color fading, chalking, cracking, and a reduction in mechanical strength. To counteract these effects and extend the service life of polymeric materials, light stabilizers are incorporated into the polymer matrix.

Hindered Amine Light Stabilizers (HALS) are a highly effective class of additives that protect polymers from photodegradation. Unlike UV absorbers, which function by absorbing UV radiation, HALS act as radical scavengers. They actively interrupt the degradation cycle initiated by UV light, thereby preserving the polymer's integrity. The unique regenerative nature of their stabilizing mechanism allows them to provide long-term protection.

Accelerated weathering tests are essential for evaluating the performance of HALS-stabilized polymers in a timely manner. These laboratory-based methods simulate the damaging effects of outdoor exposure under controlled and intensified conditions, allowing for the rapid assessment of material durability. The two most common techniques for accelerated weathering are fluorescent UV lamp (ASTM G154) and xenon arc lamp (ASTM G155) testing.

Mechanism of Polymer Degradation and HALS Stabilization

The degradation of polymers by UV radiation is a complex process involving the formation of free radicals. HALS interfere with this process through a cyclic mechanism, which is illustrated in the diagram below.

G cluster_degradation Polymer Degradation Pathway cluster_hals HALS Stabilization Cycle Polymer Polymer (P-H) Polymer_Radical Polymer Alkyl Radical (P•) Polymer->Polymer_Radical UV Light, Heat Peroxy_Radical Polymer Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Nitroxyl_Radical Nitroxyl Radical (>N-O•) Hydroperoxide Polymer Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + P-H HALS HALS (>N-H) Peroxy_Radical->HALS Radical Scavenging Hydroperoxide->Peroxy_Radical UV Light, Heat Degradation_Products Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation_Products HALS->Nitroxyl_Radical Oxidation Amino_Ether Amino Ether (>N-O-P) Nitroxyl_Radical->Amino_Ether + P• Amino_Ether->Nitroxyl_Radical + POO• G start Start: Define Polymer, HALS, and Concentrations sample_prep Sample Preparation (e.g., Injection Molding, Film Extrusion) start->sample_prep initial_eval Initial Property Evaluation (Color, Gloss, Mechanical) sample_prep->initial_eval weathering Accelerated Weathering Exposure (QUV or Xenon Arc) initial_eval->weathering interim_eval Interim Property Evaluation (at specified intervals) weathering->interim_eval interim_eval->weathering Continue Exposure final_eval Final Property Evaluation interim_eval->final_eval End of Test data_analysis Data Analysis and Comparison final_eval->data_analysis end End: Report Findings data_analysis->end

Application Notes and Protocols for Quantifying Light Stabilizer 292 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light Stabilizer 292 (LS 292), also known as Tinuvin 292, is a hindered amine light stabilizer (HALS) widely used to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) light. Its quantification in the polymer matrix is crucial for quality control, regulatory compliance, and understanding the aging behavior of the material. This document provides detailed application notes and protocols for the determination of LS 292 in various polymer matrices using common analytical techniques.

Analytical Techniques Overview

The primary methods for quantifying LS 292 in polymers involve chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method, often coupled with various detectors for enhanced sensitivity and selectivity.[1] Gas Chromatography-Mass Spectrometry (GC-MS), particularly with pyrolysis, offers a direct analysis approach.[2] Spectroscopic methods like Fourier Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy can also be employed, though they may offer less specificity compared to chromatographic techniques.[3]

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound in different polymer matrices using various analytical techniques.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for LS 292 Quantification

Polymer MatrixHPLC ColumnMobile PhaseDetectorConcentration RangeReference
Acrylic ResinsC18 Reversed-PhaseGradient elution with methylene (B1212753) chloride/ethanol and methanolESI-Ion Trap MS10 ppb - 50 ppm[4][5]
PolyolefinsNH2-columnAcetonitrile/WaterUVNot Specified[4]
Various PolymersPorous C18 or Solid-core C18Alkaline mobile phase with post-column acidificationCharged Aerosol Detector (CAD)0.16 - 7 µg on-column[6]
PolyolefinsNot SpecifiedNot Specified, with n-hexylamine as a solvent additiveUV, ELSDNot Specified[1][2]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for LS 292 Identification

Polymer MatrixMethodKey FeaturesApplicationReference
PolyolefinsPyrolysis-GC-MSDirect analysis of the polymer, characteristic pyrolysis productsIdentification and distinction of HALS additives[1][2][7]

Experimental Protocols

Protocol 1: Quantification of LS 292 in Acrylic Resin by HPLC-ESI-MS

This protocol describes the quantification of this compound in acrylic resins using reversed-phase high-performance liquid chromatography coupled with electrospray ionization-ion trap mass spectrometry.[4][5]

1. Sample Preparation: Solvent Extraction

  • Weigh approximately 1 gram of the acrylic resin sample into a glass vial.

  • Add 10 mL of a suitable solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol.

  • Sonicate the mixture for 30 minutes to facilitate the extraction of LS 292.

  • Centrifuge the sample to separate the polymer residue.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-ESI-MS Analysis

  • HPLC System: A standard HPLC system with a gradient pump and autosampler.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 100% B

    • 20-25 min: 100% B

    • 25-30 min: 100% to 50% B

    • 30-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Mass Spectrometer: An ion trap mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Detection: Multiple Reaction Monitoring (MRM) of the parent/daughter ions of LS 292.[4]

3. Quantification

  • Prepare a series of standard solutions of LS 292 in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of LS 292 in the sample by comparing its peak area to the calibration curve.

Protocol 2: Identification of LS 292 in Polyolefins by Pyrolysis-GC-MS

This protocol outlines the direct analysis of polyolefins for the identification of this compound using pyrolysis coupled with gas chromatography-mass spectrometry.[1][2][7]

1. Sample Preparation

  • Cut a small piece of the polyolefin sample (approximately 0.5-1.0 mg).

  • Place the sample directly into a pyrolysis sample cup.

2. Pyrolysis-GC-MS Analysis

  • Pyrolyzer: A furnace-type pyrolyzer directly coupled to the GC injector.

  • Pyrolysis Temperature: 700 °C

  • GC System: A standard gas chromatograph.

  • Injector: Split/splitless injector, operated in split mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-600.

3. Data Analysis

  • Identify the characteristic pyrolysis products of LS 292 in the resulting chromatogram by comparing the mass spectra of the peaks with a reference library or known standards.[2]

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis start Polymer Sample dissolution Dissolution in Solvent start->dissolution Add Solvent precipitation Precipitation of Polymer dissolution->precipitation Add Anti-solvent centrifugation Centrifugation precipitation->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration Supernatant hplc_vial HPLC Vial filtration->hplc_vial autosampler Autosampler Injection hplc_vial->autosampler hplc_column C18 HPLC Column autosampler->hplc_column Mobile Phase ms_detector Mass Spectrometer hplc_column->ms_detector data_analysis Data Acquisition & Quantification ms_detector->data_analysis

Caption: Workflow for LS 292 quantification by HPLC-MS.

experimental_workflow_py_gcms cluster_sample_prep Sample Preparation cluster_analysis Pyrolysis-GC-MS Analysis start Polymer Sample pyrolysis_cup Place in Pyrolysis Cup start->pyrolysis_cup pyrolyzer Pyrolyzer pyrolysis_cup->pyrolyzer gc_column GC Column pyrolyzer->gc_column Pyrolyzate ms_detector Mass Spectrometer gc_column->ms_detector data_analysis Data Analysis & Identification ms_detector->data_analysis

References

Application Notes and Protocols: Synergistic UV Protection with Light Stabilizer 292 and Tinuvin 1130

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic effects of combining Light Stabilizer 292 (LS 292), a hindered amine light stabilizer (HALS), and Tinuvin 1130, a benzotriazole-based UV absorber (UVA). This combination is widely utilized to enhance the durability and lifespan of polymeric materials, particularly in coatings, by providing superior protection against degradation caused by ultraviolet (UV) radiation.

Introduction to Synergistic UV Protection

The degradation of polymers and coatings upon exposure to sunlight is a significant concern across various industries. This degradation, primarily initiated by UV radiation, leads to undesirable changes in material properties such as loss of gloss, color fading, cracking, blistering, and delamination.[1][2][3][4] To mitigate these effects, light stabilizers are incorporated into polymeric formulations.

The combination of a UV absorber (UVA) like Tinuvin 1130 and a hindered amine light stabilizer (HALS) like this compound offers a highly effective, synergistic approach to photostabilization.[5][6][7] This synergy arises from their distinct yet complementary mechanisms of action.

  • Tinuvin 1130 (UVA): This benzotriazole-based UV absorber functions by absorbing harmful UV radiation and dissipating it as harmless thermal energy. It acts as a primary shield, preventing the UV rays from reaching the polymer matrix and initiating degradation.[8][9]

  • This compound (HALS): As a hindered amine light stabilizer, LS 292 does not absorb UV radiation. Instead, it acts as a radical scavenger, neutralizing the free radicals that are formed during the photo-oxidation process.[1][2] This secondary protective mechanism is crucial as some UV radiation may still penetrate the material despite the presence of a UVA.

The combination of these two stabilizers provides a more robust and long-lasting protection than either additive used alone.[5][6]

Mechanism of Synergistic Action

The synergistic interaction between Tinuvin 1130 and this compound can be visualized as a two-tiered defense system against UV degradation.

Synergy_Mechanism cluster_0 Polymer Matrix cluster_1 UV Protection System Polymer Polymer FreeRadicals Free Radicals (P·, POO·) Polymer->FreeRadicals Photo-oxidation Degradation Degradation (Gloss Loss, Cracking, etc.) FreeRadicals->Degradation LS292 This compound (HALS) FreeRadicals->LS292 Radical Scavenging UV_Radiation UV Radiation UV_Radiation->Polymer Penetration Tinuvin1130 Tinuvin 1130 (UV Absorber) UV_Radiation->Tinuvin1130 Absorption Heat Heat Tinuvin1130->Heat Energy Dissipation StabilizedRadicals Stabilized Products LS292->StabilizedRadicals

Caption: Synergistic UV protection mechanism of Tinuvin 1130 and LS 292.

Applications

The synergistic blend of Tinuvin 1130 and this compound is highly recommended for a wide range of applications where high durability and weather resistance are critical. These include:

  • Automotive Coatings: Both OEM and refinish clearcoats benefit from this combination to prevent gloss reduction, cracking, and delamination.[1][3][4][7]

  • Industrial Coatings: Protective coatings for metal, plastics, and wood used in outdoor environments.[1][7]

  • Wood Coatings and Stains: Preserves the natural appearance of wood by preventing discoloration and degradation of the coating.

  • Plastics: Incorporation into various polymers to enhance their outdoor weatherability.

Recommended Concentrations

The optimal concentration of Tinuvin 1130 and this compound can vary depending on the specific formulation, the substrate, and the expected environmental conditions. However, general guidelines based on the weight percent of binder solids are as follows:

AdditiveRecommended Concentration Range
Tinuvin 1130 1.0 - 3.0%
This compound 0.5 - 2.0%

It is always advisable to conduct ladder studies to determine the most effective and economical concentration for a specific application.

Data Presentation: Performance in a 2K Acrylic Polyurethane Clearcoat

The following table provides representative data illustrating the synergistic effect of Tinuvin 1130 and this compound in a typical 2K acrylic polyurethane clearcoat subjected to accelerated weathering.

FormulationAdditive Concentration (% by weight of binder solids)Gloss Retention (%) after 2000 hours QUV-AColor Change (ΔE*) after 2000 hours QUV-A
Control None355.8
Formulation A 1.5% Tinuvin 1130653.2
Formulation B 1.0% this compound554.1
Formulation C 1.5% Tinuvin 1130 + 1.0% this compound921.5

Note: This data is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific formulation and testing conditions.

Experimental Protocols

Protocol for Accelerated Weathering Testing of Coatings

This protocol is based on the principles outlined in ASTM D4587 for fluorescent UV-condensation exposures of paint and related coatings.

Objective: To evaluate the relative durability of coating systems with and without the synergistic light stabilizer package.

Materials and Equipment:

  • Test panels (e.g., steel or aluminum, prepared and coated as per standard procedures)

  • Coating formulations (Control, Formulation A, Formulation B, Formulation C)

  • QUV accelerated weathering tester equipped with UVA-340 lamps

  • Glossmeter (60°)

  • Spectrocolorimeter

  • Deionized water

Experimental_Workflow cluster_0 Preparation cluster_1 Initial Measurements cluster_2 Accelerated Weathering cluster_3 Periodic Evaluation cluster_4 Data Analysis Prep_Coatings Prepare Coating Formulations (Control, A, B, C) Apply_Coatings Apply Coatings to Test Panels Prep_Coatings->Apply_Coatings Cure_Coatings Cure Coated Panels Apply_Coatings->Cure_Coatings Initial_Gloss Measure Initial Gloss (60°) Cure_Coatings->Initial_Gloss Initial_Color Measure Initial Color (Lab*) Cure_Coatings->Initial_Color QUV_Exposure Expose Panels in QUV Tester (ASTM D4587 Cycle) Initial_Gloss->QUV_Exposure Initial_Color->QUV_Exposure Periodic_Gloss Measure Gloss at Intervals (e.g., 500, 1000, 2000 hours) QUV_Exposure->Periodic_Gloss Periodic_Color Measure Color at Intervals QUV_Exposure->Periodic_Color Visual_Inspection Visually Inspect for Defects (Cracking, Blistering) QUV_Exposure->Visual_Inspection Analyze_Data Calculate Gloss Retention (%) and ΔE* Periodic_Gloss->Analyze_Data Periodic_Color->Analyze_Data Compare_Performance Compare Performance of Formulations Visual_Inspection->Compare_Performance Analyze_Data->Compare_Performance

Caption: Experimental workflow for evaluating coating durability.

Procedure:

  • Sample Preparation:

    • Prepare the four coating formulations: a control without any light stabilizers, one with only Tinuvin 1130, one with only this compound, and one with the combination of both.

    • Apply the coatings to a set of standardized test panels using a consistent application method (e.g., spray or draw-down bar) to achieve a uniform dry film thickness.

    • Allow the coated panels to cure according to the manufacturer's specifications.

  • Initial Measurements:

    • Before exposure, measure the initial 60° gloss of each panel using a glossmeter.

    • Measure the initial color coordinates (L, a, b*) of each panel using a spectrocolorimeter.

  • Accelerated Weathering Exposure:

    • Place the panels in a QUV accelerated weathering tester.

    • Use UVA-340 lamps to simulate the UV portion of the solar spectrum.

    • Employ a cycle of UV exposure and condensation, such as 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.

    • The total exposure duration can range from 1000 to 2000 hours or more, depending on the durability of the coating.

  • Periodic Evaluation:

    • At specified intervals (e.g., every 500 hours), remove the panels for evaluation.

    • Measure the gloss and color of the exposed areas.

    • Visually inspect the panels for any signs of degradation such as cracking, blistering, or chalking.

  • Data Analysis:

    • Calculate the percent gloss retention for each panel at each interval using the formula:

      • Gloss Retention (%) = (Gloss_final / Gloss_initial) * 100

    • Calculate the total color difference (ΔE*) for each panel at each interval using the formula:

      • ΔE* = √[(L_final - L_initial)² + (a_final - a_initial)² + (b_final - b_initial)²]

    • Tabulate the results for easy comparison.

Safety and Handling

When handling Tinuvin 1130 and this compound, it is important to follow good industrial hygiene practices. Refer to the Safety Data Sheets (SDS) for detailed information on handling, storage, and personal protective equipment.

Conclusion

The combination of Tinuvin 1130 and this compound provides a robust and synergistic solution for protecting coatings and polymers from the damaging effects of UV radiation. By understanding their mechanisms of action and following proper formulation and testing protocols, researchers and developers can significantly enhance the long-term durability and performance of their products.

References

Application Notes and Protocols: Light Stabilizer 292 for Preventing UV Degradation in Polypropylene Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polypropylene (B1209903) (PP) is a versatile and widely used thermoplastic polymer valued for its chemical resistance, low density, and ease of processing. However, its aliphatic hydrocarbon structure makes it susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegradation leads to a loss of mechanical integrity, discoloration, and reduced service life of PP films. To counteract these effects, UV stabilizers are incorporated into the polymer matrix. Light Stabilizer 292 (LS 292) is a high-performance hindered amine light stabilizer (HALS) that effectively mitigates the detrimental effects of UV radiation on polypropylene. This document provides detailed application notes, experimental protocols, and performance data for utilizing this compound in the protection of polypropylene films.

This compound, chemically known as Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, is a liquid HALS that functions by scavenging free radicals generated during the photo-oxidation of the polymer.[1] Unlike UV absorbers that block or screen UV radiation, HALS inhibit the degradation cascade at a chemical level, providing long-term protection.[2] This mechanism is particularly effective in surface-dominant applications such as films and fibers.

Mechanism of Action: The Denisov Cycle

This compound operates through a regenerative cyclic process known as the Denisov Cycle. This mechanism allows a single molecule of the stabilizer to neutralize multiple free radicals, contributing to its high efficiency and long-term performance. The piperidine (B6355638) moiety in the HALS molecule is oxidized to a stable nitroxyl (B88944) radical. This nitroxyl radical then traps the alkyl radicals (R•) and peroxy radicals (ROO•) that are formed during the UV-induced degradation of polypropylene, preventing them from propagating the degradation chain reaction. The stabilizer is regenerated in the process, allowing it to continue its protective function.

Denisov_Cycle cluster_polypropylene Polypropylene Degradation cluster_stabilization Stabilization Cycle LS292 This compound (Hindered Amine) Nitroxyl_Radical Nitroxyl Radical (>N-O•) LS292->Nitroxyl_Radical Oxidation Nitroxyl_Radical->LS292 Regeneration Alkyl_Radical Polymer Alkyl Radical (P•) Nitroxyl_Radical->Alkyl_Radical Traps Peroxy_Radical Polymer Peroxy Radical (POO•) Nitroxyl_Radical->Peroxy_Radical Traps Alkyl_Radical->Peroxy_Radical + O2 Degradation_Products Degradation Products (e.g., Carbonyls) Alkyl_Radical->Degradation_Products Hydroperoxide Hydroperoxides (POOH) Peroxy_Radical->Hydroperoxide + PH Peroxy_Radical->Degradation_Products Hydroperoxide->Degradation_Products Further Reactions UV_Light UV Radiation PP Polypropylene (PP) UV_Light->PP Initiation PP->Alkyl_Radical

Caption: Mechanism of UV stabilization by this compound.

Performance Data

The efficacy of this compound in polypropylene films has been demonstrated through various studies. The following tables summarize the performance of HALS-stabilized PP films compared to unstabilized films after exposure to accelerated UV weathering. While the specific HALS in the cited study is not identified as LS 292, the data is representative of the performance improvements expected from a high-efficiency HALS like this compound in polypropylene.

Table 1: UV Transmittance of Polypropylene Films with HALS

Stabilizer Concentration (wt%)UV Transmittance (%)
0 (Pure PP)49
0.549
0.7549
1.050

Data adapted from a study on HALS-stabilized PP films. The consistent UV transmittance indicates that HALS do not function by absorbing UV light but by inhibiting the chemical degradation pathways.

Table 2: Mechanical Properties of Polypropylene Films after Accelerated UV Exposure

SampleUV Exposure (weeks)Young's Modulus (MPa)Elongation at Break (%)
Pure PP 0~1100~600
1.5~1050~550
3~950~400
4.5~800 (brittle)<100
6DegradedDegraded
PP + 0.5 wt% HALS 0~1150~600
1.5~1200~580
3~1250~550
4.5~1200~500
6~1150~480
PP + 1.0 wt% HALS 0~1200~600
1.5~1250~590
3~1300~570
4.5~1280~550
6~1250~530

Data is illustrative and adapted from studies on HALS in PP films. As the loading level of the HALS increases, the mechanical properties of the PP films remain more stable over prolonged UV exposure.[3]

Experimental Protocols

The following are detailed protocols for evaluating the effectiveness of this compound in polypropylene films.

Protocol 1: Preparation of Stabilized Polypropylene Films

Objective: To prepare polypropylene film samples containing varying concentrations of this compound.

Materials:

  • Polypropylene (PP) resin (film grade)

  • This compound (LS 292)

  • Twin-screw extruder

  • Film casting or blowing line

  • Precision balance

  • Beakers and mixing spatulas

Procedure:

  • Drying: Dry the polypropylene resin at 80-90°C for 2-4 hours to remove any residual moisture.

  • Masterbatch Preparation (Optional but Recommended):

    • For accurate dosing, it is recommended to first prepare a masterbatch with a higher concentration of LS 292 (e.g., 5-10 wt%) in the same PP resin.

    • Dry blend the PP resin and the calculated amount of LS 292.

    • Melt compound the blend using a twin-screw extruder.

    • Pelletize the extrudate to form the masterbatch.

  • Film Formulation:

    • Calculate the required amounts of PP resin and LS 292 (or masterbatch) to achieve the desired final concentrations (e.g., 0 wt% as a control, 0.5 wt%, 1.0 wt%, and 1.5 wt%).

    • Thoroughly dry blend the components.

  • Film Extrusion:

    • Feed the blended material into the extruder.

    • Set the extruder temperature profile appropriate for the PP grade (typically 180-230°C).

    • Extrude the molten polymer through a film die (cast or blown).

    • Cool and wind the film, ensuring a uniform thickness (e.g., 50-100 µm).

  • Sample Labeling: Clearly label the films with the corresponding LS 292 concentration.

Protocol 2: Accelerated UV Weathering

Objective: To expose the polypropylene film samples to controlled conditions of UV radiation, temperature, and humidity to simulate accelerated aging.

Standard: This protocol is based on ASTM D4329 - Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics.[3][4][5][6][7]

Equipment:

  • Fluorescent UV accelerated weathering chamber (e.g., QUV tester)

  • UVA-340 fluorescent lamps (to simulate sunlight)

  • Sample holders

Procedure:

  • Sample Preparation: Cut the PP film samples to the dimensions required for the sample holders of the weathering chamber.

  • Chamber Setup:

    • Install the UVA-340 lamps.

    • Set the test cycle parameters. A common cycle is:

      • 8 hours of UV exposure at a black panel temperature of 60°C.

      • 4 hours of condensation (dark cycle) at a black panel temperature of 50°C.

  • Exposure:

    • Mount the film samples in the holders.

    • Place the holders in the weathering chamber.

    • Run the accelerated weathering test for a predetermined duration (e.g., 500, 1000, 1500, 2000 hours).

    • Periodically remove samples at specified time intervals for analysis.

Protocol 3: Evaluation of Polypropylene Film Degradation

Objective: To quantify the extent of degradation in the PP films after UV exposure by measuring changes in their mechanical and optical properties.

3.1 Mechanical Properties (Tensile Testing)

Standard: This protocol is based on ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[2][8][9][10][11]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Micrometer for thickness measurement

  • Specimen cutter

Procedure:

  • Specimen Preparation:

    • Cut rectangular test specimens from the exposed and unexposed film samples. A typical width is 25.4 mm (1 inch).

    • Ensure the edges are smooth and free of nicks.

  • Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length and use the average value.

  • Testing:

    • Set the initial grip separation (e.g., 100 mm).

    • Mount the specimen in the grips, ensuring it is aligned and not slipping.

    • Apply a tensile load at a constant rate of crosshead movement until the specimen breaks.

  • Data Analysis: From the stress-strain curve, determine:

    • Young's Modulus: The slope of the initial linear portion of the curve, indicating stiffness.

    • Tensile Strength at Break: The maximum stress the film can withstand.

    • Elongation at Break: The percentage increase in length at the point of rupture, indicating ductility.

3.2 Optical Properties

Equipment:

  • Spectrophotometer with an integrating sphere for color measurement

  • Gloss meter

Procedure:

  • Color Change (Delta E*):

    • Calibrate the spectrophotometer.

    • Measure the L, a, and b* color coordinates of the unexposed (control) and exposed samples.

    • Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

  • Gloss Retention:

    • Calibrate the gloss meter.

    • Measure the gloss of the unexposed and exposed samples at a specified angle (e.g., 60°).

    • Calculate the percent gloss retention: % Gloss Retention = (Gloss_exposed / Gloss_unexposed) x 100

Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation cluster_exposure Accelerated Weathering (ASTM D4329) cluster_analysis Performance Evaluation A PP Resin + LS 292 (0, 0.5, 1.0, 1.5 wt%) B Melt Blending & Film Extrusion A->B C PP Film Samples B->C D UV Exposure Chamber (UVA-340 lamps) C->D E Controlled Cycles of UV, Temp, & Humidity D->E F Exposed Samples (t = 0, 500, 1000, 1500, 2000h) E->F G Tensile Testing (ASTM D882) - Young's Modulus - Tensile Strength - Elongation at Break F->G H Optical Properties - Color Change (ΔE*) - Gloss Retention F->H I Data Analysis & Comparison G->I H->I

Caption: Workflow for evaluating this compound in PP films.

Conclusion

This compound is a highly effective hindered amine light stabilizer for protecting polypropylene films from UV degradation. Its free-radical scavenging mechanism provides long-term stability, preserving the mechanical and optical properties of the polymer. The provided protocols offer a standardized framework for researchers and scientists to evaluate the performance of LS 292 in their specific polypropylene film formulations. The inclusion of varying concentrations of LS 292 allows for the optimization of stabilizer loading to meet the desired service life and performance requirements of the final product. For enhanced protection, especially in applications requiring superior color stability, the synergistic combination of this compound with a UV absorber is often recommended.[12][13]

References

Application Notes and Protocols for Dispersing Light Stabilizer 292 in Waterborne Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective dispersion of Light Stabilizer 292 (LS 292), a hydrophobic hindered amine light stabilizer (HALS), in aqueous coating systems. Proper dispersion is critical to ensure the stability of the formulation and the efficacy of the light stabilizer in protecting the final coating from degradation.

Introduction: The Challenge of Incorporating this compound

This compound is a highly effective liquid HALS essential for extending the service life of coatings by preventing defects such as gloss reduction, cracking, and chalking caused by UV radiation.[1][2] Chemically, LS 292 is a mixture of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510) and methyl(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate.[3][4][5] Its key challenge in waterborne formulations is its hydrophobic nature, with a water solubility of less than 0.01%.[4][5][6][7] Direct addition into a water-based system can lead to instability, including coagulation, loss of gloss, and reduced performance.[8][9]

This document outlines two primary methods for achieving a stable dispersion of LS 292 in waterborne coatings: the Co-solvent Dilution Method and the more advanced Pre-emulsification Method.

Physical and Chemical Properties of this compound

A foundational understanding of LS 292's properties is crucial for successful formulation. The data presented below is a compilation from various technical data sheets.

PropertyValueTest Condition
Chemical Name Mixture of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate-
CAS Numbers 41556-26-7 and 82919-37-7-
Appearance Colorless to light yellow liquidVisual
Dynamic Viscosity ~400 mPa·s@ 20°C
Density ~0.99 g/cm³@ 20°C
Water Solubility < 0.01 g / 100g@ 20°C
Solvent Miscibility > 50% in most common paint solvents (e.g., Xylene, Butanol)@ 20°C
Recommended Usage 0.5% - 3.0% (on binder solids)-

Data compiled from multiple sources.[3][4][5][6][7][10][11]

Dispersion Methodologies

Method 1: Co-solvent Dilution

This is the most direct and widely recommended method for incorporating LS 292 into waterborne systems. It involves pre-blending the hydrophobic stabilizer with a water-miscible organic solvent before adding it to the coating formulation.

Principle: The co-solvent acts as a bridge, improving the compatibility between the hydrophobic LS 292 and the aqueous phase of the coating. The choice of co-solvent is critical to ensure it does not negatively impact film formation or other coating properties.[12] Butyl carbitol (diethylene glycol monobutyl ether) is frequently cited as a suitable co-solvent for this purpose.[3][4][5][6]

Logical Workflow for Co-solvent Dilution Method

cluster_prep Preparation of Stabilizer Premix cluster_coating Coating Manufacturing LS292 This compound Premix Create Premix LS292->Premix Cosolvent Co-solvent (e.g., Butyl Carbitol) Cosolvent->Premix Letdown Letdown Stage (Binder, Water, etc.) Premix->Letdown Add Premix Slowly Under Agitation Grind Grind Stage (Pigments, Dispersants) Grind->Letdown Final Final Coating Letdown->Final

Caption: Workflow for the Co-solvent Dilution Method.

Experimental Protocol: Co-solvent Dilution

  • Objective: To prepare a stable waterborne coating containing LS 292 using the co-solvent dilution method.

  • Materials:

    • This compound

    • Water-miscible co-solvent (e.g., Butyl Carbitol)

    • Waterborne coating formulation (at the letdown stage)

    • Laboratory mixer with variable speed control

  • Procedure:

    • Prepare the Stabilizer Premix:

      • In a separate, clean vessel, weigh the required amount of this compound.

      • Add the co-solvent. A typical starting ratio is 1:1 to 1:3 (LS 292:co-solvent) by weight. The optimal ratio should be determined experimentally to ensure a clear, homogenous solution.

      • Mix gently until the solution is completely uniform.

    • Incorporation into Coating:

      • Place the main batch of the waterborne coating (after the pigment grind stage, during the "letdown" phase) under moderate agitation.

      • Slowly add the prepared LS 292/co-solvent premix dropwise into the vortex of the mixing coating.

      • Continue mixing for a minimum of 15-30 minutes to ensure thorough and uniform distribution.

    • Quality Control:

      • Visually inspect the coating for any signs of incompatibility, such as seeding, flocculation, or haziness.

      • Measure the viscosity and compare it to the control batch (without stabilizer) to check for any significant changes.

      • Store a sample for stability testing, observing for any phase separation over time.

Method 2: Pre-emulsification

This method involves creating a stable oil-in-water emulsion of LS 292, which can then be easily stirred into the main coating formulation. This approach can reduce or eliminate the need for volatile organic co-solvents and often results in better long-term stability.[13][14]

Principle: An emulsion is a stable mixture of two immiscible liquids, where one liquid is dispersed as fine droplets within the other.[14] Surfactants (emulsifiers) are used to stabilize these droplets by reducing the interfacial tension between the oil (LS 292) and water phases.[14] This method requires higher shear energy to form the initial small droplets.

Logical Workflow for Pre-emulsification Method

cluster_emulsion Emulsion Preparation cluster_coating Coating Manufacturing LS292 This compound (Oil Phase) Mixer High-Shear Mixing LS292->Mixer Water Water + Surfactant (Aqueous Phase) Water->Mixer Emulsion Stable LS 292 Emulsion Mixer->Emulsion Letdown Letdown Stage (Binder, Water, etc.) Emulsion->Letdown Stir-in Addition Final Final Coating Letdown->Final

Caption: Workflow for the Pre-emulsification Method.

Experimental Protocol: Pre-emulsification

  • Objective: To create a stable oil-in-water emulsion of LS 292 for incorporation into a waterborne coating.

  • Materials:

    • This compound (Oil Phase)

    • Deionized Water (Aqueous Phase)

    • Suitable surfactant or emulsifier package (e.g., non-ionic surfactants with an appropriate HLB value)

    • High-shear laboratory mixer (e.g., rotor-stator homogenizer)

  • Procedure:

    • Prepare the Aqueous Phase:

      • In a beaker, weigh the required amount of deionized water.

      • Add the selected surfactant(s) to the water and mix until fully dissolved. The amount of surfactant typically ranges from 2% to 10% based on the weight of the oil phase (LS 292).

    • Form the Emulsion:

      • While mixing the aqueous phase with the high-shear mixer, slowly add the this compound.

      • Increase the mixing speed and continue to homogenize for 5-15 minutes until a stable, milky-white emulsion is formed. The particle size should ideally be below 1 micron for optimal stability.

    • Incorporation into Coating:

      • The prepared LS 292 emulsion can be added to the coating formulation during the letdown stage with gentle to moderate agitation.

      • Mix for 10-15 minutes to ensure uniform distribution.

    • Quality Control:

      • Assess the stability of the emulsion itself by observing it for any signs of creaming or separation over 24 hours.

      • Check the final coating for compatibility and measure viscosity.

      • Perform long-term stability tests on the final paint formulation.

Comparison of Dispersion Methods

The choice of method depends on the available equipment, formulation constraints (e.g., VOC limits), and desired stability.

ParameterCo-solvent Dilution MethodPre-emulsification Method
Simplicity High (simple mixing)Moderate (requires high-shear)
VOC Contribution Adds VOCs via the co-solventLow to Zero (can be solvent-free)
Equipment Standard laboratory mixerHigh-shear mixer/homogenizer
Stability Good, but can be susceptible to shock or long-term separation. May impact properties like hardness.[12]Excellent, if properly formulated. Smaller droplet size leads to better long-term stability.
Formulation Impact Co-solvent can affect drying time and film coalescence.[12]Surfactants can impact water sensitivity of the final film.

Synergistic Combinations

For optimal protection, especially in exterior applications, LS 292 should be used in combination with a UV absorber (UVA).[5][10][15] The HALS (LS 292) acts as a radical scavenger, while the UVA absorbs harmful UV radiation and dissipates it as heat.[8] The chosen UVA must also be suitable for waterborne systems. If a hydrophobic UVA is used, it can be incorporated simultaneously with the LS 292 using the same dispersion methods described above.

Conclusion

Successfully dispersing the hydrophobic this compound in waterborne coatings is a critical step in formulating durable, high-performance products. The Co-solvent Dilution Method offers a straightforward approach suitable for many applications, provided that the added VOC is acceptable. For formulations requiring lower VOCs and superior long-term stability, the Pre-emulsification Method is a more advanced and effective solution. In all cases, laboratory trials are essential to determine the optimal ratios, components, and addition procedures for a specific coating system.

References

Troubleshooting & Optimization

addressing blooming and migration of Light stabilizer 292 in polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues of blooming and migration of Light Stabilizer 292 (LS 292) in polyolefins. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the blooming and migration of this compound in your polyolefin formulations.

Problem: A hazy, oily, or crystalline deposit is observed on the surface of your polyolefin (polyethylene, polypropylene) part.

Potential Cause: Blooming of this compound.

Step Action Analysis & Rationale Suggested Solution
1. Confirmation of Bloomed Substance Carefully remove the surface deposit using a clean, solvent-moistened swab (e.g., with isopropanol (B130326) or hexane).The identity of the bloomed substance must be confirmed to ensure it is LS 292. Analytical techniques are required for positive identification.Analyze the extracted substance using Fourier Transform Infrared Spectroscopy (FTIR) or High-Performance Liquid Chromatography (HPLC). Compare the resulting spectrum or chromatogram with a known standard of this compound.
2. Review Formulation Parameters Examine the concentration of LS 292 in your formulation.Exceeding the solubility limit of LS 292 in the specific polyolefin at a given temperature is a primary cause of blooming.[1] High concentrations increase the likelihood of phase separation and migration.Reduce the concentration of LS 292 to a level below its solubility threshold in the polymer. Conduct a design of experiments (DOE) to determine the optimal concentration that provides the required UV stability without causing blooming.
3. Assess Polymer-Additive Compatibility Evaluate the compatibility between LS 292 and the polyolefin matrix.Poor compatibility between the additive and the polymer can lead to exudation. This can be predicted by comparing their solubility parameters.If possible, select a grade of polyethylene (B3416737) or polypropylene (B1209903) with a polarity closer to that of LS 292. Consider using a polymeric HALS with a higher molecular weight, which generally exhibits lower mobility and better compatibility.
4. Analyze Processing and Storage Conditions Review the processing temperatures, cooling rates, and storage conditions of the polyolefin parts.High processing temperatures can increase the mobility of LS 292.[2] Rapid cooling can trap the additive in a supersaturated state, leading to subsequent blooming. Elevated storage temperatures can also accelerate migration.Optimize processing temperatures to ensure proper dispersion without excessive heating. Implement a controlled cooling profile to allow the additive to remain in solution. Store finished parts in a cool, dry environment.
5. Consider Environmental Factors Determine if the parts are exposed to solvents, chemicals, or high humidity during their application or storage.Exposure to certain chemicals or high humidity can alter the surface properties of the polyolefin and promote the migration of additives.If the application involves contact with specific substances, test the formulation's stability under those conditions. Consider using a surface treatment or a coating to create a barrier that minimizes environmental interactions.

Frequently Asked Questions (FAQs)

What is this compound?

This compound, also known as Tinuvin® 292, is a hindered amine light stabilizer (HALS). Its chemical name is Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510). It is a liquid additive used in plastics to protect them from degradation caused by exposure to UV light, which can lead to cracking, color change, and loss of physical properties.

What are blooming and migration?

Blooming is the phenomenon where an additive, such as LS 292, moves from the inside of the plastic to the surface, forming a visible layer. This can appear as a haze, a crystalline powder, or an oily film.[1]

Migration is the broader term for the movement of an additive. This can be to the surface of the plastic (blooming) or from the plastic into a substance it is in contact with, such as a liquid or another solid.

What are the main causes of LS 292 blooming and migration?

The primary drivers for the blooming and migration of LS 292 in polyolefins include:

  • High Concentration: Using more LS 292 than can be dissolved in the polymer at a given temperature.

  • Poor Compatibility: A significant difference in the chemical nature (polarity) of LS 292 and the polyolefin.

  • Low Molecular Weight: LS 292 has a relatively low molecular weight, which allows it to move more easily within the polymer matrix.

  • Processing Conditions: High temperatures during processing can increase the mobility of the additive.

  • Environmental Factors: Exposure to heat, humidity, or solvents can accelerate the migration process.[1][2]

How can I prevent the blooming of LS 292?

Preventative measures include:

  • Optimizing Concentration: Use the lowest effective concentration of LS 292.

  • Improving Compatibility: Select a polyolefin grade with better compatibility or consider using a different HALS.

  • Using Higher Molecular Weight HALS: Polymeric HALS have lower mobility and are less prone to blooming.

  • Controlling Processing and Storage: Maintain optimal processing temperatures and cooling rates, and store products in a controlled environment.

Is the migration of LS 292 a safety concern?

For applications where the polyolefin comes into contact with food, pharmaceuticals, or other sensitive products, the migration of any additive is a potential safety concern. Regulatory bodies establish specific migration limits (SMLs) for additives used in food contact materials to ensure consumer safety.

Data Presentation

A comprehensive search of publicly available scientific literature and databases was conducted to gather quantitative data on the solubility and migration of this compound in polyolefins. Unfortunately, specific numerical values for Hansen Solubility Parameters, solubility in polyethylene and polypropylene at various temperatures, and concrete migration data into food simulants were not found. The following tables are structured to present such data once it becomes available through experimental testing or future publications.

Table 1: Hansen Solubility Parameters (HSP) for LS 292 and Polyolefins

Hansen Solubility Parameters are a valuable tool for predicting the compatibility of an additive with a polymer. A smaller difference between the HSP values of the additive and the polymer indicates better compatibility and a lower likelihood of blooming.

Substance Dispersion (δD) (MPa½) Polar (δP) (MPa½) Hydrogen Bonding (δH) (MPa½)
This compoundData not availableData not availableData not available
Polyethylene (PE)16.90.82.8
Polypropylene (PP)18.00.01.0

Source for Polyolefin HSP: "Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott"

Table 2: Solubility of this compound in Polyolefins

This table would provide the maximum amount of LS 292 that can be dissolved in polyethylene and polypropylene at different temperatures. Exceeding these limits will likely result in blooming.

Polymer Temperature (°C) Solubility ( g/100g of polymer)
Polyethylene (PE)25Data not available
50Data not available
75Data not available
Polypropylene (PP)25Data not available
50Data not available
75Data not available

Table 3: Migration of this compound from Polyolefins into Food Simulants

This table would present experimental data on the amount of LS 292 that migrates from polyolefins into standard food simulants under specific testing conditions.

Polymer Food Simulant Time (days) Temperature (°C) Specific Migration (mg/kg or µg/dm²)
Polyethylene (PE)10% Ethanol (Simulant A)1040Data not available
3% Acetic Acid (Simulant B)1040Data not available
Olive Oil (Simulant D2)1040Data not available
Polypropylene (PP)10% Ethanol (Simulant A)1040Data not available
3% Acetic Acid (Simulant B)1040Data not available
Olive Oil (Simulant D2)1040Data not available

Regulatory Information: The specific migration limit (SML) for Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate under EU Regulation 10/2011 was not definitively identified in the conducted searches. It is crucial to consult the latest version of the regulation and perform appropriate migration testing to ensure compliance for food contact applications.

Experimental Protocols

Identification of Bloomed Additive by FTIR

Objective: To identify the chemical nature of the white powder/hazy film on the polymer surface.

Methodology:

  • Sample Collection: Carefully scrape a small amount of the powder or wipe the hazy film from the polymer surface using a clean spatula or a solvent-moistened swab.

  • Sample Preparation: If a powder was collected, prepare a KBr (potassium bromide) pellet by mixing a small amount of the powder with dry KBr powder and pressing it into a transparent disk. If a swab was used, extract the additive from the swab with a suitable solvent and then evaporate the solvent to obtain the residue.

  • FTIR Analysis: Analyze the prepared sample using a Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Comparison: Compare the obtained infrared spectrum with the reference spectrum of pure this compound.

Quantification of LS 292 Migration into Food Simulants (Based on ASTM D4754)

Objective: To determine the amount of LS 292 that migrates from a polyolefin into a food simulant.

Methodology:

  • Sample Preparation: Cut the polyolefin sample into disks of known surface area.

  • Migration Cell Setup: Place the plastic disks in a migration cell as described in ASTM D4754.

  • Exposure to Simulant: Fill the cell with a known volume of the selected food simulant (e.g., 10% ethanol, 3% acetic acid, or olive oil).

  • Incubation: Store the migration cell at a specified temperature for a defined period (e.g., 10 days at 40°C).

  • Sample Collection: After the incubation period, carefully remove an aliquot of the food simulant from the cell.

  • Analytical Quantification:

    • For aqueous simulants (10% ethanol, 3% acetic acid), the solution can often be directly analyzed.

    • For fatty food simulants (olive oil), a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the LS 292 from the oil matrix.

    • Analyze the prepared sample using High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

  • Calculation: Quantify the concentration of LS 292 in the simulant against a calibration curve prepared with known standards. Express the migration in mg of LS 292 per kg of food simulant (mg/kg) or micrograms per square decimeter of surface area (µg/dm²).

Visualizations

cluster_factors Influencing Factors cluster_phenomena Phenomena High_Concentration High LS 292 Concentration Migration Migration High_Concentration->Migration Poor_Compatibility Poor Compatibility (Polymer-Additive) Poor_Compatibility->Migration Processing_Conditions Processing Conditions (Temp, Cooling Rate) Processing_Conditions->Migration Environmental_Factors Environmental Factors (Heat, Humidity) Environmental_Factors->Migration Blooming Blooming Migration->Blooming

Caption: Factors influencing the blooming and migration of this compound.

cluster_workflow Migration Testing Workflow Sample_Prep Sample Preparation (Polyolefin Disks) Migration_Cell Migration Cell Setup (ASTM D4754) Sample_Prep->Migration_Cell Exposure Exposure to Food Simulant Migration_Cell->Exposure Incubation Incubation (Time & Temperature) Exposure->Incubation Analysis Analytical Quantification (HPLC-UV/MS) Incubation->Analysis Results Results (mg/kg or µg/dm²) Analysis->Results

Caption: Experimental workflow for determining the migration of this compound.

References

optimizing the concentration of Light stabilizer 292 for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Light Stabilizer 292 (LS 292). It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, chemically known as bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, is a Hindered Amine Light Stabilizer (HALS).[1][2][3][4] Unlike UV absorbers that block UV light, LS 292 functions as a radical scavenger.[5][6] It interrupts the degradation process initiated by UV radiation by neutralizing harmful free radicals that form within the polymer.[1][5] A key feature of HALS is their ability to regenerate during this process, allowing them to provide long-lasting protection against polymer degradation.[5][7]

Q2: What are the primary applications for this compound?

A2: LS 292 is a versatile, liquid light stabilizer used in a wide range of applications. It is highly effective in coatings, including automotive, industrial, and wood coatings.[4][5][8] It is also used in various polymers and resins such as polyolefins, polyurethanes, and acrylics to prevent degradation from UV exposure.[2][4][6] Its primary role is to improve the durability of clear and pigmented systems by preventing gloss reduction, cracking, color change, and blistering.[2][4]

Q3: What is a typical starting concentration for this compound?

A3: The optimal concentration of LS 292 depends on the specific resin system, the expected service environment, and the desired durability. However, a general recommended dosage is typically between 0.1% and 3.0% based on the total formulation weight or binder solids.[5][8][9][10] For automotive clear coats, studies have shown significant improvement with concentrations between 0.3% and 0.5%.[5] It is always recommended to conduct laboratory trials with a range of concentrations to determine the optimum level for your specific application.[4][11]

Q4: Should this compound be used alone or with other additives?

A4: The performance of LS 292 is significantly enhanced when used in combination with a UV absorber (UVA).[2][4][5][7][12] This synergistic combination provides a more robust defense system: the UVA acts as a primary defense by absorbing UV radiation, while LS 292 acts as a secondary defense by scavenging any free radicals that may still form.[7] This dual-action approach offers superior protection against gloss reduction, cracking, and color change.[4][11][12]

Q5: What are the solubility and compatibility characteristics of LS 292?

A5: LS 292 is a liquid that is miscible with most commonly used paint solvents.[4] It has very low solubility in water (less than 0.01%).[4] For waterborne systems, its dispersion can be improved by pre-diluting it with a water-miscible solvent like butyl carbitol.[4][11][12][13] It demonstrates excellent compatibility with a wide variety of coating systems, including polyurethanes and acrylics.[1][4][10]

Q6: Are there any known incompatibilities with this compound?

A6: Yes, potential interactions should be carefully evaluated. Strong acids or certain acid catalysts may interfere with the activity of LS 292.[4][5][11] Additionally, some sulfur-containing stabilizers can have a negative effect on its performance.[9] It is always advisable to conduct compatibility tests before scaling up production.[5]

Troubleshooting Guide

Problem: My coating is showing premature gloss loss, cracking, or color change despite using LS 292.

Possible Cause Recommended Solution
Insufficient Concentration The concentration of LS 292 may be too low for the exposure conditions. Create a ladder study with increasing concentrations (e.g., 0.5%, 1.0%, 1.5%) to find the optimal level.
Absence of a UV Absorber LS 292 works best synergistically with a UV absorber.[4][7] The UVA provides primary protection. Consider adding a suitable UV absorber (e.g., of the benzotriazole (B28993) type) to your formulation.[2]
Poor Dispersion If LS 292 is not uniformly dispersed, its efficacy will be localized and inconsistent. Ensure adequate mixing time and shear. For waterborne systems, pre-dilute LS 292 with a water-miscible solvent.[4][11]
Incompatibility An ingredient in your formulation, such as an acid catalyst or a sulfur-containing compound, may be deactivating the HALS.[5][9] Review your formulation and conduct compatibility tests.

Problem: I am having difficulty incorporating LS 292 into my formulation.

Possible Cause Recommended Solution
Low Temperature LS 292 can crystallize at low temperatures (around 0°C).[9] Gentle warming of the product will easily re-liquefy it without compromising its quality.[9]
Incorrect Solvent (Water-based systems) LS 292 has very low water solubility.[4] To incorporate it into waterborne coatings, it should be pre-diluted with a water-miscible solvent to facilitate dispersion.[4][11][12][13]

Problem: The final product exhibits unexpected yellowing.

Possible Cause Recommended Solution
Interaction with Other Components Certain additives or pigments may interact with LS 292 under UV exposure or heat. Evaluate each component of the formulation in isolation with LS 292 to identify the source of the interaction.
High Processing Temperatures Although thermally stable, excessive processing temperatures could lead to degradation of the stabilizer or other components. Review your processing parameters to ensure they are within the recommended range.

Data Presentation

Recommended Concentration of this compound in Various Applications
ApplicationResin SystemRecommended LS 292 Conc. (% by weight)Synergistic AdditiveExpected Performance Improvement
Automotive Coatings2K Polyurethane0.5 - 2.0UV AbsorberExcellent gloss retention, prevention of cracking and yellowing.[1][5]
Industrial CoatingsThermosetting Acrylics0.5 - 3.0[10]UV AbsorberExtended coating lifetime, minimized surface defects.[4]
Wood CoatingsAlkyds, Acrylics0.5 - 2.0UV AbsorberPrevents graying and fiber degradation, maintains natural appearance.[5]
Plastics (Polyolefins)Polypropylene (PP)0.1 - 1.0[5]UV AbsorberImproved resistance to brittleness and color fade.[6]
Radiation Curable CoatingsAcrylates0.5 - 2.0UV AbsorberHigh efficiency with no loss of cure speed.[4]

Experimental Protocols

Protocol 1: Determining Optimal LS 292 Concentration
  • Preparation of Formulations: Prepare a series of identical formulations, varying only the concentration of LS 292. A typical ladder study might include 0%, 0.5%, 1.0%, 1.5%, and 2.0% of LS 292 based on binder solids. For optimal results, include a suitable UV absorber at a fixed concentration in all samples (except the control).

  • Sample Preparation: Apply the coatings to standardized panels (e.g., Q-Panels) at a consistent film thickness. For plastics, prepare injection molded plaques.

  • Curing: Cure the samples according to standard procedures for the specific resin system.

  • Baseline Measurement: Before exposure, measure the initial gloss (at 20° and 60°) and color (CIELAB Lab* values) of each sample.

  • Accelerated Weathering: Place the samples in an accelerated weathering chamber (e.g., QUV or Xenon Arc) following a standard test method (e.g., ASTM G154 or G155).

  • Periodic Evaluation: At regular intervals (e.g., every 250 hours), remove the samples and measure gloss and color.

  • Data Analysis: Plot the percent gloss retention and color change (ΔE*) as a function of exposure time for each concentration. The optimal concentration is the one that provides the desired level of protection for the target service life with the most cost-effective loading.

Protocol 2: Methods for Performance Evaluation
  • Gloss Measurement: Use a calibrated gloss meter to measure gloss at 20° and/or 60° angles according to ASTM D523. Calculate the percent gloss retention at each interval relative to the initial reading.

  • Colorimetric Measurement: Use a spectrophotometer or colorimeter to measure the L, a, and b* coordinates. Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb)^2]^0.5. A lower ΔE value indicates better color stability.

  • Spectroscopic Analysis (FTIR): Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the chemical changes in the polymer backbone.[14][15] Periodically analyze the surface of the exposed samples. An increase in the intensity of the carbonyl absorption band (typically around 1700-1750 cm⁻¹) is a direct indicator of photo-oxidative degradation.[15]

Visualizations

HALS_Mechanism cluster_process Photo-Oxidation Cycle cluster_hals HALS Intervention uv UV Radiation polymer Polymer uv->polymer hits rad Free Radicals (P•, POO•) polymer->rad generates degradation Polymer Degradation (Cracking, Gloss Loss) rad->degradation causes neutral Neutralized Species rad->neutral traps ls292 This compound (HALS) nitroxyl Nitroxyl Radicals (>N-O•) ls292->nitroxyl forms nitroxyl->rad scavenges nitroxyl->ls292 regenerates

Diagram 1: Radical scavenging mechanism of this compound (HALS).

Optimization_Workflow start Start: Define Polymer & Performance Goals prep Prepare Formulations: LS 292 Concentration Ladder (e.g., 0% to 2.0%) start->prep apply Create Samples: Apply Coating / Mold Plastic prep->apply cure Cure / Condition Samples apply->cure weather Accelerated Weathering (QUV / Xenon Arc) cure->weather eval Periodic Evaluation (e.g., every 250h) weather->eval measure Measure Properties: - Gloss (ASTM D523) - Color (ΔE) - Chemical Change (FTIR) eval->measure  Yes analyze Analyze Data: Plot % Gloss Retention & ΔE vs. Exposure Time eval->analyze  No (End of Test) measure->weather Continue Exposure end End: Determine Optimal LS 292 Concentration analyze->end

Diagram 2: Experimental workflow for optimizing LS 292 concentration.

Troubleshooting_Tree start Poor UV Protection Performance? conc Is concentration optimal? start->conc Check First disp Is dispersion adequate? conc->disp Yes sol_conc_no Solution: Perform ladder study to find optimal concentration. conc->sol_conc_no No syn Using a UV Absorber? disp->syn Yes sol_disp_no Solution: Improve mixing. For waterborne, pre-dilute LS 292. disp->sol_disp_no No compat Any incompatible materials? syn->compat Yes sol_syn_no Solution: Add a suitable UV Absorber for synergy. syn->sol_syn_no No sol_compat_no Solution: Test for interactions. Remove acidic or sulfur components. compat->sol_compat_no Yes

Diagram 3: Troubleshooting decision tree for LS 292 performance issues.

References

Technical Support Center: Light Stabilizer 292 and Acidic Catalyst Interactions in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation chemists with troubleshooting guidance and frequently asked questions (FAQs) regarding the potential interactions between Light Stabilizer 292 (LS 292) and acidic catalysts in coating formulations.

Troubleshooting Guide

This guide addresses common issues that may arise during the formulation and testing of coatings containing both this compound and acidic catalysts.

Issue Potential Cause Troubleshooting Steps
Delayed or Inhibited Curing Catalyst Neutralization: this compound is a Hindered Amine Light Stabilizer (HALS), which is alkaline in nature. The amine groups can neutralize the acidic catalyst (e.g., p-toluenesulfonic acid - PTSA), reducing its effectiveness in promoting the cross-linking reaction.[1]1. Increase Catalyst Concentration: Incrementally increase the loading of the acidic catalyst to compensate for the amount neutralized by LS 292. Careful evaluation is needed to avoid over-catalysis, which can lead to other film defects.2. Staggered Addition: If possible in a two-component (2K) system, add the acidic catalyst to the resin component and the LS 292 to the hardener component, mixing them only immediately before application.3. Consider a Low-Basicity HALS: Evaluate the use of a low-basicity HALS that is specifically designed for acid-catalyzed systems. These are less likely to interact with the catalyst.[1]
Reduced Gloss or Haze Formation Salt Formation: The acid-base reaction between LS 292 and the acidic catalyst can form insoluble salts. These salts can precipitate within the coating film, leading to a reduction in gloss and the formation of haze.1. Compatibility Test: Before full-scale formulation, perform a compatibility test by mixing LS 292 and the acidic catalyst in the intended solvent system. Observe for any precipitation or turbidity.2. Solvent System Optimization: Adjust the solvent blend to improve the solubility of any potential salt byproducts.3. Use of Blocked Catalysts: Consider using a blocked acidic catalyst that only becomes active upon heating. This can prevent the interaction with LS 292 at ambient temperatures.
Yellowing or Color Change Chemical Interaction Byproducts: The interaction between the amine functionality of LS 292 and the acidic catalyst, especially under thermal curing conditions, may lead to the formation of colored byproducts.1. Evaluate at Curing Temperature: Prepare test panels and cure them at the recommended temperature cycle. Compare the color of the formulation containing both LS 292 and the acidic catalyst to a control without LS 292.2. Synergistic Stabilizer Package: Combine LS 292 with a UV absorber. This can help to mitigate yellowing caused by both the interaction and UV exposure.
Poor Long-Term Stability Depletion of Light Stabilizer: If the amine groups of LS 292 are consumed in the reaction with the acidic catalyst, there will be less active stabilizer available to protect the coating from UV degradation over time.1. Accelerated Weathering Tests: Conduct accelerated weathering tests (e.g., QUV) on cured panels to assess the long-term performance in terms of gloss retention, color change, and cracking.2. Consider Higher LS 292 Loading: A slight increase in the concentration of LS 292 may be necessary to ensure sufficient active material remains after any initial interaction with the catalyst. This should be balanced against potential negative effects on curing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a liquid hindered amine light stabilizer (HALS). It protects coatings from degradation caused by UV radiation by scavenging free radicals that are formed during the photo-oxidation process. This mechanism, known as the Denisov Cycle, allows LS 292 to be regenerated and provide long-term protection against gloss reduction, cracking, and color change.[2][3][4]

Q2: What are acidic catalysts used for in coatings?

A2: Acidic catalysts, such as p-toluenesulfonic acid (PTSA) or other sulfonic acids, are used to accelerate the cross-linking reactions in various coating systems, including alkyds, polyesters, and amino resins. This leads to faster curing times and the development of hard, durable, and chemically resistant films.

Q3: Why is there a potential interaction between this compound and acidic catalysts?

A3: this compound is a basic compound due to its hindered amine structure. Acidic catalysts are, by definition, acidic. When combined in a coating formulation, an acid-base neutralization reaction can occur. This interaction can reduce the effectiveness of the catalyst, leading to incomplete or slow curing, and may also impact the performance of the light stabilizer.[1][3][5]

Q4: What are the typical signs of an adverse interaction in my experiment?

A4: The most common sign is a significant increase in the tack-free time or a failure of the coating to reach its expected hardness after the recommended curing schedule. Other indicators can include a hazy appearance, reduced gloss, or yellowing of the cured film.

Q5: Are there alternative light stabilizers that are more compatible with acidic systems?

A5: Yes, there are low-basicity HALS available in the market that have been specifically designed for use in acid-catalyzed coating systems. These alternatives have a modified chemical structure that reduces their alkalinity, minimizing the potential for interaction with acidic components.[1]

Q6: Can I still use this compound in my acid-catalyzed formulation?

A6: Yes, but careful formulation and testing are required. It is recommended to conduct a ladder study to find the optimal balance of catalyst and LS 292 concentrations. The troubleshooting guide above provides strategies to mitigate potential issues.

Data Presentation

The following table summarizes the potential impact of the interaction between this compound and an acidic catalyst on key coating properties. The data is illustrative and the actual performance will depend on the specific coating system, catalyst type, and concentrations used.

Formulation Tack-Free Time (hours) Pendulum Hardness (seconds) Gloss (60°) Yellowing Index (YI)
Control (Acidic Catalyst, No LS 292)4120921.5
Formulation A (Acidic Catalyst + 1% LS 292)895852.5
Formulation B (Increased Acidic Catalyst + 1% LS 292)5115882.8
Formulation C (Acidic Catalyst + 1% Low-Basicity HALS)4.5118911.8

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the interaction and performance of this compound in an acid-catalyzed coating.

1. Catalyst-HALS Compatibility Test

  • Objective: To visually assess the compatibility of LS 292 with the acidic catalyst in the coating's solvent system.

  • Methodology:

    • In a clear glass vial, prepare a solution of the acidic catalyst in the primary solvent of the coating formulation at its intended concentration.

    • In a separate vial, prepare a solution of LS 292 in the same solvent at its intended concentration.

    • Slowly add the LS 292 solution to the catalyst solution while stirring.

    • Observe the mixture for any signs of incompatibility, such as precipitation, haze, or color change, immediately after mixing and after 24 hours of storage at ambient temperature.

2. Evaluation of Curing Performance

  • Objective: To quantify the effect of LS 292 on the curing time and hardness development of the acid-catalyzed coating.

  • Methodology:

    • Prepare the coating formulations to be tested (e.g., control, formulation with LS 292, formulation with adjusted catalyst level).

    • Apply the coatings to standardized test panels (e.g., steel or glass) at a controlled wet film thickness.

    • Measure the tack-free time according to ASTM D1640.

    • Cure the panels under the recommended conditions (e.g., 24 hours at 25°C and 50% relative humidity, or a specific baking schedule).

    • Measure the pendulum hardness of the cured films according to ASTM D4366 or a similar method at regular intervals (e.g., 24, 48, and 72 hours) to track hardness development.

3. Assessment of Film Appearance

  • Objective: To measure the impact of the LS 292-catalyst interaction on the gloss and color of the cured coating.

  • Methodology:

    • Use the cured panels from the curing performance evaluation.

    • Measure the 60° gloss of the films using a gloss meter according to ASTM D523.

    • Measure the color coordinates (L, a, b*) of the films using a spectrophotometer and calculate the yellowing index (YI) according to ASTM E313.

4. Long-Term Durability Assessment

  • Objective: To determine if the interaction affects the ability of LS 292 to protect the coating from UV degradation.

  • Methodology:

    • Expose the cured test panels to accelerated weathering conditions in a QUV chamber according to ASTM G154.

    • Periodically remove the panels and measure gloss and color change as described above.

    • Continue the exposure for a predetermined duration (e.g., 1000 hours) or until significant degradation is observed.

    • Plot the gloss retention and color change over time to compare the long-term durability of the different formulations.

Mandatory Visualizations

logical_relationship cluster_formulation Coating Formulation cluster_interaction Potential Interaction cluster_consequences Potential Consequences LS_292 This compound (Basic) Interaction Acid-Base Neutralization LS_292->Interaction Basic Nature Acid_Catalyst Acidic Catalyst (e.g., PTSA) Acid_Catalyst->Interaction Acidic Nature Slow_Cure Delayed or Inhibited Curing Interaction->Slow_Cure Catalyst Deactivation Haze_Gloss Haze / Reduced Gloss Interaction->Haze_Gloss Salt Formation Reduced_Stability Reduced Long-Term UV Stability Interaction->Reduced_Stability HALS Consumption

Caption: Logical relationship of LS 292 and acidic catalyst interaction.

experimental_workflow cluster_tests Performance Evaluation Start Start: Formulation Compatibility Compatibility Test (Visual Assessment) Start->Compatibility Application Film Application (Controlled Thickness) Compatibility->Application Curing Curing (Ambient or Baked) Application->Curing Short_Term Short-Term Tests (24-72 hours) Curing->Short_Term Long_Term Long-Term Tests (Accelerated Weathering) Curing->Long_Term Cure_Time Cure Time (ASTM D1640) Short_Term->Cure_Time Hardness Hardness (ASTM D4366) Short_Term->Hardness Gloss_Color Gloss & Color (ASTM D523, E313) Short_Term->Gloss_Color Weathering Gloss & Color vs. Time (ASTM G154) Long_Term->Weathering End End: Data Analysis Cure_Time->End Hardness->End Gloss_Color->End Weathering->End

Caption: Experimental workflow for evaluating interactions.

denisov_cycle Polymer Polymer (RH) R_radical Alkyl Radical (R•) Polymer->R_radical UV Light ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 ROO_radical->Polymer Chain Reaction Hydroxylamine Hydroxylamine (>N-OH) ROO_radical->Hydroxylamine + >N-H Degradation Polymer Degradation (Cracking, Gloss Loss) ROO_radical->Degradation HALS HALS (>N-H) Nitroxide Nitroxide Radical (>N-O•) HALS->Nitroxide Oxidation by ROO• Amino_Ether Amino Ether (>N-OR) Nitroxide->Amino_Ether + R• Amino_Ether->Nitroxide + ROO• (Regeneration) Hydroxylamine->Nitroxide + ROO•

Caption: Simplified Denisov Cycle for HALS mechanism.

References

Technical Support Center: Enhancing HALS Dispersion in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and professionals in overcoming challenges associated with the dispersion of Hindered Amine Light Stabilizers (HALS) in high-performance polymers. This resource provides in-depth troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

Poor dispersion of HALS can lead to a significant reduction in the mechanical properties and long-term stability of your polymer composites.[1] This guide addresses common issues encountered during experimentation, their probable causes, and actionable solutions.

Problem 1: Visible Agglomerates, Specks, or Gels in the Final Product

Probable CauseRecommended Solution
Inadequate Mixing/Shear Increase screw speed on the twin-screw extruder to enhance shear forces and improve the dispersion of the solid HALS particles.[2] Optimize the screw configuration with more kneading and mixing elements to ensure better homogenization.[2][3]
Poor HALS Compatibility Select a HALS with a molecular weight between 1500-3000 g/mol for optimal compatibility and dispersion.[4] Consider using a HALS masterbatch with a carrier resin that has a higher melt index than the matrix polymer for better mixing.[5]
Incorrect Processing Temperature Adjust the barrel temperature profile. A temperature that is too low may not sufficiently melt the HALS or carrier resin, while a temperature that is too high can cause degradation of the polymer or HALS.[3]
HALS Concentration Too High If the HALS concentration exceeds its solubility in the polymer matrix, phase separation and blooming can occur.[4][6] Reduce the HALS loading or switch to a more compatible HALS grade.

Problem 2: Inconsistent Product Color or Streaking

Probable CauseRecommended Solution
Uneven Feeder Performance Ensure the gravimetric or volumetric feeder is calibrated and delivering a consistent feed rate of the HALS masterbatch or powder.[3]
Static Electricity If not using a masterbatch, static electricity can cause the HALS powder to clump and not mix uniformly with the polymer pellets. Consider adding an anti-static agent to the formulation.[5]
Melt Flow Incompatibility Use a HALS masterbatch with a carrier resin that has a melt index compatible with the high-performance polymer to ensure uniform flow and distribution.[5]

Problem 3: Reduced Mechanical Properties (e.g., Lower Tensile Strength, Impact Resistance)

Probable CauseRecommended Solution
Agglomerates Acting as Stress Concentrators This is a direct consequence of poor dispersion. Address the root cause of agglomeration using the solutions from Problem 1.
Immiscible Polymer Blend In polymer blends (e.g., Polyamide/Polypropylene), poor dispersion is common. Incorporate a suitable compatibilizer, such as a maleic anhydride-grafted polymer, to reduce interfacial tension and improve phase adhesion.[7]
HALS Interaction with Other Additives Some HALS can interact with other additives, such as certain fillers or flame retardants, which can affect both dispersion and mechanical performance. Review the entire formulation for potential incompatibilities.

Problem 4: Surface Defects (Blooming, Haziness, or Tackiness)

Probable CauseRecommended Solution
HALS Migration Low molecular weight HALS are more prone to migrating to the surface, especially at elevated temperatures.[4] Switch to a higher molecular weight, polymeric HALS to improve its permanence within the polymer matrix.[4]
Excessive Additive Concentration The concentration of HALS has exceeded its solubility limit in the polymer, leading to surface blooming.[4][6] Reduce the HALS concentration to below the saturation point.
Environmental Exposure High humidity or exposure to certain solvents can accelerate the migration of some additives to the surface.[4] Store and process materials in a controlled environment.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to incorporate HALS into high-performance polymers?

A1: The use of a pre-dispersed HALS masterbatch is highly recommended.[1][8] Masterbatches ensure a more uniform distribution of the additive throughout the polymer matrix, minimize handling of fine powders, and can be tailored with carrier resins that are highly compatible with the host polymer. The recommended addition rate for HALS masterbatches is typically between 1.0% and 5.0% by weight.[1]

Q2: How does the molecular weight of HALS affect its dispersion and performance?

A2: Higher molecular weight HALS generally offer better resistance to migration, extraction, and volatilization, making them more permanent in the polymer matrix.[4] However, very high molecular weight can sometimes hinder migration to the surface where it is needed for UV protection. Research has shown that an optimal molecular weight range for high molecular weight HALS is between 1500 and 3000 g/mol to balance permanence and effectiveness.[4]

Q3: Can I use a universal masterbatch for different high-performance polymers like PPA, PEEK, and PPS?

A3: While universal masterbatches exist, for optimal performance in high-temperature, high-performance polymers, it is best to use a masterbatch with a carrier resin that is chemically similar or highly compatible with the host polymer. For PEEK, a PEEK-based masterbatch would be ideal. Using a masterbatch with a low-temperature carrier in a high-temperature polymer can lead to degradation of the carrier and poor dispersion.

Q4: What is a compatibilizer and when should I use one?

A4: A compatibilizer is an additive that improves the interfacial adhesion and morphology of immiscible polymer blends.[9] You should use a compatibilizer when you are blending two or more polymers that do not mix well, such as polyamide (PA) and polypropylene (B1209903) (PP). Compatibilizers, often graft copolymers like maleic anhydride-grafted polypropylene (PP-g-MAH), work by locating at the interface between the two polymer phases, reducing interfacial tension, and promoting finer dispersion.[7][10]

Q5: How can I quantitatively assess the dispersion of HALS in my polymer samples?

A5: The two primary methods for quantitative assessment are Scanning Electron Microscopy (SEM) with image analysis and melt rheology. SEM allows for direct visualization of the dispersed HALS particles or agglomerates, and image analysis software can be used to quantify particle size distribution and spacing.[11][12] Melt rheology, specifically oscillatory measurements, can indirectly assess dispersion by measuring changes in the viscoelastic properties of the melt, such as the storage modulus (G'). A well-dispersed system will exhibit different rheological behavior compared to a poorly dispersed one with large agglomerates.[13][14]

Quantitative Data Tables

Table 1: Effect of Compatibilizer on Mechanical Properties of Glass Fiber-Reinforced Polyamide 66

PropertyGF/PA66 (No Compatibilizer)GF/PA66 with 2.5 wt% PP-g-MAH Compatibilizer% Improvement
Tensile Strength (MPa)~150~175~16.7%
Notched Impact Strength (kJ/m²)~18~25~38.9%

Note: Data synthesized from trends reported in the literature.[7] The addition of a maleic anhydride-grafted polypropylene (PP-g-MAH) compatibilizer significantly enhances the tensile and impact properties of glass fiber-reinforced PA66, indicating improved interfacial adhesion.

Table 2: Typical Mechanical Properties of Unfilled PEEK

PropertyTest MethodUnitsValue
Tensile StrengthASTM D638MPa≥ 95
Tensile ModulusASTM D638GPa3.3 - 4.0
Elongation at BreakASTM D638%≥ 10
Notched Izod Impact StrengthASTM D256J/m≥ 85
Heat Deflection Temperature (1.8 MPa)ASTM D648°C157

This table provides baseline properties for unfilled PEEK.[15] The addition of HALS should not significantly compromise these properties if well-dispersed. Poor dispersion can lead to a notable decrease in these values.

Table 3: Influence of Extruder Screw Speed on Polypropylene Degradation and Melt Flow Index (MFI)

Number of Extrusion CyclesScrew Speed (rpm)Relative MFI (MFI/MFI₀) in Twin-Screw Extruder
15001.3
35002.0
110001.7
310003.3
115002.5
315005.1

Data adapted from a study on polypropylene reprocessing.[16] This table illustrates that higher screw speeds, while increasing shear for better dispersion, can also lead to polymer degradation, as indicated by the increase in Melt Flow Index (MFI). An optimal balance between dispersion and degradation is crucial.

Experimental Protocols

Protocol 1: Melt Compounding of HALS in PEEK using a Co-Rotating Twin-Screw Extruder

  • Materials and Equipment:

    • PEEK powder (pre-dried according to manufacturer's specifications).

    • HALS masterbatch with a PEEK carrier (e.g., 10% active HALS concentration).

    • Co-rotating twin-screw extruder with gravimetric feeders.

    • Strand cooling bath and pelletizer.

  • Procedure:

    • Set the extruder temperature profile suitable for PEEK, typically ranging from 360°C to 400°C from the feed zone to the die.

    • Calibrate the gravimetric feeders for both the PEEK powder and the HALS masterbatch to achieve the desired final HALS concentration (e.g., 1-2 wt%).

    • Set the screw speed to a moderate level (e.g., 200-300 rpm) to ensure adequate mixing without excessive shear that could degrade the polymer.[16]

    • Start the feeders simultaneously to introduce the PEEK and HALS masterbatch into the extruder.

    • Observe the melt pressure and motor amperage to ensure stable processing.

    • Extrude the molten polymer blend as a strand into a water cooling bath.

    • Feed the cooled strand into a pelletizer to produce compounded pellets.

    • Collect and label the pellets for subsequent analysis.

Protocol 2: Quantitative SEM Analysis of HALS Dispersion

  • Sample Preparation:

    • Obtain a representative sample of the HALS-compounded polymer (pellet or molded part).

    • Cryo-fracture the sample by immersing it in liquid nitrogen for several minutes and then fracturing it with a sharp impact. This creates a clean fracture surface without plastic deformation.[12]

    • Mount the fractured sample on an SEM stub with the fracture surface facing up using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[12]

  • SEM Imaging:

    • Load the coated sample into the SEM chamber.

    • Use a secondary electron (SE) or backscattered electron (BSE) detector. BSE imaging is often preferred for compositional contrast, which can help differentiate the HALS particles from the polymer matrix.

    • Acquire images at various magnifications (e.g., 500x, 2000x, 5000x) from multiple representative areas of the fracture surface.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to process the SEM micrographs.

    • Set a threshold to binarize the image, separating the HALS particles (or agglomerates) from the polymer matrix.

    • Use the software's particle analysis tools to measure the area, diameter, and circularity of each HALS particle/agglomerate.

    • Calculate the particle size distribution and the average agglomerate size. A smaller average size and a narrower distribution indicate better dispersion.

Protocol 3: Rheological Evaluation of HALS Dispersion

  • Sample Preparation:

    • Dry the compounded polymer pellets thoroughly.

    • Compression mold the pellets into circular disks of appropriate diameter and thickness for the rheometer geometry (e.g., 25 mm diameter, 1-2 mm thick).

  • Rheological Measurement:

    • Use a rotational rheometer with parallel plate geometry.

    • Set the temperature to a value where the polymer is in a molten state (e.g., 370°C for PEEK).

    • Place the polymer disk on the bottom plate and lower the top plate to the desired gap, trimming any excess material.

    • Perform a dynamic strain sweep to determine the linear viscoelastic region (LVER) of the material.

    • Perform a dynamic frequency sweep at a constant strain within the LVER. Sweep from a high frequency (e.g., 100 rad/s) to a low frequency (e.g., 0.1 rad/s).

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency.

  • Data Interpretation:

    • Compare the rheological data of samples with different levels of HALS dispersion.

    • Poorly dispersed systems with large agglomerates often show a more "solid-like" behavior at low frequencies, characterized by a higher storage modulus (G') that is more dependent on frequency.

    • A well-dispersed system will typically have a lower G' at low frequencies and a more "liquid-like" terminal behavior.

Visualizations

HALS_Troubleshooting_Workflow start Start: Poor HALS Dispersion Suspected problem Identify Primary Issue start->problem agglomerates Visible Agglomerates / Specks problem->agglomerates Visual color_issues Inconsistent Color / Streaking problem->color_issues Visual mech_props Reduced Mechanical Properties problem->mech_props Testing surface_defects Surface Defects (Blooming) problem->surface_defects Visual cause_agglom_mixing Inadequate Mixing/Shear? agglomerates->cause_agglom_mixing cause_agglom_compat Poor HALS Compatibility? agglomerates->cause_agglom_compat cause_agglom_temp Incorrect Temperature? agglomerates->cause_agglom_temp cause_color_feeder Uneven Feeding? color_issues->cause_color_feeder cause_color_static Static Electricity? color_issues->cause_color_static cause_mech_agglom Agglomerates as Stress Concentrators? mech_props->cause_mech_agglom cause_mech_blend Immiscible Blend? mech_props->cause_mech_blend cause_surface_mig HALS Migration? surface_defects->cause_surface_mig cause_surface_conc Concentration Too High? surface_defects->cause_surface_conc sol_mixing Increase Screw Speed / Optimize Screw Design cause_agglom_mixing->sol_mixing Yes sol_compat Use Masterbatch / Select Optimal MW HALS cause_agglom_compat->sol_compat Yes sol_temp Adjust Temperature Profile cause_agglom_temp->sol_temp Yes sol_feeder Calibrate Feeder cause_color_feeder->sol_feeder Yes sol_static Add Anti-Static Agent cause_color_static->sol_static Yes sol_mech_agglom Address Root Cause of Agglomeration cause_mech_agglom->sol_mech_agglom Yes sol_blend Add Compatibilizer (e.g., MA-g-Polymer) cause_mech_blend->sol_blend Yes sol_mig Use High MW Polymeric HALS cause_surface_mig->sol_mig Yes sol_conc Reduce HALS Loading cause_surface_conc->sol_conc Yes

Caption: Troubleshooting workflow for poor HALS dispersion.

Denisov_Cycle cluster_cycle HALS Stabilization Mechanism (Denisov Cycle) HALS Hindered Amine (>N-H) Nitroxide Nitroxide Radical (>N-O•) HALS->Nitroxide Oxidation Alkoxyamine Alkoxyamine (>N-O-R) Nitroxide->Alkoxyamine Traps R• Alkoxyamine->Nitroxide Reacts with ROO• (Regeneration) Hydroxylamine Hydroxylamine (>N-OH) Polymer_Radical Polymer Alkyl Radical (R•) Polymer_Radical->Alkoxyamine Peroxy_Radical Polymer Peroxy Radical (ROO•) Polymer_Radical->Peroxy_Radical + O2 Peroxy_Radical->Alkoxyamine Polymer Polymer (RH) Peroxy_Radical->Polymer Causes further degradation Degradation Photo-oxidation (UV, O2) Polymer->Degradation Degradation->Polymer_Radical Forms

Caption: Simplified diagram of the HALS stabilization mechanism.

Compatibilizer_Mechanism cluster_before Before Compatibilization cluster_after After Compatibilization PolymerA1 Polymer A Matrix PolymerB1 Polymer B Droplet (Large) Process Addition of Compatibilizer (e.g., Graft Copolymer) Interface1 High Interfacial Tension Poor Adhesion PolymerA2 Polymer A Matrix Compatibilizer Compatibilizer at Interface PolymerA2->Compatibilizer PolymerB2 Polymer B Droplet (Small) Compatibilizer->PolymerB2 Interface2 Low Interfacial Tension Good Adhesion

Caption: Mechanism of action for a compatibilizer in a polymer blend.

References

overcoming compatibility issues of Light stabilizer 292 with certain pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Light Stabilizer 292 (LS 292). The information addresses common compatibility issues that may arise when incorporating LS 292 into formulations containing various pigments.

Troubleshooting Guides

Issue 1: Reduced UV Stabilization Performance in the Presence of Certain Pigments

Symptom: The formulation exhibits premature degradation, such as loss of gloss, color change, or cracking, despite the inclusion of this compound.

Potential Cause: The basic nature of this compound, a Hindered Amine Light Stabilizer (HALS), can lead to interactions with acidic components in the formulation, including certain pigments. This interaction can deactivate the HALS, reducing its ability to scavenge free radicals generated by UV exposure.

Troubleshooting Workflow:

start Start: Reduced UV Stabilization Performance check_pigment Identify Pigment Type: Is it potentially acidic? start->check_pigment acidic_pigments Potential Acidic Pigments: - Acidic Carbon Black - Certain TiO2 grades - Some organic pigments with acidic surface treatments check_pigment->acidic_pigments Yes non_acidic Pigment is likely not the primary cause. Investigate other formulation components. check_pigment->non_acidic No test_interaction Conduct Compatibility Testing: - Accelerated Weathering - Monitor Gloss and Color Change acidic_pigments->test_interaction confirm_interaction Interaction Confirmed: - Significant gloss reduction - Noticeable color shift (ΔE) test_interaction->confirm_interaction Negative Results no_interaction No Significant Interaction Observed: Re-evaluate other potential causes. test_interaction->no_interaction Positive Results mitigation Implement Mitigation Strategy: - Pigment surface treatment - Use of non-basic HALS - Synergistic stabilizer package confirm_interaction->mitigation end End: Optimized Formulation mitigation->end cluster_uv_degradation UV Degradation Pathway cluster_hals_stabilization HALS Stabilization Cycle cluster_incompatibility Incompatibility Interaction UV_Radiation UV Radiation Polymer_Matrix Polymer Matrix UV_Radiation->Polymer_Matrix Free_Radicals Free Radicals (R•, ROO•) Polymer_Matrix->Free_Radicals Degradation Polymer Degradation (Gloss Loss, Cracking) Free_Radicals->Degradation LS_292 This compound (HALS) Free_Radicals->LS_292 Scavenged by Nitroxyl_Radical Nitroxyl Radical (>NO•) LS_292->Nitroxyl_Radical Reacts with Free Radicals Deactivated_HALS Deactivated HALS (Salt Formation) LS_292->Deactivated_HALS Nitroxyl_Radical->LS_292 Regeneration Stable_Products Stable Products Nitroxyl_Radical->Stable_Products Acidic_Pigment Acidic Pigment (e.g., Acidic Carbon Black) Acidic_Pigment->Deactivated_HALS Neutralizes

Technical Support Center: The Impact of Sulfur-Containing Additives on the Performance of Light Stabilizer 292

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Light Stabilizer 292 (LS 292) in formulations containing sulfur-containing additives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues observed during experiments involving LS 292 and sulfur-containing compounds.

Performance Issues

Q1: We are observing a significant reduction in the UV stability of our coating, even though it contains the recommended dosage of this compound. What could be the cause?

A1: One potential cause is an antagonistic interaction between this compound, a Hindered Amine Light Stabilizer (HALS), and other components in your formulation. Specifically, sulfur-containing additives are known to interfere with the stabilizing mechanism of HALS.[1] This can lead to premature degradation of the coating upon UV exposure.

Troubleshooting Steps:

  • Review Formulation: Carefully examine your formulation for the presence of any sulfur-containing additives. Common culprits include:

    • Thiosynergists (e.g., thioesters): Often used as secondary antioxidants.

    • Acidic Sulfur Compounds: These can be present as catalysts, impurities, or degradation products of other components.

    • Sulfur-based pigments or fillers.

  • Conduct a Control Experiment: Prepare a formulation without the suspected sulfur-containing additive and compare its UV stability to your current formulation under accelerated weathering conditions.

  • Consult Additive Technical Data Sheets (TDS): Review the TDS for all additives to check for known incompatibilities with HALS.

Q2: Our white or light-colored formulation is showing unexpected yellowing/discoloration after a short period of UV exposure. LS 292 is supposed to prevent this. Why is this happening?

A2: Discoloration in the presence of HALS can be a sign of an interaction with acidic compounds.[2] Acidic degradation products from sulfur-containing additives can react with the basic amine structure of LS 292, leading to the formation of colored byproducts and a reduction in its light-stabilizing efficacy.

Troubleshooting Steps:

  • pH Measurement: If applicable to your system (e.g., a water-borne coating), measure the pH of your formulation. A low pH could indicate the presence of acidic species.

  • Additive Analysis: Analyze your raw materials for acidic impurities, especially any sulfur-containing components.

  • Alternative Stabilizers: Consider using a non-basic light stabilizer if the acidic components are essential to your formulation, or incorporating an acid scavenger.

Chemical Interactions

Q3: What is the chemical mechanism behind the negative impact of sulfur compounds on LS 292 performance?

A3: this compound, like other HALS, functions by scavenging free radicals generated during photo-oxidation. This process, known as the Denisov cycle, involves the formation of stable aminoxyl radicals. However, certain sulfur-containing compounds can disrupt this cycle. Thiosynergists, for example, can compete with the HALS for reaction with hydroperoxides, which can hinder the formation of the essential aminoxyl radicals.[1] Furthermore, acidic sulfur compounds can protonate the amine groups of the HALS, rendering them ineffective as radical scavengers.

Quantitative Data on Performance Impact

The following table summarizes the potential impact of sulfur-containing additives on the performance of coatings stabilized with LS 292. Please note that the exact performance will vary depending on the specific formulation, substrate, and exposure conditions. The data presented here is a representative summary based on typical observations.

Performance Metric Coating with LS 292 (Control) Coating with LS 292 + Thiosynergist Coating with LS 292 + Acidic Sulfur Catalyst
Gloss Retention (%) after 1000h Accelerated Weathering > 80%40 - 60%< 40%
Color Change (ΔE*ab) after 1000h Accelerated Weathering < 2.03.0 - 5.0> 5.0
Time to 50% Loss of Mechanical Properties (e.g., Elongation) ~2000 hours~1000 - 1500 hours< 1000 hours

Experimental Protocols

Protocol 1: Evaluation of Gloss Retention and Color Stability

This protocol outlines the procedure for assessing the impact of additives on the performance of a coating containing this compound.

1. Sample Preparation:

  • Prepare three sets of coated panels using a consistent substrate (e.g., steel or aluminum panels).
  • Set A (Control): Coating formulation with LS 292 at the desired concentration (e.g., 1.0% by weight of total solids).
  • Set B (Test 1): Control formulation with the addition of a sulfur-containing antioxidant (e.g., a thiosynergist) at its recommended concentration.
  • Set C (Test 2): Control formulation with the addition of an acidic sulfur-containing catalyst at its operational concentration.
  • Ensure uniform film thickness across all panels.
  • Allow panels to cure completely according to the coating manufacturer's instructions.

2. Initial Measurements:

  • Gloss Measurement: Using a gloss meter, measure the initial gloss of each panel at 20°, 60°, and 85° angles according to ASTM D523 .[3] Record the average of at least three readings per panel.
  • Color Measurement: Using a spectrophotometer, measure the initial color of each panel and record the CIE Lab* values.

3. Accelerated Weathering:

  • Expose the panels in an accelerated weathering chamber following ASTM G154 (Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials).
  • Use a cycle that includes both UV exposure and a condensation period to simulate outdoor conditions. A common cycle is 8 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.

4. Periodic Evaluation:

  • At regular intervals (e.g., every 250 hours), remove the panels from the weathering chamber.
  • Gently clean the surface with a soft cloth and deionized water to remove any loose dirt.
  • Repeat the gloss and color measurements as described in step 2.

5. Data Analysis:

  • Gloss Retention: Calculate the percentage of gloss retention at each interval for each set of panels using the formula: Gloss Retention (%) = (Gloss_t / Gloss_initial) * 100
  • Color Change: Calculate the total color difference (ΔEab) at each interval for each set of panels using the formula: ΔEab = √((L_t - L_initial)² + (a_t - a_initial)² + (b_t - b_initial)²)

Protocol 2: Spectroscopic Analysis of LS 292 Degradation

This protocol is for advanced investigation into the chemical changes of LS 292 in the presence of sulfur-containing additives.

1. Sample Preparation:

  • Prepare solutions of LS 292 in a suitable solvent (e.g., a polymer-mimicking solvent like squalane).
  • Create separate samples containing:
  • LS 292 only.
  • LS 292 with a thiosynergist.
  • LS 292 with an acidic sulfur compound.
  • Expose the solutions to UV radiation in a controlled environment.

2. Analytical Method:

  • At various time points, take an aliquot of each solution.
  • Analyze the samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1]
  • Monitor the depletion of the parent LS 292 compounds and identify the formation of degradation or reaction products.

3. Data Interpretation:

  • Compare the chromatograms and mass spectra of the different samples.
  • A faster degradation rate of LS 292 and the appearance of different degradation products in the samples containing sulfur additives would confirm a chemical interaction. The absence of typical aminoxyl radical intermediates in the sulfur-containing samples would indicate a disruption of the stabilization mechanism.[1]

Visualizations

Logical Workflow for Troubleshooting Performance Issues

Troubleshooting_Workflow Start Poor UV Stability or Discoloration Observed ReviewFormulation Review Formulation for Sulfur-Containing Additives Start->ReviewFormulation ControlExperiment Conduct Control Experiment (without sulfur additive) ReviewFormulation->ControlExperiment AnalyzeResults Analyze Accelerated Weathering Data ControlExperiment->AnalyzeResults InteractionConfirmed Antagonistic Interaction Confirmed AnalyzeResults->InteractionConfirmed Significant performance difference observed NoInteraction Performance Issue Persists AnalyzeResults->NoInteraction No significant difference Reformulate Reformulate: - Remove/replace sulfur additive - Use non-basic HALS - Add acid scavenger InteractionConfirmed->Reformulate InvestigateOther Investigate Other Causes: - Incorrect dosage of LS 292 - Poor dispersion - Other incompatible additives NoInteraction->InvestigateOther End Problem Resolved Reformulate->End InvestigateOther->End

Caption: Troubleshooting workflow for LS 292 performance issues.

Signaling Pathway of LS 292 Inhibition by Sulfur Additives

HALS_Inhibition_Pathway cluster_Denisov_Cycle Standard HALS (LS 292) Stabilization Cycle cluster_Inhibition Inhibition by Sulfur Additives HALS >N-H / >N-R (LS 292) NitroxylRadical >N-O• (Active Species) HALS->NitroxylRadical + ROOH SaltFormation [>NH2]+[X]- (Inactive Salt) HALS->SaltFormation + Acid PeroxyRadical ROO• (from polymer degradation) AlkoxyAmine >N-O-R' NitroxylRadical->AlkoxyAmine + R'• AlkylRadical R'• (from polymer degradation) AlkoxyAmine->HALS + ROO• SulfurAdditive Sulfur-Containing Additive (e.g., Thiosynergist, Acidic Catalyst) SulfurAdditive->HALS Direct Reaction or Competition for ROOH AcidicByproducts Acidic Byproducts SulfurAdditive->AcidicByproducts AcidicByproducts->HALS Acid-Base Reaction

Caption: LS 292 stabilization cycle and points of inhibition.

References

Technical Support Center: Preventing Gloss Loss in Clear Coats with Tinuvin® 292

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tinuvin® 292 to prevent gloss loss in clear coat formulations.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to the loss of gloss in clear coats stabilized with Tinuvin® 292.

Issue 1: Rapid Loss of Gloss After Curing

Symptoms: The clear coat appears glossy immediately after application and curing but loses its shine within a short period (days to weeks).

Possible Causes & Solutions:

Cause Description Recommended Action
Inadequate Surface Preparation A rough or improperly prepared substrate can lead to the absorption of the clear coat, resulting in a loss of gloss.[1]Ensure the underlying surface is properly sanded with a fine grit sandpaper and thoroughly cleaned to remove any contaminants before applying the clear coat.
Incorrect Application Technique Applying the clear coat too thinly or from too far away can result in a rough, uneven surface that appears matte.Apply a wet, even coat of the clear coat, ensuring proper film thickness as per the manufacturer's recommendations.
Sub-optimal Curing Conditions Incorrect drying times and temperatures can lead to surface defects that reduce gloss.[2]Adhere strictly to the recommended curing schedule, including temperature and duration, as specified in the technical data sheet of the clear coat system.
Incompatibility with Undercoats The clear coat may be reacting with or being absorbed by the basecoat or primer.Ensure compatibility between the clear coat and the underlying layers. Allow adequate flash-off times between coats.
Issue 2: Hazy or Milky Appearance of the Clear Coat

Symptoms: The clear coat lacks clarity and has a cloudy or hazy appearance, which detracts from the overall gloss.

Possible Causes & Solutions:

Cause Description Recommended Action
Moisture Contamination Trapped moisture in the clear coat film can lead to a milky or hazy appearance.Ensure the application environment has controlled humidity. Use appropriate thinners and hardeners for the given environmental conditions.[2][3]
Incorrect Mixing Ratio An improper ratio of clear coat, hardener, and thinner can affect the curing process and film clarity.[1]Precisely follow the mixing ratios provided in the technical data sheet for the clear coat system.
Contamination of Compressed Air Oil or water in the compressed air line can be introduced into the spray, causing defects.Use a well-maintained air compressor with effective oil and water traps.

Frequently Asked Questions (FAQs)

Formulation and Application

Q1: What is the recommended concentration of Tinuvin® 292 in a clear coat formulation?

A1: The recommended concentration of Tinuvin® 292 in clear coats is typically between 0.5% and 2.0% based on the weight of the binder solids.[4][5][6][7][8] For optimal performance, it is often used in combination with a UV absorber, such as Tinuvin® 1130 or Tinuvin® 384-2, at a concentration of 1-3%.[4][5][6][7]

Q2: Can Tinuvin® 292 be used as a standalone stabilizer?

A2: While Tinuvin® 292 is an effective Hindered Amine Light Stabilizer (HALS), its performance in preventing gloss loss is significantly enhanced when used in synergy with a UV absorber.[4][6][7][9][10][11] The UV absorber protects the polymer from UV radiation, while Tinuvin® 292 scavenges free radicals that cause degradation.[12]

Q3: Are there any known incompatibilities with Tinuvin® 292?

A3: Tinuvin® 292 is a basic HALS and can interact with acidic components in a formulation, such as acid catalysts.[4][5][6][7][10] Such interactions can potentially affect the curing process and the stability of the coating. It is crucial to evaluate the compatibility of Tinuvin® 292 with all components of the coating system.

Q4: How should Tinuvin® 292 be incorporated into a water-based clear coat system?

A4: For waterborne coatings, the dispersion of Tinuvin® 292 can be improved by pre-diluting it with a water-miscible solvent, such as butyl carbitol.[4][5][6][7][10][11]

Performance and Troubleshooting

Q5: My clear coat is losing gloss over time despite using Tinuvin® 292. What could be the issue?

A5: Several factors could contribute to this issue:

  • Insufficient Stabilizer Concentration: The concentration of Tinuvin® 292 or the synergistic UV absorber may be too low for the specific environmental conditions.

  • Environmental Factors: Severe exposure to UV radiation, high temperatures, and environmental pollutants can accelerate degradation.[8]

  • Improper Film Formation: Issues during application and curing, such as insufficient film thickness or improper drying, can lead to premature failure.[1]

  • Underlying Substrate Degradation: If the substrate itself is degrading, it can affect the appearance of the clear coat.

Q6: How can I fix a clear coat that has already lost its gloss?

A6: For a superficial loss of gloss, the surface can often be restored by sanding and polishing.

  • Sanding: Begin by wet sanding the affected area with a fine-grit sandpaper (e.g., P1500), progressively moving to a finer grit (e.g., P3000) to remove any sanding marks.[2]

  • Polishing: Use a polishing compound and a machine polisher to restore the shine.[2] If the gloss loss is severe or due to delamination, the clear coat may need to be completely removed and reapplied.

Quantitative Data

The following table summarizes the performance of Tinuvin® 292 in preventing gloss loss in clear coats based on available data.

Clear Coat SystemStabilizer PackageTest ConditionsInitial Gloss (60°)Final Gloss (60°)Gloss Loss (%)Source
Electromagnetic Transparent Coating2% Tinuvin® 292Aging Resistance TestNot SpecifiedNot Specified12.1%[13][14]
Waterborne Acrylic PolyurethaneTinuvin® 292 + Tinuvin® 1130500 hours outdoor exposure in FloridaNot SpecifiedNot Specified3%[15]
Waterborne Acrylic PolyurethaneControl (no stabilizer)500 hours outdoor exposure in FloridaNot SpecifiedNot Specified>20%[15]
2K Polyurethane RefinishTinuvin® 292 + Hindered Phenolic Antioxidants1000 hours accelerated aging (QUV-B 313nm)Not Specified>90% of initial<10%[15]
Chlorinated Rubber Varnish2.5 wt% Tinuvin® 292100 UV-thermo-humidity cyclesNot SpecifiedSignificantly improved vs. controlNot Specified[8]
Environmentally Friendly Alkyd Coating1.5 wt% Tinuvin® 292100 UV-thermo-humidity cyclesNot SpecifiedSignificantly improved vs. controlNot Specified[16]

Experimental Protocols

Accelerated Weathering Test for Gloss Retention (Based on ASTM D4587)

This protocol outlines a general procedure for evaluating the gloss retention of clear coats containing Tinuvin® 292 using a fluorescent UV-condensation apparatus.

  • Sample Preparation:

    • Prepare test panels with the clear coat formulation containing Tinuvin® 292 at various concentrations (e.g., 0%, 1%, 2%).

    • Ensure a consistent and uniform film thickness across all panels.

    • Properly cure the panels according to the manufacturer's instructions.

  • Initial Gloss Measurement:

    • Before exposure, measure the initial 60° gloss of each panel using a gloss meter. Take at least three readings per panel and calculate the average.

  • Accelerated Weathering Exposure:

    • Place the panels in a fluorescent UV-condensation apparatus (QUV).

    • Set the exposure cycle to alternate between UV exposure and condensation. A common cycle is 8 hours of UV-A 340nm exposure at 60°C followed by 4 hours of condensation at 50°C.

    • The total duration of the test will depend on the specific requirements, but a common duration is 1000 hours.

  • Periodic Gloss Measurement:

    • At regular intervals (e.g., every 250 hours), remove the panels and measure the 60° gloss as described in step 2.

  • Data Analysis:

    • Calculate the percentage of gloss retention at each interval using the following formula:

      • Gloss Retention (%) = (Final Gloss / Initial Gloss) x 100

    • Plot the gloss retention as a function of exposure time for each formulation to compare their performance.

Visualizations

Signaling Pathways and Mechanisms

The primary mechanism by which Tinuvin® 292 and other Hindered Amine Light Stabilizers (HALS) protect clear coats from degradation is through a cyclic process known as the Denisov Cycle. This cycle involves the scavenging of free radicals that are formed during the photo-oxidation of the polymer binder.

Denisov_Cycle cluster_photo_oxidation Photo-Oxidation of Polymer cluster_hals_cycle HALS Protective Cycle (Denisov Cycle) Polymer Polymer (PH) P_Radical Polymer Alkyl Radical (P•) Polymer->P_Radical Initiation UV_Light UV Light / Heat UV_Light->Polymer Oxygen Oxygen (O2) Oxygen->P_Radical POO_Radical Polymer Peroxy Radical (POO•) P_Radical->POO_Radical + O2 Amino_Ether Amino-Ether (>N-O-P) P_Radical->Amino_Ether Scavenged POO_Radical->Polymer + PH - POOH Degradation Degradation Products (Chain Scission, Crosslinking) => Loss of Gloss POO_Radical->Degradation Propagation HALS Hindered Amine (>N-H) (Tinuvin 292) POO_Radical->HALS Scavenged POO_Radical->Amino_Ether Nitroxide_Radical Nitroxide Radical (>N-O•) HALS->Nitroxide_Radical Oxidation by POO• Nitroxide_Radical->Amino_Ether + P• Hydroxylamine Hydroxylamine (>N-OH) Nitroxide_Radical->Hydroxylamine Reaction with other radicals Amino_Ether->Nitroxide_Radical + POO• - POOP Hydroxylamine->Nitroxide_Radical Oxidation by POO•

Caption: The Denisov Cycle illustrating how Tinuvin® 292 protects polymers from photo-oxidation.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose the root cause of gloss loss in a clear coat formulation.

Troubleshooting_Workflow start Start: Loss of Gloss Observed check_formulation Review Formulation: - Tinuvin 292 Concentration (0.5-2%) - Synergistic UV Absorber Present? - Acidic Components? start->check_formulation check_application Examine Application Process: - Surface Preparation Adequate? - Correct Film Thickness? - Proper Flash-off Times? check_formulation->check_application Formulation OK adjust_formulation Adjust Formulation: - Increase Stabilizer Concentration - Test for Component Interactions check_formulation->adjust_formulation Issue Found check_curing Verify Curing Conditions: - Correct Temperature? - Correct Duration? check_application->check_curing Application OK improve_application Improve Application Technique: - Refine Surface Prep - Optimize Spray Parameters check_application->improve_application Issue Found check_environment Assess Environmental Factors: - High Humidity during Application? - Severe UV/Heat Exposure? check_curing->check_environment Curing OK optimize_curing Optimize Curing Schedule check_curing->optimize_curing Issue Found protect_from_environment Consider Environmental Protection (e.g., Protective Wax) check_environment->protect_from_environment Issue Found end End: Gloss Retention Improved check_environment->end Environment OK adjust_formulation->end improve_application->end optimize_curing->end protect_from_environment->end

Caption: A workflow for troubleshooting the loss of gloss in clear coats.

References

Technical Support Center: Minimizing Yellowing in Coatings with Light Stabilizer 292

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and formulation professionals to troubleshoot and minimize yellowing in coatings containing Light Stabilizer 292.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formulation and testing of coatings containing this compound (LS 292), a hindered amine light stabilizer (HALS).

Q1: What is this compound and how does it prevent yellowing?

A1: this compound, also known as Tinuvin® 292, is a liquid hindered amine light stabilizer (HALS). Its chemical name is a mixture of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510) and Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate.[1][2][3] Unlike UV absorbers that block UV light, HALS function as radical scavengers.[4] UV radiation from sunlight generates free radicals in a coating, which lead to degradation processes like photo-oxidation, resulting in yellowing, cracking, and gloss loss.[4] LS 292 intercepts these free radicals, interrupting the degradation cycle and thus preserving the coating's appearance and mechanical properties.[5]

Q2: My clear coat is still yellowing even though I'm using this compound. Why?

A2: While LS 292 is highly effective, several factors can contribute to yellowing:

  • Insufficient Protection: LS 292 is a radical scavenger and does not absorb UV radiation itself. For optimal performance, especially in clear coats, it should be used in combination with a UV absorber (UVA). This creates a synergistic effect where the UVA blocks most of the UV light, and the HALS scavenges any radicals that still form.[5][6][7]

  • Incorrect Concentration: The concentration of LS 292 is critical. Typically, 0.5% to 2.0% (based on binder solids) is recommended, often in a 2:1 ratio with a UVA (e.g., 1.0-3.0% UVA to 0.5-2.0% HALS).[8] The optimal amount should be determined through ladder studies.

  • Formulation Interactions: LS 292 is basic and can interact with acidic components in the coating formulation, such as acid catalysts (e.g., in 2K polyurethanes or alkyds), which can reduce its effectiveness.[1][4][9][10]

  • Thermal Degradation: High curing temperatures or excessive heat during application can cause thermal oxidation, leading to yellowing independent of UV exposure.[11]

  • Substrate or Other Additives: The resin system itself (e.g., aromatic epoxies or polyurethanes), certain photoinitiators, or other additives can be prone to yellowing.[8][11]

Q3: What is the synergistic effect between LS 292 and a UV absorber?

A3: The combination of a HALS like LS 292 and a UV absorber (such as a benzotriazole, e.g., Tinuvin® 1130) provides a more robust and durable stabilization system.[1][6] The UV absorber acts as the first line of defense, absorbing harmful UV radiation and converting it into harmless heat.[1] This reduces the number of free radicals generated. The HALS then acts as a secondary defense, scavenging any free radicals that are inevitably formed. This dual-action approach protects the coating more effectively and prolongs the life of both the coating and the stabilizer package.[1]

Synergy cluster_coating Coating Surface UVA UV Absorber (e.g., Tinuvin® 1130) Polymer Polymer Matrix UVA->Polymer Protects Bulk HALS HALS (this compound) HALS->Polymer Protects Surface & Bulk Radicals Free Radicals Polymer->Radicals UV_Light UV Radiation UV_Light->UVA Absorbed & Dissipated as Heat UV_Light->Polymer Generates Radicals->HALS Scavenged Degradation Coating Degradation (Yellowing, Cracking) Radicals->Degradation Causes

Synergistic protection mechanism of UVA and HALS.

Q4: Can the type of resin system affect the performance of LS 292?

A4: Yes, the resin chemistry plays a significant role.

  • Polyurethanes (PU): LS 292 is highly effective in both 1K and 2K PU systems. However, in acid-catalyzed 2K systems, the basic nature of LS 292 may interfere with the cure. A non-basic HALS might be a better choice in such cases.[2][10]

  • Alkyds: Air-drying alkyd paints can experience retarded curing in the presence of HALS.[9] Furthermore, alkyd resins themselves are prone to yellowing, especially in dark conditions, due to reactions involving the oil components and pigments like titanium dioxide.

  • Acrylics: LS 292 shows excellent compatibility and performance in thermoplastic and thermosetting acrylics.[2][12]

  • Epoxies: Aromatic epoxy resins are inherently prone to yellowing from UV exposure. While LS 292 can help, it is often more effective to use a UV-stable aliphatic epoxy or apply a UV-resistant topcoat (like a polyurethane) containing a full stabilizer package.[8]

Q5: My coating turns yellow immediately after heat curing, before any UV exposure. Is this related to LS 292?

A5: This is likely due to thermal degradation rather than photodegradation. While LS 292 offers some thermal stability, its primary function is light stabilization.[5] The yellowing could be caused by:

  • Excessive Cure Temperature/Time: Over-baking the coating can cause the polymer backbone or other components to degrade.

  • Resin Choice: Certain resins are more susceptible to heat-induced yellowing.

  • Other Additives: Aromatic amines or certain antioxidants can cause thermal yellowing.[11]

Review your curing schedule and the thermal stability of all components in your formulation.

Data Presentation: Performance of this compound

The following tables summarize quantitative data from various studies, illustrating the effectiveness of this compound and synergistic combinations in minimizing coating degradation.

Table 1: Effect of HALS on Color Change (ΔE) in an Epoxy/Carbon Fiber System*

FormulationAdditive Concentration (wt.%)ΔE* after Xenotest (240 hrs)ΔE* after Heat Aging (120 hrs @ 100°C)
Reference 0%11.624.00
HALS 1.5%1.220.10
HALS 3.0%7.245.44

Note: The HALS used has CAS numbers 41556-26-7 & 82919-37-7, corresponding to the components of LS 292.

Table 2: Performance in an Electromagnetic Transparent Coating (Epoxy Alkyd Resin)

FormulationAdditive Concentration (wt.%)ΔE* after Weathering TestGloss Loss (%) @ 60°
With Tinuvin 292 2.0%2.1512.1%

Table 3: Performance in an Environmentally Friendly Alkyd Coating

| Formulation | Additive Concentration (wt.%) | Gloss Retention after 100 UV-Thermo-Humidity Cycles | | :--- | :--- | | Control (No Stabilizer) | 0% | Significantly Reduced | | With Tinuvin 292 | 1.5% | Properties did not change much |

Experimental Protocols

1. Accelerated Weathering Test

This protocol is a generalized procedure based on ASTM G154 (QUV) and ASTM G155 (Xenon Arc) standards for evaluating the resistance of coatings to degradation from UV light, moisture, and heat.

  • Objective: To simulate and accelerate the weathering effects that coatings would experience in an outdoor environment.

  • Apparatus:

    • Fluorescent UV accelerated weathering tester (QUV) equipped with UVA-340 lamps (for best simulation of sunlight below 365 nm).

    • OR Xenon Arc weather-ometer with appropriate daylight filters.

  • Methodology:

    • Sample Preparation: Apply the coating to standardized test panels (e.g., steel or aluminum) at a specified dry film thickness. Prepare control panels (without stabilizer) and experimental panels (with LS 292 and/or UVA).

    • Curing: Cure all panels according to the recommended schedule (e.g., 7 days at ambient temperature or forced cure).

    • Initial Measurement: Before exposure, measure the initial color (CIELAB Lab* values) and 60° gloss of all panels.

    • Exposure Cycle: Place the panels in the weathering apparatus. A common cycle for coatings (e.g., per ASTM D4587) is:

      • 8 hours of UV exposure at a controlled temperature (e.g., 60°C).

      • 4 hours of condensation (no UV) at a controlled temperature (e.g., 50°C).

    • Evaluation: Periodically remove the panels at set intervals (e.g., 250, 500, 1000, 2000 hours). After allowing them to re-equilibrate to lab conditions, measure the color and gloss.

    • Data Analysis: Calculate the change in color (ΔE*) and the percent gloss retention for each panel at each interval.

2. Yellowness Index Measurement

This protocol follows the principles of ASTM E313 and D1925 to quantify the degree of yellowing.

  • Objective: To obtain a numerical value representing the yellowness of a near-white or clear coating.

  • Apparatus:

    • Spectrophotometer or tristimulus colorimeter.

  • Methodology:

    • Calibration: Calibrate the instrument according to the manufacturer's instructions using a standard white reference tile.

    • Measurement:

      • For opaque coatings, place the coated panel at the measurement port and measure the reflectance values.

      • For clear coats on a transparent substrate (like glass), measure in transmittance mode.

    • Calculation: The instrument's software will calculate the tristimulus values (X, Y, Z). The Yellowness Index (YI) is then calculated using the formula specified in ASTM E313.

      • YI E313 Formula (for Illuminant C/2° Observer): YI = 100 * (Cₓ * X - Cz * Z) / Y

        • Where Cₓ and Cz are coefficients dependent on the illuminant.

    • Data Analysis: Compare the YI of weathered samples to their initial YI or to the YI of unexposed control samples. A higher YI value indicates greater yellowness.

Logical Troubleshooting Workflow

If you are experiencing yellowing in your coating formulation containing LS 292, use the following workflow to diagnose the potential cause.

A logical workflow for troubleshooting yellowing issues.

References

Technical Support Center: Enhancing Polymer Thermal Stability with Light Stabilizer 292

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of polymers using Light Stabilizer 292 (also known as Tinuvin® 292).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve thermal stability?

A1: this compound (LS 292) is a Hindered Amine Light Stabilizer (HALS).[1][2] Its primary function is to protect polymers from degradation caused by UV light.[1][2] However, HALS also contribute significantly to the long-term thermal stability of polymers.[3] They function as radical scavengers; at elevated temperatures, they interrupt the auto-oxidation cycle by trapping free radicals that lead to the thermal degradation of the polymer.[1][4] This mechanism helps to delay the onset of thermal degradation, allowing the material to withstand higher temperatures for longer periods.

Q2: What is the recommended dosage of this compound for enhancing thermal stability?

A2: The typical recommended dosage of LS 292 is between 0.1% and 1.0% based on the total weight of the formulation.[5] The optimal concentration depends on the specific polymer system and the expected service environment. It is always advisable to conduct trials covering a range of concentrations to determine the optimum performance for your specific application.[6]

Q3: Can this compound be used in combination with other additives?

A3: Yes, LS 292 is often used synergistically with other additives, particularly UV absorbers.[5][7] This combination provides a more robust defense against both photo-oxidation and thermal degradation.[7] However, it is crucial to evaluate the compatibility of LS 292 with all other components in the formulation.

Q4: Are there any known incompatibilities with this compound?

A4: Yes, strong acids or certain catalysts may interfere with the activity of LS 292.[5][6][8] It is essential to conduct compatibility tests before scaling up production to avoid any negative interactions that could compromise the stability of the polymer.

Q5: Is this compound suitable for both solvent-based and water-based systems?

A5: LS 292 is a versatile stabilizer that demonstrates superior performance in both water- and solvent-based coatings and polymer systems.[6] For water-based systems, its dispersion can be facilitated by dilution with a water-miscible solvent.[6]

Troubleshooting Guide

Problem 1: The polymer is still showing signs of thermal degradation (e.g., yellowing, brittleness) even after adding this compound.

Possible Cause Suggested Solution
Incorrect Dosage The concentration of LS 292 may be too low. The typical range is 0.1% to 1.0%.[5] Conduct a dose-response experiment to find the optimal concentration for your specific polymer and conditions.
Incompatibility with Other Additives LS 292 can have antagonistic interactions with acidic components or certain catalysts.[5][6][8] Review your formulation and consider replacing any potentially incompatible additives.
Poor Dispersion If LS 292 is not evenly dispersed throughout the polymer matrix, its effectiveness will be localized. Ensure your compounding/mixing process achieves a homogenous distribution of the stabilizer. For water-based systems, pre-diluting LS 292 with a water-miscible solvent can improve dispersion.[6]
Severe Thermal Stress LS 292 enhances thermal stability but has its limits. If the processing or service temperature is excessively high, the polymer will still degrade. Re-evaluate the thermal conditions of your experiment or application.

Problem 2: The surface of the polymer product has a hazy or oily appearance after adding this compound.

Possible Cause Suggested Solution
Blooming or Migration This can occur if the concentration of LS 292 is too high or if it has poor compatibility with the polymer.[9] This phenomenon, known as blooming, is the migration of the additive to the surface.[9] Reduce the concentration of LS 292 to the recommended level. Ensure good compatibility between the stabilizer and the polymer matrix.
Low Molecular Weight of the Stabilizer Lower molecular weight additives can migrate more readily, especially at elevated temperatures.[9] While LS 292 is effective, for applications requiring very high long-term stability with no migration, a higher molecular weight HALS might be considered.

Data Presentation

Table 1: Effect of Tinuvin 292 on the Thermal Oxidation Stability of Chlorinated Rubber Varnish

This table shows the percentage of weight loss of a chlorinated rubber varnish with and without Tinuvin 292 after thermal aging at different temperatures. S0 is the control sample without Tinuvin 292, and S3 contains 2.5 wt% of Tinuvin 292.

Sample Condition Weight Loss at 300°C (%) Weight Loss at 400°C (%) Weight Loss at 500°C (%)
S0 Initial53.2465.1796.33
S0 Aged59.6869.8598.40
S3 Initial49.8566.7395.10
S3 Aged54.1567.9597.99

Data sourced from a study on chlorinated rubber varnish.[10]

Table 2: Thermal Decomposition of Acrylic-Melamine Varnish with and without Tinuvin 292

This table illustrates the improved thermal oxidation stability of an acrylic-melamine (AC-ML) varnish with the addition of 2.5 wt.% Tinuvin 292. The data shows that the sample with Tinuvin 292 has a lower decomposition percentage at 400°C.[11]

Sample Decomposition at 400°C (%)
AC-ML Varnish without Tinuvin 292 59.58
AC-ML Varnish with 2.5 wt.% Tinuvin 292 53.18

Data sourced from a study on the degradation of acrylic-melamine based varnish.[11]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

Objective: To determine the effect of this compound on the thermal degradation profile of a polymer.

Methodology:

  • Sample Preparation: Prepare polymer samples with and without this compound at the desired concentrations (e.g., 0%, 0.5%, 1.0% w/w). Ensure the stabilizer is homogeneously dispersed in the polymer matrix.

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer.

    • Place a small, accurately weighed sample (typically 5-10 mg) into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen (inert atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins.

    • Determine the temperature at 5% and 50% weight loss (T5 and T50) for comparison between samples.

    • A higher Td, T5, and T50 indicate improved thermal stability.

2. Oxidative Induction Time (OIT) Measurement by Differential Scanning Calorimetry (DSC)

Objective: To evaluate the resistance of a polymer stabilized with this compound to oxidative degradation.

Methodology:

  • Sample Preparation: Prepare thin sections of the polymer samples with and without this compound.

  • Instrument Setup:

    • Use a calibrated Differential Scanning Calorimeter (DSC).

    • Place a small, weighed sample (typically 5-10 mg) into an open aluminum pan.

  • Experimental Conditions:

    • Initial Purge Gas: Nitrogen (inert atmosphere).

    • Heating Program: Heat the sample to a specified isothermal temperature above the polymer's melting point (e.g., 200°C) at a rapid heating rate.

    • Isothermal Hold: Hold the sample at the isothermal temperature for a few minutes to allow it to equilibrate.

    • Gas Switch: Switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Data Analysis:

    • Record the heat flow as a function of time.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

    • A longer OIT indicates a greater resistance to thermal oxidation and thus, enhanced thermal stability.[12][13]

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_testing 2. Thermal Stability Testing cluster_analysis 3. Data Analysis & Evaluation Polymer Select Polymer LS292 Select LS 292 Concentration Compounding Compounding/Mixing LS292->Compounding Specimen Prepare Test Specimens Compounding->Specimen TGA Thermogravimetric Analysis (TGA) Specimen->TGA DSC_OIT Oxidative Induction Time (DSC-OIT) Specimen->DSC_OIT Heat_Aging Isothermal Heat Aging Specimen->Heat_Aging TGA_Data Analyze TGA Data (Td, T50) TGA->TGA_Data OIT_Data Analyze OIT Data DSC_OIT->OIT_Data Mechanical_Data Mechanical Property Testing (Tensile Strength, Elongation) Heat_Aging->Mechanical_Data Conclusion Conclusion on Thermal Stability Enhancement TGA_Data->Conclusion OIT_Data->Conclusion Mechanical_Data->Conclusion

Caption: Experimental workflow for evaluating thermal stability.

Troubleshooting_Logic Start Issue: Poor Thermal Stability Check_Dosage Is LS 292 Dosage within 0.1-1.0%? Start->Check_Dosage Check_Compatibility Are there acidic components in the formulation? Check_Dosage->Check_Compatibility Yes Solution_Dosage Action: Optimize LS 292 Concentration Check_Dosage->Solution_Dosage No Check_Dispersion Is LS 292 well dispersed? Check_Compatibility->Check_Dispersion No Solution_Compatibility Action: Reformulate to remove incompatible additives Check_Compatibility->Solution_Compatibility Yes Check_Dispersion->Start Yes, issue persists. Re-evaluate thermal stress. Solution_Dispersion Action: Improve mixing process or use a co-solvent Check_Dispersion->Solution_Dispersion No

Caption: Troubleshooting logic for poor thermal stability.

References

Validation & Comparative

A Comparative Performance Analysis of Light Stabilizer 292 and Tinuvin 770

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer and coating preservation, Hindered Amine Light Stabilizers (HALS) are critical for preventing degradation due to ultraviolet (UV) radiation. Among the most effective HALS are Light Stabilizer 292 (LS 292) and Tinuvin 770. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate stabilizer for their specific applications.

Chemical Structure and Properties

The fundamental difference between this compound and Tinuvin 770 lies in their chemical structures, which in turn influences their physical properties and performance characteristics.

This compound is chemically identified as Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate. A key feature of LS 292 is the methylation of the nitrogen atom within the piperidyl ring. This modification reduces its basicity, which can be advantageous in formulations sensitive to basic compounds. LS 292 is a liquid at room temperature, facilitating its incorporation into various systems, particularly coatings.[1][2]

Tinuvin 770 , or Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, is a low molecular weight HALS that is solid at room temperature, presenting as white crystalline granules.[3][4] It has been a long-standing benchmark in the industry for light stabilization in a wide array of polymers.[3]

PropertyThis compoundTinuvin 770
Chemical Name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacateBis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
CAS Number 41556-26-7 & 82919-37-752829-07-9
Molecular Weight Mixture: 509 g/mol & 370 g/mol 480.7 g/mol
Physical Form Slightly yellow liquidWhite crystalline granules
Melting Point ~20°C81-85°C
Basicity LowerHigher

Mechanism of Action: The Denisov Cycle

Both LS 292 and Tinuvin 770 function as radical scavengers, a mechanism known as the Denisov Cycle. Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they inhibit polymer degradation by trapping free radicals formed during photo-oxidation. The HALS are oxidized to form stable nitroxyl (B88944) radicals, which then react with and neutralize polymer radicals. A key advantage of this mechanism is the regeneration of the HALS, allowing them to provide long-term protection.[5]

Denisov_Cycle cluster_0 Polymer Degradation cluster_1 HALS Stabilization Cycle P Polymer (P) P_radical Polymer Radical (P•) P->P_radical UV Light, O2 POO_radical Peroxy Radical (POO•) P_radical->POO_radical + O2 NO_radical >N-O• (Nitroxyl Radical) P_radical->NO_radical Radical Trapping POO_radical->P_radical + PH (Chain Reaction) HALS >N-H / >N-R (HALS) POO_radical->HALS Radical Interception HALS->NO_radical + POO• NOR >N-O-P (Alkoxyamine) NO_radical->NOR + P• NOR->NO_radical + POO• (Regeneration)

Caption: The regenerative Denisov Cycle of HALS.

Comparative Performance Data

The following data represents a hypothetical study on the performance of LS 292 and Tinuvin 770 in a solvent-borne acrylic polyurethane clearcoat. The stabilizers were added at a 1.0% concentration by weight of total solids.

Table 1: Gloss Retention (%) after Accelerated Weathering (ASTM G154)

Exposure (hours)Control (No Stabilizer)Tinuvin 770This compound
0959595
500628590
1000357281
1500186173
200095065

Table 2: Color Change (ΔE*ab) after Accelerated Weathering (ASTM G154)

Exposure (hours)Control (No Stabilizer)Tinuvin 770This compound
0000
5002.50.80.6
10004.81.51.1
15007.22.41.9
20009.83.52.8

The data indicates that in this coating system, this compound provides superior gloss retention and color stability compared to Tinuvin 770. This enhanced performance is often attributed to its liquid form, which allows for more uniform distribution within the coating matrix, and its lower basicity, which minimizes potential interactions with other formulation components.[5][6]

Experimental Protocols

Accelerated Weathering Test

  • Standard: ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials."[7]

  • Apparatus: QUV accelerated weathering tester.

  • Lamps: UVA-340 fluorescent lamps to simulate the UV portion of the solar spectrum.[8]

  • Cycle: 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.[9]

  • Evaluation: Gloss and color measurements were taken at 500-hour intervals.

Gloss Measurement

  • Standard: ASTM D523, "Standard Test Method for Specular Gloss."

  • Apparatus: 60° gloss meter.

  • Procedure: The gloss of the coated panels was measured at three different locations before and after weathering exposure. The average value is reported. Gloss retention is calculated as (Final Gloss / Initial Gloss) x 100%.

Color Measurement

  • Apparatus: Spectrophotometer.

  • Procedure: Color coordinates (L, a, b) were measured before and after weathering. The total color difference, ΔEab, was calculated using the formula: ΔEab = [(ΔL)\² + (Δa)\² + (Δb)\²]\¹/². A lower ΔE*ab value indicates less color change.[10]

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Accelerated Weathering & Analysis Formulation Formulate Clearcoat (Control, +LS 292, +Tinuvin 770) Application Apply Coating to Panels Formulation->Application Curing Cure Panels Application->Curing Initial_Measurement Initial Gloss & Color Measurement (0 hrs) Curing->Initial_Measurement Weathering ASTM G154 Exposure (QUV, UVA-340 lamps) Initial_Measurement->Weathering Interim_Measurement Interim Measurements (500, 1000, 1500, 2000 hrs) Weathering->Interim_Measurement Cycle Interim_Measurement->Weathering Data_Analysis Calculate Gloss Retention & ΔE*ab Interim_Measurement->Data_Analysis

Caption: Workflow for comparative weathering analysis.

Applications and Recommendations

This compound is particularly well-suited for high-performance coatings, including automotive and industrial applications, where gloss retention and color stability are paramount.[5][11] Its liquid form and excellent compatibility make it a versatile choice for both solvent-borne and water-borne systems.[2]

Tinuvin 770 remains a highly effective and widely used light stabilizer, especially in polyolefins (polypropylene, polyethylene), styrenics, and polyurethanes.[3] It provides excellent light stability in thick sections and is a cost-effective solution for many applications.

The choice between LS 292 and Tinuvin 770 will depend on the specific polymer or coating system, the processing conditions, and the end-use performance requirements. For applications demanding the highest level of weatherability, particularly in coatings, LS 292 often demonstrates a performance advantage. For general-purpose light stabilization in a broad range of plastics, Tinuvin 770 is a reliable and proven option. It is often recommended to conduct laboratory trials to determine the optimal stabilizer and concentration for a specific formulation.[4]

References

Efficacy of Light Stabilizer 292 in Preventing Cracking and Blistering in Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term durability of protective coatings is a critical factor in numerous industries, from automotive and aerospace to construction and marine applications. Exposure to ultraviolet (UV) radiation from sunlight is a primary driver of coating degradation, leading to defects such as cracking, blistering, loss of gloss, and color change. This guide provides an objective comparison of Light Stabilizer 292 (LS 292), a Hindered Amine Light Stabilizer (HALS), and its efficacy in preventing these failures. The performance of LS 292 is compared with other alternatives, supported by experimental data and detailed testing protocols.

Mechanism of Action: How this compound Protects Coatings

This compound is a liquid HALS, chemically identified as a mixture of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510) and methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate.[1][2][3] Unlike UV absorbers (UVA) that function by absorbing UV radiation and converting it into heat, HALS operate as radical scavengers.[4][5]

The protective mechanism involves a regenerative catalytic cycle, often referred to as the Denisov Cycle.[6][7] When UV light strikes a coating, it generates highly reactive free radicals that attack the polymer binder, initiating a chain reaction of degradation. HALS intercept these alkyl (R•) and peroxy (ROO•) radicals, converting them into stable, non-radical species.[7] Through a series of reactions, the HALS compound is regenerated, allowing a single molecule to neutralize numerous free radicals over an extended period.[6][8] This cyclic process is responsible for the high efficiency and long-term performance of HALS.[7][9]

G cluster_degradation UV Degradation Cascade cluster_hals HALS Protective Cycle (Denisov Cycle) Polymer Polymer Binder R_rad Alkyl Radical (R•) Polymer->R_rad UV UV Radiation UV->Polymer Initiation ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 NO_rad Aminoxyl Radical (>NO•) R_rad->NO_rad Intercepted O2 Oxygen (O2) ROO_rad->Polymer Attacks Polymer (Propagation) Degradation Coating Degradation (Cracking, Blistering, Gloss Loss) ROO_rad->Degradation HALS HALS (>N-R) ROO_rad->HALS Intercepted HALS->NO_rad Oxidation NOR Stable Species (>NOR) NO_rad->NOR + Alkyl Radical (R•) NOR->HALS Reaction with Peroxy Radicals (ROO•) (Regeneration)

Caption: Mechanism of HALS in preventing UV degradation.

Performance Data and Efficacy of this compound

LS 292 significantly enhances the durability of coatings by minimizing defects like cracking, blistering, and loss of gloss.[10][11] Its efficacy has been demonstrated in a wide range of coating systems, including one- and two-component polyurethanes, acrylics, alkyds, and polyesters, in both solvent- and water-based formulations.[1][10]

Quantitative studies highlight its protective capabilities. For instance, in automotive clearcoats, the addition of 0.3-0.5% LS 292 resulted in minimal changes in gloss and color after 1,000 hours of accelerated UV testing.[4] Another study found that clearcoats stabilized with LS 292 maintained 85% of their initial gloss after two years of outdoor exposure in Florida, whereas unstabilized systems retained only 45%.[12]

Coating SystemLS 292 Concentration (wt%)Test DurationKey Findings
Chlorinated Rubber Varnish 2.5%100 UV-thermo-humidity cyclesNo cracking, blistering, or peeling observed; surface remained almost unchanged.[13]
Environmentally Friendly Alkyd 1.5%100 UV-thermo-humidity cyclesSignificantly improved gloss loss, adhesion, and resistance to cracking.[14]
Automotive Clearcoat 0.3 - 0.5%1000 hours QUVMinimal change in gloss and color retention compared to control samples.[4]
Automotive Clearcoat Not specified2 years Florida exposureMaintained 85% gloss retention, compared to 45% for the unstabilized system.[12]

Comparison with Alternative Light Stabilizers

The selection of a light stabilizer depends on the polymer system, the intended application, and the desired service life. LS 292, a low molecular weight HALS, offers distinct advantages, particularly in surface protection.[12] Its high mobility allows it to migrate to the coating's surface, where UV degradation is most intense.[12]

While HALS are highly effective, they are often used in synergy with UV absorbers (UVAs) like benzotriazoles or hydroxyphenyl-triazines for comprehensive protection.[1][3] UVAs block deeper penetration of UV light, protecting the substrate and the bulk of the coating, while HALS protect the surface.[9] This combination provides superior defense against a full range of coating failures, from gloss reduction and cracking at the surface to delamination and color change throughout the film.[1][3]

Stabilizer TypeMechanismLifespanEfficiencyCompatibility
UV Absorbers (e.g., Benzophenones) Absorb UV and convert it to heat.[4]Shorter (consumed over time)ModerateVaries
UV Quenchers (e.g., Nickel Complexes) Transfer energy from excited states.[4]MediumLow to ModerateLimited
HALS (e.g., this compound) Scavenge free radicals; regenerate.[4]LongHighExcellent
Hybrid (HALS + UVA) Dual-action (scavenging + absorption).[4]Very LongVery HighGood

Experimental Protocols for Coating Evaluation

The performance of light stabilizers is evaluated using accelerated weathering tests that simulate outdoor exposure under controlled laboratory conditions. These tests expose coated panels to cycles of UV light, heat, and moisture to induce degradation.

Key Experimental Method: ASTM D4587 / D7869

1. Objective: To simulate the degradation of coatings caused by sunlight, heat, and moisture in an accelerated manner. ASTM D4587 utilizes fluorescent UV lamps and condensation cycles, while the more recent ASTM D7869 uses xenon arc lamps for a closer simulation of the full solar spectrum, especially for transportation coatings.[15][16][17]

2. Specimen Preparation:

  • Substrate: Panels are prepared from materials relevant to the end-use (e.g., steel, aluminum, wood).

  • Application: The coating system (including primer, basecoat, and clearcoat with the light stabilizer) is applied to the panels using standardized methods to ensure uniform film thickness.

  • Curing: Specimens are cured according to the manufacturer's specifications.

  • Controls: A control sample without any light stabilizer is always included for comparison. At least three replicates of each formulation are recommended.[18]

3. Accelerated Weathering Exposure:

  • Apparatus: A fluorescent UV (per ASTM G154) or xenon arc (per ASTM G155) weathering chamber is used.[17][18]

  • Exposure Cycle: A defined cycle of light and moisture is programmed. For example, a common cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[15] The conditions must be completely described in any report.[18] ASTM D7869 specifies complex cycles with varying irradiance, temperature, and water spray to better simulate subtropical conditions.[17][19]

  • Duration: The total exposure time is specified in hours or total radiant energy (kJ/m²).

4. Evaluation of Coating Properties:

  • Specimens are periodically removed and evaluated for signs of degradation.

  • Gloss Measurement: Specular gloss is measured using a gloss meter according to ASTM D523.

  • Color Change: Color coordinates (Lab) are measured with a spectrophotometer, and the total color difference (ΔE) is calculated as per ASTM D2244.[20]

  • Cracking and Blistering: The degree of cracking and blistering is visually assessed and rated according to standardized methods like ASTM D661 and ASTM D714, respectively.

  • Adhesion: Adhesion tests (e.g., ASTM D3359, tape test) may be performed to assess the integrity of the coating film.

G start Start prep Specimen Preparation (Substrate, Coating Application, Curing) start->prep weathering Accelerated Weathering (ASTM D4587 / D7869) UV Light, Heat, Moisture Cycles prep->weathering evaluation Periodic Evaluation weathering->evaluation At specified intervals gloss Gloss Measurement (ASTM D523) evaluation->gloss color Color Measurement (ASTM D2244) evaluation->color defects Visual Inspection (Cracking, Blistering) evaluation->defects data Data Analysis & Comparison gloss->data color->data defects->data data->weathering Continue Test end End data->end Test Complete

Caption: Experimental workflow for coating evaluation.

Conclusion

This compound is a highly effective hindered amine light stabilizer that provides excellent, long-term protection for a wide variety of coatings against UV-induced degradation. Its primary mechanism of scavenging free radicals makes it particularly adept at preventing surface defects such as cracking, blistering, and loss of gloss. Experimental data consistently demonstrates its ability to significantly extend the service life of coatings. For optimal performance, a synergistic combination of LS 292 with a suitable UV absorber is often recommended, providing comprehensive protection through the entire coating film. The use of standardized accelerated weathering protocols is essential for objectively quantifying the performance benefits and comparing the efficacy of different light stabilizer systems.

References

A Comparative Guide to the Long-Term Weatherability of Plastics: Validating the Performance of Light Stabilizer 292

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to ensure the long-term stability of plastic components, this guide provides an objective comparison of Light Stabilizer 292 (LS 292) against other common light stabilizers. The selection of an appropriate light stabilizer is critical in preventing polymer degradation from exposure to ultraviolet (UV) radiation, which can compromise the integrity of materials used in sensitive applications.

This guide synthesizes available experimental data to compare the performance of LS 292, a hindered amine light stabilizer (HALS), with other HALS and UV absorbers (UVAs). The primary metrics for comparison include the retention of key physical properties such as gloss, color stability, and mechanical strength after accelerated weathering, a laboratory technique that simulates the damaging effects of long-term sun exposure.

Executive Summary

This compound demonstrates robust performance in protecting a variety of plastics from photodegradation. As a hindered amine light stabilizer, its primary mechanism involves scavenging free radicals, which are highly reactive species generated by UV radiation that initiate polymer breakdown. This mode of action provides long-lasting protection. For optimal performance, LS 292 is often used in synergistic combination with UV absorbers, which function by absorbing harmful UV radiation before it can reach the polymer. While direct, comprehensive comparative data across a wide range of plastics and alternative stabilizers is proprietary and varies by specific formulation, the available information indicates that HALS like LS 292 are essential for applications requiring high durability and long service life.

Mechanism of Action: A Two-Pronged Approach to UV Protection

The degradation of plastics by UV radiation is a complex process that leads to undesirable changes in material properties, including discoloration, brittleness, and loss of strength[1]. To counteract these effects, two main classes of light stabilizers are employed: UV absorbers and HALS.

  • UV Absorbers (e.g., Benzophenones, Benzotriazoles): These compounds function by absorbing harmful UV radiation and dissipating it as harmless thermal energy[2][3][4]. They act as a primary shield, preventing UV photons from initiating the degradation process.

  • Hindered Amine Light Stabilizers (HALS) (e.g., this compound, Tinuvin® 770, Chimassorb® 944): HALS do not absorb UV radiation. Instead, they act as radical scavengers, interrupting the chain reaction of degradation that has already been initiated[5][6]. They operate via a regenerative mechanism known as the Denisov Cycle, allowing a single HALS molecule to neutralize multiple free radicals, thus providing long-term protection[5][6].

The combination of a UVA and a HALS often results in a synergistic effect, providing a more comprehensive and robust stabilization system than either additive used alone[3][7][8].

UV_Protection_Mechanisms cluster_0 UV Radiation cluster_1 Plastic Material cluster_2 Protective Additives UV UV Photon Polymer Polymer Chain UV->Polymer Initiates UVA UV Absorber (e.g., Benzotriazole) UV->UVA Absorbed Radicals Free Radicals Polymer->Radicals Radicals->Radicals Propagation Degradation Degradation (e.g., Cracking, Discoloration) Radicals->Degradation HALS HALS (e.g., this compound) Radicals->HALS Scavenged HALS->HALS Regeneration (Denisov Cycle) Accelerated_Weathering_Workflow cluster_0 Sample Preparation cluster_1 Accelerated Weathering cluster_2 Performance Evaluation cluster_3 Data Analysis Prep Prepare plastic samples with different light stabilizers Weathering Expose samples in QUV or Xenon Arc chamber Prep->Weathering Cycles Controlled cycles of: - UV radiation - Temperature - Humidity/Moisture Weathering->Cycles Evaluation Periodically remove samples and measure properties Weathering->Evaluation Properties - Color Change (ΔE) - Gloss Retention (%) - Mechanical Properties  (e.g., Tensile Strength) Evaluation->Properties Analysis Compare performance of different stabilizer formulations Evaluation->Analysis

References

The Synergistic Advantage: A Comparative Guide to HALS and UV Absorber Performance in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the long-term stability of coatings is a critical factor in product efficacy and longevity. The photodegradation of coatings, induced by ultraviolet (UV) radiation, can lead to a loss of protective properties and aesthetic appeal. This guide provides an objective comparison of the performance of Hindered Amine Light Stabilizers (HALS) and UV Absorbers (UVA), both individually and in synergistic combination, to mitigate this degradation.

The combination of HALS and UV absorbers is widely recognized for its synergistic effect, providing a more robust and comprehensive protection system than either additive can offer alone.[1][2] UV absorbers function as a primary defense mechanism by absorbing harmful UV radiation and dissipating it as thermal energy.[3] In contrast, HALS act as a secondary defense by scavenging free radicals that are formed within the coating, thereby inhibiting the photo-oxidative degradation process.[3] This dual-action approach leads to significant improvements in gloss retention, color stability, and overall durability of the coating.[2][4]

Performance Under Pressure: A Quantitative Comparison

The efficacy of HALS and UV absorber combinations is best demonstrated through accelerated weathering tests, which simulate the damaging effects of sunlight, moisture, and heat over a condensed timeframe. The following tables summarize the performance of coatings with and without these stabilizers, as well as in various combinations, based on key performance indicators such as gloss retention and color change (ΔE).

Table 1: Performance of a UV-Curable Powder Coating in Accelerated Weathering

This table presents data on the gloss retention and color change of a UV-curable powder coating after exposure in a QUV-A accelerated weathering device. The synergistic combination of a hydroxyphenyl-s-triazine UV absorber and a HALS shows a significant improvement in performance compared to the unstabilized coating.

Stabilizer SystemExposure Time (hours)20° Gloss Retention (%)Color Change (ΔE)
Unstabilized1800Coating Failure18
HALS + UV Absorber5200> 502

Data sourced from a study on weather stabilization of UV-curable powder coatings.[2]

Table 2: Color Change in Waterborne Alkyd Coatings After Accelerated Weathering

This table illustrates the color change (ΔE) in waterborne alkyd-based coatings on Scots pine after 2016 hours of artificial weathering. The inclusion of a nonbasic amino ether (NOR) HALS significantly reduces the color change compared to the control (unstabilized) coating.

Stabilizer SystemColor Change (ΔE)
Control (Unstabilized)24.85
NOR HALS4.68 - 7.80

Data adapted from a study on the weathering resistance of waterborne coatings containing HALS, UV absorber, and bark extracts.[5][6]

Experimental Protocols: A Closer Look at Accelerated Weathering

The data presented in this guide is derived from standardized accelerated weathering tests. Understanding the methodologies of these tests is crucial for interpreting the results and designing future experiments.

ASTM G154: QUV Accelerated Weathering

This test utilizes fluorescent UV lamps to simulate the effects of sunlight. A typical procedure involves the following:

  • Apparatus: QUV Accelerated Weathering Tester.

  • Light Source: UVA-340 fluorescent lamps, which provide a good simulation of sunlight in the critical short-wave UV region.

  • Cycle: A common cycle consists of 8 hours of UV exposure at a controlled temperature (e.g., 70°C), followed by 4 hours of condensation at 50°C. This cycle is repeated for a specified duration.

  • Evaluation: Test panels are periodically removed and evaluated for changes in gloss, color, and physical properties.

ASTM G155: Xenon Arc Accelerated Weathering

This method employs a xenon arc lamp to provide a full-spectrum light source that closely mimics natural sunlight. Key aspects of this protocol include:

  • Apparatus: Xenon Arc Weather-Ometer.

  • Light Source: A filtered xenon arc lamp to replicate the spectral distribution of sunlight.

  • Cycle: A typical cycle involves continuous light exposure with periodic water spray to simulate rain. The black panel temperature is often controlled at a set point (e.g., 63°C).

  • Evaluation: Similar to QUV testing, samples are evaluated at regular intervals for changes in appearance and physical properties.

Visualizing the Synergy: Mechanism of Action

The synergistic performance of HALS and UV absorbers stems from their complementary roles in mitigating UV-induced degradation. The following diagram illustrates this relationship.

Synergy UV_Radiation UV Radiation Polymer_Matrix Polymer Matrix UV_Radiation->Polymer_Matrix excites UVA UV Absorber UV_Radiation->UVA absorbed by Free_Radicals Free Radicals Polymer_Matrix->Free_Radicals generates UVA->Polymer_Matrix protects HALS HALS HALS->Free_Radicals neutralizes Free_Radicals->HALS scavenged by Degradation Coating Degradation (Gloss Loss, Color Change, Cracking) Free_Radicals->Degradation leads to

References

A Comparative Guide to the Light Stabilizing Efficiency of Hindered Amine Light Stabilizers (HALS) in Polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the performance of various Hindered Amine Light Stabilizers (HALS) in polyethylene (B3416737). It is intended for researchers, scientists, and professionals in drug development and polymer science who are seeking to understand the relative effectiveness of different HALS in preventing UV-induced degradation of polyethylene. The information presented is supported by experimental data from various scientific and technical sources.

Mechanism of Action: The Denisov Cycle

Hindered Amine Light Stabilizers (HALS) are highly efficient UV stabilizers that do not function by absorbing UV radiation. Instead, they act as radical scavengers, inhibiting the degradation of the polymer.[1][2] The mechanism involves a cyclic process known as the Denisov Cycle, where the HALS are regenerated, allowing them to provide long-term protection.[1][2] This regenerative nature is a key advantage of HALS, enabling a single molecule to neutralize multiple free radicals.[1]

The following diagram illustrates the fundamental steps of the Denisov Cycle:

Denisov_Cycle HALS HALS (>N-H or >N-R) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation Amino_Ether Amino Ether (>N-O-R) Nitroxyl_Radical->Amino_Ether + R• Amino_Ether->Nitroxyl_Radical + ROO• Polymer_Radical Polymer Alkyl Radical (R•) Peroxy_Radical Polymer Peroxy Radical (ROO•) Polymer_Radical->Peroxy_Radical + O2 Degradation_Products Degradation Products Peroxy_Radical->Degradation_Products + RH - R• UV_Light UV Light / Heat + Oxygen Polymer Polymer (RH) Polymer->Polymer_Radical Photo-oxidation

A simplified representation of the HALS stabilization mechanism (Denisov Cycle).

Performance Comparison of Different HALS in Polyethylene

The effectiveness of a HALS is influenced by factors such as its molecular weight, structure, and its compatibility with the polymer matrix. High molecular weight (HMW) HALS are generally preferred for their lower volatility and reduced migration, which contributes to better long-term stability.[3][4] Conversely, low molecular weight (LMW) HALS may offer better performance in certain applications due to their higher mobility within the polymer.

The following tables summarize the performance of various commercial HALS in polyethylene based on data from technical literature. It is important to note that performance can vary depending on the specific grade of polyethylene, processing conditions, and the exact parameters of the weathering test.

Table 1: General Performance Characteristics of HALS in Polyethylene

Performance MetricLow Molecular Weight (LMW) HALSHigh Molecular Weight (HMW) HALSSynopsis
Gloss Retention GoodExcellentHMW HALS are generally more effective at maintaining surface gloss during weathering.[1]
Yellowness Index GoodExcellentHMW HALS are noted to be more effective in controlling long-term yellowing.[1]
Tensile Strength Retention GoodExcellentHALS, in general, provide excellent retention of tensile strength compared to UV absorbers.[1][5]
Long-Term Durability GoodExcellentThe lower migration and volatility of HMW HALS lead to superior long-term protection.[3]

Table 2: Comparative Performance of Specific HALS in Polyethylene Films

HALS TypePolyethylene TypeFilm Thickness (µm)Exposure ConditionsTime to 50% Retained Elongation (hours)
Control (No HALS)LDPE/LLDPE (1:1)50Atlas Weather-Ometer Ci 65< 500
Tinuvin® 622 (LMW)LDPE/LLDPE (1:1)50Atlas Weather-Ometer Ci 65~3000
Chimassorb® 944 (HMW)LDPE/LLDPE (1:1)50Atlas Weather-Ometer Ci 65~4000
Tinuvin® 783 (Blend)LDPE/LLDPE (1:1)50Atlas Weather-Ometer Ci 65> 7000

Data synthesized from a Ciba technical publication. Tinuvin® 783 is a synergistic blend of Chimassorb® 944 and Tinuvin® 622.[6]

Experimental Protocols

The evaluation of HALS performance in polyethylene is typically conducted using accelerated weathering tests that simulate outdoor exposure. The following outlines a general experimental protocol based on common industry standards.

1. Sample Preparation

  • Compounding: The polyethylene resin (e.g., LDPE, LLDPE, or HDPE) is compounded with the specified concentration of the HALS (typically 0.1 - 1.0% by weight) using a twin-screw extruder or a similar mixing device. A control sample without any light stabilizer is also prepared.

  • Processing: The compounded material is then processed into a standardized form, such as films or plaques of a defined thickness (e.g., 50-200 µm). This can be achieved through methods like film blowing or compression molding.

2. Accelerated Weathering

Accelerated weathering is performed using a specialized chamber that exposes the samples to controlled cycles of UV radiation, temperature, and humidity. Common standards for this include:

  • ASTM D4329: Standard Practice for Fluorescent UV Lamp Apparatus Exposure of Plastics.

  • ASTM D2565: Standard Practice for Xenon-Arc Exposure of Plastics Intended for Outdoor Applications.

  • ISO 4892-2: Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps.

  • ISO 4892-3: Plastics — Methods of exposure to laboratory light sources — Part 3: Fluorescent UV lamps.

A typical Xenon-arc test cycle might involve:

  • Light Cycle: Continuous exposure to a xenon arc lamp with a specified irradiance (e.g., 0.55 W/m² at 340 nm).

  • Temperature: Maintained at a constant black panel temperature (e.g., 63°C).

  • Humidity: Controlled relative humidity (e.g., 50%).

  • Water Spray: Periodic water spray to simulate rain and dew.

3. Performance Evaluation

The properties of the polyethylene samples are measured at regular intervals during the weathering process.

  • Gloss Retention: Measured using a gloss meter at a specific angle (e.g., 60°) according to ASTM D523.

  • Color Change (Yellowness Index): Quantified using a spectrophotometer or colorimeter according to ASTM E313.

  • Mechanical Properties: Tensile strength and elongation at break are measured using a universal testing machine according to ASTM D882 (for thin films) or ASTM D638 (for plaques). The time to 50% retention of the initial property is often used as a key performance indicator.

  • Chemical Changes: Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the formation of carbonyl groups (around 1715 cm⁻¹), which is an indicator of polymer oxidation.

The following diagram illustrates a typical experimental workflow for evaluating HALS performance:

Experimental_Workflow Start Start Resin_Selection Polyethylene Resin Selection (LDPE, HDPE, etc.) Start->Resin_Selection Compounding Compounding (Extrusion/Mixing) Resin_Selection->Compounding HALS_Selection HALS Selection and Concentration HALS_Selection->Compounding Sample_Preparation Sample Preparation (Film Blowing/Molding) Compounding->Sample_Preparation Accelerated_Weathering Accelerated Weathering (Xenon Arc / QUV) Sample_Preparation->Accelerated_Weathering Property_Measurement Property Measurement at Intervals Accelerated_Weathering->Property_Measurement Gloss Gloss Measurement (ASTM D523) Property_Measurement->Gloss Color Color/Yellowness Index (ASTM E313) Property_Measurement->Color Mechanical Tensile Properties (ASTM D882/D638) Property_Measurement->Mechanical FTIR FTIR Analysis (Carbonyl Index) Property_Measurement->FTIR Data_Analysis Data Analysis and Comparison Gloss->Data_Analysis Color->Data_Analysis Mechanical->Data_Analysis FTIR->Data_Analysis End End Data_Analysis->End

A typical experimental workflow for comparing the efficiency of HALS in polyethylene.

References

Light Stabilizer 292: A Comparative Guide to Accelerated Weathering Performance in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance coatings, protecting against the degradative effects of weathering is paramount to ensuring longevity and aesthetic appeal. Hindered Amine Light Stabilizers (HALS) are a critical class of additives designed to mitigate this degradation. This guide provides a comprehensive comparison of coatings formulated with Light Stabilizer 292 (LS 292), a widely used HALS, against unstabilized coatings and those containing other light stabilizers. The performance is evaluated based on accelerated weathering data, focusing on key metrics such as gloss retention and color stability.

Executive Summary

Coatings fortified with this compound demonstrate a marked improvement in durability under accelerated weathering conditions. Experimental data reveals that the inclusion of LS 292 significantly enhances gloss retention and minimizes color change (ΔE) when compared to coatings lacking a light stabilizer. While direct quantitative comparisons with other specific HALS are limited in publicly available literature, the performance benefits of HALS technology, in general, are well-documented. This guide will present available data, detail the experimental methodologies used for testing, and provide a visual representation of the coating evaluation workflow.

Performance Data of this compound

The efficacy of this compound is evident in its ability to preserve the physical and aesthetic properties of coatings upon exposure to simulated harsh environmental conditions.

Table 1: Accelerated Weathering of a Polyester-Based Coating

FormulationLight Stabilizer% Gloss Retention (after 1000 hours QUV)Color Change (ΔE*) (after 1000 hours QUV)Chalking Rating (after 1000 hours QUV)
ControlNone454.83
StabilizedThis compound>85<1.01

Data sourced from a study on polyester-based coatings. The addition of this compound resulted in a significant improvement in gloss retention and a substantial reduction in color change and chalking.

Table 2: Performance of an Acrylic-Melamine Varnish with this compound

PropertyUnstabilized Coating (after 100 cycles)Coating with 2.5 wt% LS 292 (after 100 cycles)
Adhesion Significant reductionMinimal change
Flexibility Increased brittleness (6 mm bend)Maintained flexibility (2 mm bend)
Impact Resistance Decreased from 200 to 80 kg.cmMinimal change
Gloss Significant lossMinimal loss

This study on an acrylic-melamine varnish highlights that the inclusion of 2.5 wt% of Tinuvin 292 (a commercial equivalent of LS 292) substantially improves the mechanical properties and gloss retention of the coating after accelerated exposure.[1]

Competitive Landscape

Table 3: Gloss Retention in a Pigmented TPO with Different HALS

Formulation% Gloss Retention (after 1900 kJ/m² exposure)
0.4% Tinuvin 770~35%
0.4% Tinuvin 791 (1:1 blend of Tinuvin 770 and Chimassorb 944)~55%

This data, from a presentation on light stabilization in plastics, demonstrates the variability in performance among different HALS and the potential for synergistic effects when blending stabilizers.

Experimental Protocols

The data presented in this guide was generated using accelerated weathering techniques designed to simulate long-term environmental exposure in a condensed timeframe.

Accelerated Weathering Test (QUV)

  • Standard: Based on ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials."[1][2][3]

  • Apparatus: QUV Accelerated Weathering Tester.

  • Light Source: UVA-340 fluorescent lamps, which provide a good simulation of sunlight in the critical short-wavelength UV region.[3]

  • Test Cycle: A common cycle consists of 8 hours of UV exposure followed by 4 hours of condensation.[4] Another study utilized a cycle of 4 hours of UV exposure and 4 hours of condensation.[5]

  • UV Exposure Conditions:

    • Irradiance: Typically controlled at a set point, for example, 0.63 W/m² at 340 nm.[4]

    • Temperature: The black panel temperature is typically maintained at 60°C.[3]

  • Condensation Phase Conditions:

    • Temperature: The chamber temperature is typically maintained at 50°C to produce condensation on the test panels.[3]

  • Duration: The total exposure time can range from hundreds to thousands of hours, depending on the material and its intended application.[2]

  • Evaluation:

    • Gloss Measurement: Specular gloss is measured at a specific angle (e.g., 60°) at regular intervals.

    • Color Measurement: Color difference (ΔE*) is calculated from CIELAB color space measurements.

    • Visual Inspection: Panels are visually assessed for signs of degradation such as cracking, blistering, and chalking.

Visualizing the Workflow

The following diagram illustrates the logical workflow for evaluating the performance of coatings with light stabilizers using accelerated weathering.

Coating_Weathering_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_eval Performance Evaluation cluster_analysis Data Analysis & Comparison A Coating Formulation (Control vs. LS 292 vs. Competitor) B Application on Substrate A->B C Curing/Drying B->C D ASTM G154 Exposure (UV/Condensation Cycles) C->D E Gloss Measurement (% Retention) D->E F Color Measurement (ΔE*) D->F G Visual Inspection (Cracking, Chalking) D->G H Comparative Analysis of Performance Data E->H F->H G->H

Coating evaluation workflow.

Mechanism of Action: Hindered Amine Light Stabilizers (HALS)

This compound belongs to the family of Hindered Amine Light Stabilizers. Unlike UV absorbers that block UV radiation, HALS function by scavenging free radicals that are formed during the photo-oxidation of the coating binder. This mechanism is cyclical, allowing a single HALS molecule to neutralize multiple free radicals, which contributes to their long-term effectiveness. This process helps to maintain the integrity of the polymer backbone of the coating, thereby preserving properties like gloss, color, and mechanical strength.[5]

The following diagram illustrates the protective mechanism of HALS in a coating.

HALS_Mechanism UV UV Radiation Coating Coating Polymer UV->Coating Radicals Free Radicals Coating->Radicals generates HALS This compound (HALS) Degradation Coating Degradation (Gloss Loss, Color Change) Radicals->Degradation causes HALS->Radicals scavenges Neutralized Neutralized Radicals HALS->Neutralized forms

HALS protective mechanism.

References

Unveiling a Dual Role: Evaluating the Antimicrobial Properties of Hindered Amine Light Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Hindered Amine Light Stabilizers (HALS) are well-established additives in the polymer industry, prized for their ability to protect materials from UV degradation by scavenging free radicals.[1][2] Recent research, however, has illuminated a secondary, compelling function for certain HALS: significant antimicrobial activity. This guide provides an objective comparison of the antimicrobial performance of specific HALS, supported by experimental data, and contrasts their efficacy with other common antimicrobial additives.

HALS in the Spotlight: A Comparative Analysis

While the primary role of HALS is to ensure polymer durability, studies have shown that not all HALS are created equal when it comes to antimicrobial properties. A notable study focused on three commercial HALS products incorporated into polyurethane lacquer-films: Tinuvin 770 DF, Tinuvin PA 123, and a hybrid HALS/UV-absorber, Tinuvin 5151. The findings revealed that lacquer-films containing Tinuvin 770 DF exhibited strong antimicrobial performance against a range of microorganisms, including methicillin-resistant and -sensitive Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans.[3][4][5] In stark contrast, Tinuvin PA 123 and Tinuvin 5151 showed no antimicrobial properties.[4][6]

The antimicrobial action of Tinuvin 770 DF is believed to stem from the generation of reactive nitrogen species (RNS) during its autoxidation process.[4][7] This mechanism suggests a positive correlation between the concentration of Tinuvin 770 DF, the production of RNS, and subsequent microbial death.[4]

Quantitative Antimicrobial Performance

To provide a clear comparison, the following table summarizes the available quantitative data on the antimicrobial efficacy of Tinuvin 770 DF and other common antimicrobial additives used in polymers.

Antimicrobial AgentMicroorganismEfficacy MeasurementResultCitation
Tinuvin 770 DF Staphylococcus aureus (ATCC 6538P)IC50298.0 µg/mL[7]
Staphylococcus aureus (MRSA, BAA-2313)IC50298.0 µg/mL[7]
Escherichia coli (ATCC 8739)Strong Inhibition (Qualitative)-[3][5]
Candida albicans (ATCC MYA-2876)Strong Inhibition (Qualitative)-[3][5]
Silver Nanoparticles (AgNPs) Escherichia coli>5-log reductionVaries with concentration and particle size[8]
Staphylococcus aureus>5-log reductionVaries with concentration and particle size[8]
Zinc Oxide Nanoparticles (ZnO NPs) Escherichia coli~3-log reductionDependent on concentration[9]
Staphylococcus aureus~4-log reductionDependent on concentration[9]

IC50 (half maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates greater potency. Log reduction indicates the reduction in the number of live bacteria. A 1-log reduction equals a 90% reduction, a 2-log reduction equals a 99% reduction, and so on.[10]

Comparison with Alternative Antimicrobial Additives

The selection of an antimicrobial additive for polymers depends on various factors including the target microorganisms, the polymer matrix, processing conditions, and regulatory considerations.

  • Silver Nanoparticles (AgNPs): Silver-based additives are well-known for their broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and viruses.[3][11][12] They are effective at low concentrations and can be incorporated into various polymers.[13][14] The antimicrobial mechanism of AgNPs is multifaceted, involving the release of silver ions, generation of reactive oxygen species, and disruption of cell membranes.[15]

  • Zinc Oxide Nanoparticles (ZnO NPs): ZnO is another inorganic additive with recognized antibacterial properties, particularly effective against Staphylococcus aureus.[16][17] Similar to AgNPs, the antimicrobial efficacy of ZnO nanoparticles is enhanced at the nanoscale.[16] Their mechanism of action is also attributed to the generation of reactive oxygen species and the release of zinc ions.[18]

While AgNPs and ZnO NPs demonstrate potent antimicrobial efficacy, the dual-functionality of certain HALS like Tinuvin 770 DF presents a compelling advantage, offering both UV protection and antimicrobial properties from a single additive. This can simplify formulation and potentially reduce costs.

Experimental Protocols

The evaluation of antimicrobial properties in polymeric materials requires standardized testing methodologies to ensure reproducible and comparable results. The following are summaries of key standard protocols.

ISO 22196: Measurement of antibacterial activity on plastics and other non-porous surfaces

This standard method is widely used to quantitatively evaluate the antibacterial activity of treated plastic surfaces.[19][20]

  • Test Organisms: Typically, Staphylococcus aureus (ATCC 6538) and Escherichia coli (ATCC 8739) are used.[20]

  • Inoculation: A known concentration of the bacterial suspension is applied to the surface of the test and control (untreated) specimens.[19]

  • Incubation: The inoculated specimens are covered with a sterile film to ensure close contact and incubated at 35°C with a relative humidity of at least 90% for 24 hours.[1][19]

  • Recovery and Enumeration: After incubation, the bacteria are recovered from the surfaces using a neutralizer solution. The number of viable bacteria is then determined by plating serial dilutions and counting the colony-forming units (CFUs).[19]

  • Calculation: The antibacterial activity is calculated based on the difference in the logarithmic values of the viable cell counts between the control and treated samples.

ASTM E2180: Standard Test Method for Determining the Activity of Incorporated Antimicrobial Agent(s) in Polymeric or Hydrophobic Materials

This method is specifically designed to quantitatively assess the effectiveness of antimicrobial agents incorporated into polymeric or hydrophobic materials.[4][21]

  • Inoculum Preparation: An agar (B569324) slurry is prepared and inoculated with the test microorganism. This slurry helps to maintain uniform contact between the inoculum and the hydrophobic test surface.[22][23]

  • Application: The inoculated agar slurry is spread evenly over the surface of both the treated and untreated (control) material samples.[21]

  • Incubation: The samples are incubated for a specified contact time, typically 24 hours, under controlled conditions.[21]

  • Elution and Plating: The surviving microorganisms are recovered by eluting the agar slurry from the test surface into a neutralizing broth. Serial dilutions are then plated to determine the number of viable organisms.[21]

  • Results: The percentage reduction of the microbial population on the treated surface is calculated relative to the untreated control surface.[21]

Visualizing the Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

Antimicrobial_Testing_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Apply_Inoculum Apply Inoculum to Samples Inoculum->Apply_Inoculum Test_Sample Prepare Treated Polymer Sample Test_Sample->Apply_Inoculum Control_Sample Prepare Untreated Control Sample Control_Sample->Apply_Inoculum Incubate Incubate for 24 hours Apply_Inoculum->Incubate Recover Recover Bacteria from Samples Incubate->Recover Enumerate Enumerate Viable Bacteria (CFU) Recover->Enumerate Calculate Calculate Log Reduction or Percent Reduction Enumerate->Calculate

Caption: Workflow for antimicrobial testing of polymer surfaces.

HALS_Dual_Function HALS Hindered Amine Light Stabilizer (HALS) UV_Protection UV Protection HALS->UV_Protection scavenges Antimicrobial Antimicrobial Activity (e.g., Tinuvin 770 DF) HALS->Antimicrobial exhibits Free_Radicals Free Radicals UV_Protection->Free_Radicals RNS Reactive Nitrogen Species (RNS) Antimicrobial->RNS generates Polymer_Degradation Polymer Degradation Microbial_Growth Microbial Growth Free_Radicals->Polymer_Degradation causes RNS->Microbial_Growth inhibits

Caption: Dual functionality of certain HALS compounds.

References

The Synergistic Efficacy of Light Stabilizer 292 and Nano-ZnO in Polypropylene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the combined protective effects of Light Stabilizer 292 and nano-Zinc Oxide in polypropylene (B1209903), benchmarked against alternative UV stabilization technologies. This guide provides researchers, scientists, and material development professionals with comparative experimental data, detailed methodologies, and mechanistic insights to inform formulation strategies.

The photodegradation of polypropylene (PP) under ultraviolet (UV) radiation is a critical challenge, leading to a deterioration of its mechanical and aesthetic properties. To counteract this, UV stabilizers are incorporated into the polymer matrix. This guide focuses on the performance of a combination of a hindered amine light stabilizer (HALS), specifically this compound (LS 292), and a UV shielding agent, nano-zinc oxide (nano-ZnO). A synergistic effect has been observed with this combination, enhancing the UV resistance of polypropylene to a greater extent than when either additive is used individually.[1][2]

Performance Comparison of UV Stabilizer Systems in Polypropylene

The efficacy of LS 292 and nano-ZnO, both individually and in combination, is compared with unstabilized polypropylene. The data highlights the significant improvement in maintaining the mechanical integrity of polypropylene after prolonged UV exposure.

Mechanical Properties after UV Weathering

The following table summarizes the changes in key mechanical properties of polypropylene films containing different stabilizer formulations after exposure to accelerated UV weathering. The combination of HALS and nano-ZnO has been shown to make polypropylene films harder.[1][2][3]

Stabilizer SystemConcentration (wt.%)Young's Modulus (MPa)[4]Elongation at Break (mm)[4]
Unstabilized PP 0Degrades significantly after 4.5 weeks of exposureBecomes brittle with reduced elongation
LS 292 (HALS) 0.5374 ± 31288 ± 47
1.0--
1.25Higher modulus than at 0.5%Increased stability with higher loading
Nano-ZnO 0.5429 ± 65-
1.0-Lower than pure PP
1.25-Significant increase compared to pure PP
LS 292 + Nano-ZnO 0.5 + 0.5Enhanced hardness observed-
UV Transmittance

Nano-ZnO demonstrates a strong ability to block UV radiation, as evidenced by the low UV transmittance values. The UV blocking capability increases with higher concentrations of nano-ZnO.[3] HALS, on the other hand, do not significantly absorb UV radiation and thus have a higher transmittance.[3]

Stabilizer SystemConcentration (wt.%)UV Transmittance (%)
LS 292 (HALS) 0.5 - 1.25Relatively high and stable
Nano-ZnO 0.5Lower than HALS
1.0Lower than 0.5%
1.25Lowest among tested concentrations

Alternative UV Stabilization Technologies for Polypropylene

For a comprehensive comparison, it is essential to consider alternative UV stabilizers available for polypropylene.

Stabilizer TypeExamplesMechanism of ActionRecommended Concentration in PP (%)Key Advantages
UV Absorbers (Benzotriazoles) Tinuvin 326Absorb UV radiation and dissipate it as thermal energy.0.1 - 0.5Effective in transparent applications; can be used with HALS for synergistic effects.
UV Absorbers (Benzophenones) Chimassorb 81Absorb UV radiation in the 290-350 nm range and convert it to heat.[5]Varies by specific productGood compatibility with polyolefins.[5][6]
UV Shielding Agents Carbon BlackAbsorbs and scatters UV radiation.Varies, can be higher than other additivesHighly effective and low cost; also acts as a pigment.
HALS (Oligomeric) Chimassorb 944Scavenges free radicals through a regenerative cycle.0.1 - 1.0High molecular weight, low volatility, excellent resistance to extraction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of UV stabilizer performance.

Accelerated UV Weathering
  • Standard: Based on ASTM G154.

  • Apparatus: Fluorescent UV lamp apparatus.

  • Procedure: Polypropylene film specimens are exposed to repetitive cycles of UV radiation and moisture under controlled environmental conditions.

    • UV Lamp: UVA-340 lamps are typically used to simulate the short-wave UV portion of sunlight.

    • Cycle: A common cycle involves 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).

    • Duration: The total exposure time can range from hundreds to thousands of hours, depending on the desired level of weathering.

Tensile Properties Testing
  • Standard: Based on ASTM D882 for thin plastic sheeting (<1.0 mm) or ASTM D638 for plastics ≥ 1.0 mm.

  • Apparatus: Universal Testing Machine (UTM).

  • Procedure:

    • Test specimens are cut into a standard dumbbell or rectangular strip shape.

    • The initial cross-sectional area of the specimen is measured.

    • The specimen is mounted in the grips of the UTM.

    • A tensile force is applied at a constant rate of grip separation until the specimen fails.

    • The load and extension are recorded throughout the test.

  • Calculated Properties: Tensile strength, Young's modulus, and elongation at break.

UV-Visible (UV-Vis) Spectroscopy
  • Apparatus: UV-Vis Spectrophotometer.

  • Procedure:

    • A polypropylene film sample is placed in the spectrophotometer's sample holder.

    • A beam of UV and visible light is passed through the sample.

    • The instrument measures the amount of light transmitted through the film at different wavelengths.

    • A reference scan with no sample (or a blank substrate) is performed for baseline correction.

  • Output: A spectrum of transmittance or absorbance as a function of wavelength.

Thermogravimetric Analysis (TGA)
  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small, precisely weighed sample of the polypropylene formulation is placed in a sample pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).

    • The mass of the sample is continuously monitored as the temperature increases.

  • Output: A thermogram showing the percentage of weight loss as a function of temperature, from which the onset of thermal degradation can be determined.

Scanning Electron Microscopy (SEM)
  • Apparatus: Scanning Electron Microscope.

  • Procedure:

    • The fracture surfaces of the polypropylene films (e.g., after tensile testing) are mounted on an SEM stub.

    • The samples are coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.

    • A focused beam of electrons is scanned across the surface of the sample.

    • The signals from the interaction of the electron beam with the sample are collected to form an image of the surface topography.

Mechanistic Pathways and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the photodegradation of polypropylene, the protective mechanism of HALS, and a typical experimental workflow for evaluating stabilizer performance.

Polypropylene_Photodegradation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Chain Scission & Crosslinking PP Polypropylene (P-H) P_radical Polymer Alkyl Radical (P•) PP->P_radical Photo-initiation UV UV Radiation (hν) UV->PP O2 Oxygen (O2) O2->P_radical POO_radical Polymer Peroxy Radical (POO•) P_radical->POO_radical POOH Polymer Hydroperoxide (POOH) POO_radical->POOH + P-H Degradation Degradation Products (e.g., C=O, -OH) POO_radical->Degradation PO_radical Alkoxy Radical (PO•) POOH->PO_radical OH_radical Hydroxy Radical (•OH) POOH->OH_radical PO_radical->Degradation OH_radical->Degradation

Figure 1. Polypropylene Photodegradation Pathway

HALS_Mechanism HALS Hindered Amine (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation by POO• Aminoether Aminoether (>N-O-P) Nitroxyl_Radical->Aminoether Traps P• Hydroxylamine Hydroxylamine (>N-OH) Nitroxyl_Radical->Hydroxylamine Reacts with radicals Aminoether->Nitroxyl_Radical Reacts with POO• (Regeneration) Hydroxylamine->Nitroxyl_Radical Reacts with POO• P_radical Polymer Alkyl Radical (P•) P_radical->Nitroxyl_Radical POO_radical Polymer Peroxy Radical (POO•) POO_radical->Aminoether

Figure 2. HALS Stabilization Cycle (Denisov Cycle)

Experimental_Workflow cluster_preparation Sample Preparation cluster_exposure Weathering cluster_analysis Performance Analysis Compounding Compounding of PP, LS 292, and nano-ZnO Extrusion Film Extrusion Compounding->Extrusion UV_Exposure Accelerated UV Weathering (ASTM G154) Extrusion->UV_Exposure Mechanical Tensile Testing (ASTM D882/D638) UV_Exposure->Mechanical Optical UV-Vis Spectroscopy UV_Exposure->Optical Thermal TGA UV_Exposure->Thermal Morphological SEM of Fracture Surface Mechanical->Morphological

Figure 3. Experimental Workflow for Stabilizer Evaluation

References

The Enduring Guardian: Assessing the Impact of Light Stabilizer 292 on Polymer Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

The relentless assault of ultraviolet (UV) radiation from sunlight poses a significant threat to the longevity and performance of polymeric materials. This photodegradation leads to a cascade of undesirable effects, including discoloration, cracking, and a catastrophic decline in mechanical integrity.[1] To counteract these detrimental processes, the incorporation of light stabilizers is a critical strategy in polymer formulation. Among the most effective classes of these protective additives are Hindered Amine Light Stabilizers (HALS), with Light Stabilizer 292 (LS 292), also known by the trade name Tinuvin® 292, being a prominent and versatile example.[2][3]

This guide provides a comprehensive comparison of this compound's performance in preserving the mechanical properties of polymers against other common light stabilizer alternatives. The information presented herein is supported by experimental data to aid researchers, scientists, and product development professionals in making informed decisions for their specific applications.

The Mechanism of Protection: How this compound Works

Unlike UV absorbers that function by absorbing UV radiation and dissipating it as heat, this compound, a liquid HALS, operates through a regenerative free-radical scavenging mechanism.[4][5] UV exposure generates highly reactive free radicals within the polymer matrix, which initiate and propagate degradation reactions. LS 292 actively traps these free radicals, neutralizing them and interrupting the degradation cycle. A key advantage of this mechanism is that the stabilizer is regenerated in the process, allowing it to provide long-lasting protection at relatively low concentrations.[6]

Chemically, this compound is a mixture of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510) and methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate.[7] This composition ensures it remains in a liquid state, facilitating its incorporation into a variety of polymer systems, including polyolefins, polyurethanes, and coatings.[7][8]

Comparative Performance Analysis: this compound vs. Alternatives

The efficacy of this compound in preserving the mechanical properties of polymers is best understood through direct comparison with other light stabilization technologies. The following tables summarize the performance of LS 292 against no stabilizer and other common additives.

Table 1: Performance of this compound in an Environmentally Friendly Alkyd Coating

PropertyInitial Value (Unstabilized)After 100 Cycles UV-Thermo-Humidity (Unstabilized)Initial Value (with 1.5 wt% LS 292)After 100 Cycles UV-Thermo-Humidity (with 1.5 wt% LS 292)
Gloss Loss (%)0Significant0Much Improved
AdhesionGoodPoorGoodGood
Flexural StrengthGoodPoorGoodGood
Impact ResistanceGoodPoorGoodGood
Relative HardnessGoodIncreased (Brittle)GoodMaintained

Data synthesized from a study on the aging of alkyd coatings.[9]

Table 2: Performance of this compound in an Acrylic-Melamine Based Varnish

PropertyInitial Value (Unstabilized)After 100 Cycles UV Exposure (Unstabilized)Initial Value (with 2.5 wt% LS 292)After 100 Cycles UV Exposure (with 2.5 wt% LS 292)
Gloss Loss (%)0High0Enhanced
AdhesionGoodPoorGoodEnhanced
FlexibilityGoodPoorGoodEnhanced
Impact ResistanceGoodPoorGoodEnhanced
Relative HardnessGoodIncreased (Brittle)GoodEnhanced

Data synthesized from a study on the degradation of acrylic-melamine based varnish.

Table 3: General Comparison of Light Stabilizer Types

Stabilizer TypePrimary MechanismKey AdvantagesKey DisadvantagesTypical Applications
This compound (HALS) Free Radical ScavengingLong-term effectiveness, regenerative, effective at low concentrations, versatile.[6][10]Can interact with acidic components in some formulations.[11]Automotive and industrial coatings, wood stains, polyolefins, polyurethanes.[7][11]
UV Absorbers (e.g., Benzophenones, Benzotriazoles) UV Absorption and Heat DissipationProvides good initial color protection, effective in thick sections.[12]Can be consumed over time, less effective in thin sections.[13]Polycarbonate, PVC, acrylics, coatings.[5][12]
Quenchers (e.g., Nickel Complexes) Energy Transfer from Excited Polymer MoleculesCan be effective in specific polymers.Limited compatibility, can impart color.Agricultural films.
Synergistic Blends (HALS + UV Absorber) Combined Free Radical Scavenging and UV AbsorptionComprehensive protection, often leads to superior performance.[4][14]Higher formulation complexity and cost.High-performance coatings, automotive applications.[4]

Experimental Protocols

To ensure the reliable assessment of a light stabilizer's impact on the mechanical properties of polymers, standardized testing protocols are employed. These protocols simulate the damaging effects of long-term sun exposure in an accelerated timeframe.

Accelerated Weathering

A common method for simulating outdoor weathering is through the use of accelerated weathering chambers.

  • Apparatus: Xenon arc or fluorescent UV lamp apparatus (e.g., QUV test chamber).

  • Standards: ASTM G155 (Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials), ASTM D4329 (Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics).[7]

  • Procedure: Polymer samples, with and without the light stabilizer, are placed in the chamber and exposed to cycles of UV radiation, temperature, and humidity. The exposure duration can range from hundreds to thousands of hours to simulate years of outdoor exposure.[7] For example, 100 cycles of a UV-thermo-humidity complex can be used to age coatings.[9]

Mechanical Property Testing

After accelerated weathering, the mechanical properties of the aged samples are compared to those of the unaged samples.

  • Tensile Testing:

    • Standard: ASTM D638 (Standard Test Method for Tensile Properties of Plastics).

    • Procedure: Dog-bone shaped specimens are pulled apart at a constant rate of speed until they break. The test measures tensile strength (the maximum stress the material can withstand) and elongation at break (how much the material can stretch before breaking).

  • Impact Testing:

    • Standard: ASTM D256 (Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics).

    • Procedure: A pendulum strikes a notched specimen. The energy absorbed by the specimen during fracture is a measure of the material's impact resistance or toughness.

  • Flexural Strength Testing:

    • Standard: ASTM D790 (Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials).

    • Procedure: A rectangular specimen is supported at its ends and a load is applied to its center until it fractures or bends. This test measures the material's stiffness and strength in bending.

  • Gloss Measurement:

    • Standard: ASTM D523 (Standard Test Method for Specular Gloss).

    • Procedure: A glossmeter is used to measure the specular reflectance of the polymer surface. A decrease in gloss is an indication of surface degradation.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Testing & Analysis A Polymer Resin E Melt Blending / Compounding A->E B This compound B->E C Alternative Stabilizer C->E D Control (No Stabilizer) D->E F Specimen Molding (e.g., Injection Molding) E->F G Initial Mechanical Property Testing F->G H Accelerated Weathering (UV, Temp, Humidity) F->H J Data Analysis & Comparison G->J I Post-Weathering Mechanical Property Testing H->I I->J

Caption: Experimental workflow for assessing light stabilizer performance.

Performance_Comparison cluster_stabilizers Light Stabilizer Options cluster_properties Mechanical Property Retention LS292 This compound (HALS) Tensile Tensile Strength LS292->Tensile Elongation Elongation at Break LS292->Elongation Impact Impact Resistance LS292->Impact Gloss Gloss Retention LS292->Gloss UVA UV Absorbers (e.g., Benzotriazoles) UVA->Tensile UVA->Elongation UVA->Impact UVA->Gloss Other_HALS Other HALS (e.g., High MW) Other_HALS->Tensile Other_HALS->Elongation Other_HALS->Impact Other_HALS->Gloss Synergy Synergistic Blend (HALS + UVA) Synergy->Tensile Synergy->Elongation Synergy->Impact Synergy->Gloss

Caption: Logical comparison of different light stabilizer types.

Conclusion

This compound demonstrates a high degree of efficacy in preserving the mechanical properties of a wide range of polymers under UV-degradative conditions. Its regenerative free-radical scavenging mechanism provides long-lasting protection against embrittlement, cracking, and loss of surface aesthetics. While UV absorbers offer effective initial protection, particularly for color, HALS like LS 292 often provide superior long-term retention of mechanical integrity. For applications demanding the highest level of performance and durability, synergistic combinations of this compound and a suitable UV absorber can offer a comprehensive and robust solution to combat the deleterious effects of photodegradation. The selection of the optimal light stabilizer system will ultimately depend on the specific polymer, the intended application and service environment, and the desired performance lifetime.

References

A Comparative Analysis of HALS and Other Antioxidant Types in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Stabilization Techniques with Supporting Experimental Data

The longevity and performance of polymeric materials are critically dependent on their resistance to degradation induced by environmental factors such as light, heat, and oxygen. The selection of an appropriate stabilization package is paramount to preserving the integrity of polymers. This guide provides a comparative study of Hindered Amine Light Stabilizers (HALS) against other common antioxidant types, including phenolic antioxidants, phosphites, and UV absorbers. The performance of these stabilizers is evaluated based on key metrics such as the retention of mechanical properties, color stability, and gloss, supported by experimental data and detailed methodologies.

Mechanisms of Polymer Stabilization: A Comparative Overview

The primary function of antioxidants and stabilizers is to interrupt the degradation cycle of polymers. However, their mechanisms of action differ significantly.

  • Hindered Amine Light Stabilizers (HALS): Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they function as potent radical scavengers.[1] They actively trap free radicals formed during the photo-oxidation of the polymer, thereby inhibiting the degradation process. A key advantage of HALS is their regenerative nature; they are not consumed in the scavenging process and can participate in multiple cycles, providing long-term protection.[1]

  • Phenolic Antioxidants: These are primary antioxidants that act as radical scavengers, particularly effective in preventing thermal-oxidative degradation.[2] They donate a hydrogen atom to peroxy radicals, neutralizing them and terminating the degradation chain reaction. They are crucial for protecting the polymer during high-temperature processing.[3]

  • Phosphites and Thioesters: Classified as secondary antioxidants, these compounds work by decomposing hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are unstable intermediates formed during oxidation that can decompose into new radicals, propagating the degradation process. Phosphites are particularly effective during processing, while thioesters provide long-term thermal stability.[3]

  • UV Absorbers: These additives function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1] Their effectiveness is dependent on the thickness of the polymer and their concentration (governed by the Beer-Lambert Law). They are highly effective in clear or lightly pigmented polymers.

The interplay between these different types of stabilizers can be complex, leading to either synergistic (enhanced) or antagonistic (reduced) effects. For instance, a combination of primary (phenolic) and secondary (phosphite) antioxidants often provides synergistic protection.[3] Similarly, HALS and UV absorbers are frequently used together to provide comprehensive protection against both UV-initiated degradation and subsequent radical propagation.[4] However, antagonistic effects have been reported between HALS and certain acidic compounds, including some phenolic antioxidants.

Performance Comparison: Experimental Data

The following tables summarize the comparative performance of HALS and other antioxidant systems in various polymers based on accelerated weathering and thermal aging tests.

Table 1: Performance of Stabilizers in Mixed Waste Plastics after 500 hours of Xenon-Arc Accelerated Weathering [4]

Stabilizer SystemChange in Tensile StrengthChange in Tensile ModulusTotal Color Change (ΔE*)
Control (No Stabilizer) Significant DecreaseSignificant DecreaseHigh
UV Absorber (UVA) ImprovedImprovedLower than HALS
HALS Improved (Greater than UVA)Improved (Greater than UVA)Higher than UVA

Note: In this study on mixed waste plastics, HALS demonstrated superior performance in retaining mechanical properties, while UVA was more effective in preventing color change.[4]

Table 2: Performance of Stabilizers in High-Density Polyethylene (HDPE) after Accelerated Weathering

Stabilizer SystemTensile Strength Retention (%)Elongation at Break Retention (%)
Control (No Stabilizer) < 50% after 1000h< 20% after 1000h
UV Absorber (UVA) ~70-80% after 1000h~50-60% after 1000h
HALS > 90% after 1000h> 80% after 1000h

Note: Data synthesized from multiple sources indicating the general trend of superior mechanical property retention with HALS in HDPE during UV exposure.[5]

Table 3: Oxidative Induction Time (OIT) of Polyolefins with Different Stabilizer Packages

PolymerStabilizer SystemOIT (minutes) at 200°C
Polyethylene (PE) Control (No Stabilizer)< 5
Polyethylene (PE) Phenolic Antioxidant20 - 40
Polyethylene (PE) HALS15 - 30
Polyethylene (PE) Phenolic AO + Phosphite> 60
Polyethylene (PE) HALS + Phenolic AO + Phosphite> 100

Note: OIT is a measure of the material's resistance to thermo-oxidative degradation. Higher OIT values indicate better stability. Synergistic combinations significantly enhance thermal stability.[6][7]

Experimental Protocols

The data presented above is typically generated using standardized accelerated weathering and thermal aging tests.

QUV Accelerated Weathering Test (ASTM G154)

This test simulates the damaging effects of sunlight and moisture.

  • Apparatus: QUV accelerated weathering tester.

  • Light Source: Fluorescent UVA-340 lamps to simulate the short-wave UV portion of sunlight.

  • Typical Cycle: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[8]

  • Evaluation: Samples are periodically removed and tested for changes in gloss, color (ΔE*), and mechanical properties.

Xenon Arc Accelerated Weathering Test (ASTM G155)

This method provides a closer simulation of the full spectrum of natural sunlight.

  • Apparatus: Xenon arc test chamber.

  • Light Source: Filtered xenon arc lamp.

  • Typical Cycle: Varies depending on the application, but often includes cycles of light, light with water spray, and dark periods with condensation to simulate day/night and rain events.

  • Evaluation: Similar to the QUV test, properties such as color, gloss, and mechanical strength are measured at intervals.

Oxidative Induction Time (OIT) Test (ASTM D3895)

This test determines the thermal stability of a material in an oxygen atmosphere.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure: A small sample is heated to a specific isothermal temperature (e.g., 200°C) under a nitrogen atmosphere. The atmosphere is then switched to oxygen.

  • Measurement: The time from the introduction of oxygen until the onset of the exothermic oxidation of the polymer is measured as the OIT.[9]

Visualizing the Mechanisms

The following diagrams, created using the DOT language, illustrate the fundamental stabilization mechanisms and a typical experimental workflow.

Stabilization_Mechanisms cluster_hals HALS Mechanism (Radical Scavenging) cluster_phenolic Phenolic Antioxidant Mechanism cluster_uv UV Absorber Mechanism cluster_phosphite Phosphite Mechanism (Hydroperoxide Decomposition) HALS Hindered Amine Nitroxide Nitroxide Radical HALS->Nitroxide Oxidation Alkoxyamine Alkoxyamine Nitroxide->Alkoxyamine Traps Polymer Radical (R•) Alkoxyamine->Nitroxide Regenerates by reacting with Peroxy Radical (ROO•) Phenol Phenolic AO Phenoxy Stable Phenoxy Radical Phenol->Phenoxy Donates H to Peroxy Radical (ROO•) UVA UV Absorber UVA_excited Excited State UVA->UVA_excited Absorbs UV Light UVA_excited->UVA Dissipates as Heat Phosphite Phosphite Phosphate Phosphate Phosphite->Phosphate Decomposes Hydroperoxide (ROOH)

Caption: Mechanisms of different polymer stabilizers.

Experimental_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Performance Analysis Polymer Base Polymer Resin Compounding Melt Compounding Polymer->Compounding Additives Stabilizer Package (HALS, AO, etc.) Additives->Compounding Molding Injection/Compression Molding of Test Plaques Compounding->Molding Weathering Accelerated Weathering (QUV/Xenon Arc) Molding->Weathering Thermal Thermal Aging (Oven) Molding->Thermal Mechanical Mechanical Testing (Tensile, Impact) Weathering->Mechanical Optical Optical Properties (Color, Gloss) Weathering->Optical Thermal_Analysis Thermal Analysis (OIT) Thermal->Thermal_Analysis

Caption: Experimental workflow for evaluating polymer stabilizers.

Conclusion

The choice of a stabilizer system is a critical decision in polymer formulation, with a direct impact on the material's durability and long-term performance.

  • HALS are exceptionally effective for long-term light stability, particularly in preserving the mechanical properties of polymers due to their regenerative radical scavenging mechanism.

  • Phenolic antioxidants are indispensable for providing thermal stability, especially during high-temperature processing.

  • Phosphites and thioesters play a crucial role as secondary antioxidants by decomposing hydroperoxides, thus preventing the propagation of degradation.

  • UV absorbers offer excellent protection against UV radiation, especially in transparent or lightly colored applications, and are often most effective at preventing initial color change.

Often, the most robust stabilization is achieved through synergistic combinations of these different additive types. A thorough understanding of their individual mechanisms and their interactions is essential for designing an optimal stabilization package tailored to the specific polymer and its intended application. The experimental data consistently demonstrates that while HALS excel in maintaining mechanical integrity under UV exposure, a combination with other antioxidants is often necessary to achieve a comprehensive balance of properties, including color stability and processability.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Light Stabilizer 292

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Light Stabilizer 292, a common additive in various industrial applications. Following these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

This compound, a hindered amine light stabilizer (HALS), is primarily a mixture of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510) and methyl-1,2,2,6,6-pentamethyl-4-piperidyl sebacate.[1] While crucial for product durability, its handling and disposal require careful attention due to its potential health and environmental effects.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to be aware of the hazards associated with this compound. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1][2] Some safety data sheets also indicate that it is suspected of damaging fertility.[3] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[2][4]

  • Protective Clothing: Wear suitable protective clothing to prevent skin contact.[1][4]

  • Respiratory Protection: In case of insufficient ventilation or the generation of mists or vapors, wear a NIOSH-certified (or equivalent) organic vapor/particulate respirator.[2]

Handle this compound in a well-ventilated area and avoid direct contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke when handling this chemical.

**Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, national, and international regulations.[1][2] It is the responsibility of the waste generator to correctly classify the waste.[2]

1. Managing Spills and Leaks:

  • Small Spills: For minor spills, contain the material using an absorbent, non-combustible material such as sand, diatomaceous earth, or a universal absorbent.[1]

  • Large Spills: For larger quantities, pump the product into appropriate containers.[1][4]

  • Cleanup: Following initial containment, collect the absorbed material and place it into a designated, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Environmental Protection: Prevent the spilled material from entering drains, sewers, surface waters, or groundwater.[2][4] If a significant spill occurs, notify the relevant environmental authorities.

2. Disposal of Unused or Waste Product:

  • Waste Classification: Characterize the waste to determine if it meets the criteria for hazardous waste according to your local regulations.

  • Containerization: Place the waste this compound into a clearly labeled, sealed, and compatible container.

  • Licensed Disposal Facility: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard municipal waste streams.

3. Container Disposal:

  • Decontamination: Thoroughly empty and decontaminate containers that held this compound.

  • Prevention of Reuse: It is recommended to crush, puncture, or otherwise render the container unusable to prevent unauthorized reuse.[2]

  • Disposal: Dispose of the decontaminated containers in accordance with local regulations, which may involve a licensed disposal service.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValue
Boiling Point > 300 °C
Flash Point 209.5 °C
Density Approximately 0.99 g/cm³
Water Solubility < 0.01%
Recommended Dosage (in formulations) 0.1% to 2.0%

Note: These values are typical and may vary slightly between different suppliers.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary safety and regulatory steps are taken.

cluster_start Start: Handling this compound cluster_assessment Hazard and Safety Assessment cluster_spill Spill or Leak Management cluster_disposal Waste Disposal Procedure cluster_end Completion start_point Identify Need for Disposal assess_hazards Review Safety Data Sheet (SDS) - Allergic Skin Reaction - Aquatic Toxicity - Potential Reproductive Hazard start_point->assess_hazards don_ppe Wear Appropriate PPE - Gloves - Goggles - Protective Clothing - Respirator (if needed) assess_hazards->don_ppe spill_check Spill or Leak Occurs? don_ppe->spill_check contain_spill Contain Spill with Absorbent Material spill_check->contain_spill Yes classify_waste Classify as Hazardous Waste (per local regulations) spill_check->classify_waste No collect_waste Collect and Place in Labeled Hazardous Waste Container contain_spill->collect_waste decontaminate_area Decontaminate Spill Area collect_waste->decontaminate_area decontaminate_area->classify_waste package_waste Package in Sealed, Labeled Container classify_waste->package_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service package_waste->contact_disposal dispose_container Dispose of Decontaminated Container Properly contact_disposal->dispose_container end_point Disposal Complete dispose_container->end_point

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Light stabilizer 292

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for the use of Light Stabilizer 292, a hindered amine light stabilizer (HALS). Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. This chemical may cause an allergic skin reaction.[1] The following table summarizes the required and recommended PPE for handling this substance.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical Protective GlovesNitrile rubber gloves are recommended, with a minimum thickness of 0.4 mm providing a permeation time of greater than 480 minutes.[2] Always inspect gloves for degradation or punctures before use.
Eye Protection Safety GlassesSafety glasses with side shields are mandatory to protect against splashes.[3][4]
Body Protection Protective ClothingA lab coat or chemical-resistant coveralls should be worn to protect the skin.[1][3]
Safety ShoesChemical-resistant safety shoes are recommended to protect against spills.[1]
Respiratory Protection RespiratorIn case of insufficient ventilation or potential for aerosol generation, a NIOSH-certified organic vapor/particulate respirator should be worn.[1][3][4]

Donning and Doffing of Personal Protective Equipment

Correctly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination. The following workflow illustrates the recommended procedure.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat or Coveralls Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Glasses Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat or Coveralls Doff1->Doff2 Doff3 3. Safety Glasses Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Figure 1: Recommended workflow for donning and doffing of PPE.

Operational Plan: Handling and Storage

Handling:

  • Ensure adequate ventilation in the work area.[1]

  • Avoid direct contact with skin and eyes.[4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]

  • Wash hands thoroughly after handling.

  • Contaminated work clothing should not be allowed out of the workplace.[1][3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep containers tightly closed.[3][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][5]

  • Store away from strong acids, strong bases, and strong oxidizing agents.[1][2]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Skin Contact Immediately remove contaminated clothing. Rinse skin with plenty of soap and water for 15-20 minutes. If skin irritation or rash occurs, seek medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. If irritation persists, seek medical attention.[4]
Inhalation Move the person to fresh air. If breathing difficulties occur, seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Containers must be in good condition, compatible with the waste, and kept tightly closed except when adding waste.[2]

  • Store waste containers in a designated and properly segregated area.

Disposal of Contaminated PPE:

  • Used gloves, disposable lab coats, and other contaminated items should be collected in a designated hazardous waste container.

  • Do not dispose of contaminated PPE in regular trash.

Disposal of Unused Product and Contaminated Materials:

  • Unused this compound and any materials contaminated with it (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste.

  • Disposal should be carried out in accordance with local, state, and federal regulations.[3][5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

  • Avoid release to the environment, as this substance is very toxic to aquatic life with long-lasting effects.[1][3]

The following decision tree provides a simplified guide for the disposal of materials related to this compound.

Disposal_Plan Start Material for Disposal IsContaminated Is the material contaminated with this compound? Start->IsContaminated UnusedProduct Is it unused Light Stabilizer 292? IsContaminated->UnusedProduct Yes RegularTrash Dispose in Regular Trash IsContaminated->RegularTrash No HazardousWaste Dispose as Hazardous Waste UnusedProduct->HazardousWaste Yes UnusedProduct->HazardousWaste No (Contaminated PPE, spill cleanup materials, etc.)

Figure 2: Disposal decision tree for materials associated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Light stabilizer 292
Reactant of Route 2
Reactant of Route 2
Light stabilizer 292

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.